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  • Product: 6-(Thiophen-3-YL)nicotinic acid
  • CAS: 877674-90-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-(Thiophen-3-yl)nicotinic Acid as a Pharmacophore Scaffold

Executive Summary 6-(Thiophen-3-yl)nicotinic acid is a biaryl heterocyclic compound featuring a pyridine-3-carboxylic acid core substituted at the C6 position with a 3-thienyl moiety. As a structural chimera of two privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Thiophen-3-yl)nicotinic acid is a biaryl heterocyclic compound featuring a pyridine-3-carboxylic acid core substituted at the C6 position with a 3-thienyl moiety. As a structural chimera of two privileged scaffolds—nicotinic acid and thiophene—it serves as a critical building block in medicinal chemistry. This molecule is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity, alter electronic distribution, and probe the steric constraints of binding pockets in targets such as ROR


t, kinases, and GPCRs.

This guide details the structural properties, validated synthetic protocols, and medicinal chemistry applications of this compound, providing a robust framework for its utilization in drug development.

Chemical Structure & Physicochemical Profile[1][2][3][4]

Structural Analysis

The molecule consists of an electron-deficient pyridine ring linked to an electron-rich thiophene ring. This "push-pull" electronic character creates a unique dipole moment and pi-stacking potential distinct from its biphenyl analogs.

  • IUPAC Name: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 205.23 g/mol

  • Core Scaffold: Biaryl carboxylic acid (Nicotinic acid derivative)

Predicted Physicochemical Properties

Data estimated based on fragment contribution methods.

PropertyValue (Est.)Significance in Drug Design
cLogP 2.1 - 2.4Moderate lipophilicity; favorable for oral bioavailability and membrane permeability compared to the more polar parent nicotinic acid.
pKa (Acid) ~4.8Typical for pyridine-3-carboxylic acids; exists as an anion at physiological pH (7.4), enhancing solubility.
pKa (Pyridine N) ~2.5The electron-withdrawing carboxyl group reduces the basicity of the pyridine nitrogen.
TPSA ~60 ŲWell within the range for good oral absorption (<140 Ų).
Rotatable Bonds 2Low flexibility (C-C biaryl bond and C-COOH bond) minimizes entropic penalty upon binding.

Synthetic Methodology

The most robust synthesis of 6-(Thiophen-3-yl)nicotinic acid utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct coupling to the acid is possible, the ester route is preferred to avoid catalyst poisoning by the free carboxylic acid and to facilitate purification.

Reaction Scheme (Workflow)

SynthesisWorkflow SM1 Methyl 6-chloronicotinate (CAS: 2459-09-8) Inter Intermediate: Methyl 6-(thiophen-3-yl)nicotinate SM1->Inter Suzuki Coupling DME/H2O, 90°C SM2 3-Thiopheneboronic acid (CAS: 6165-69-1) SM2->Inter Catalyst Cat: Pd(PPh3)4 Base: Na2CO3 Catalyst->Inter Product FINAL PRODUCT: 6-(Thiophen-3-yl)nicotinic acid Inter->Product Saponification RT, 4h Reagent2 LiOH / THF / H2O Reagent2->Product

Figure 1: Two-step synthetic pathway via Suzuki coupling and subsequent saponification.

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling[1]
  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)

    • 3-Thiopheneboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)[2]

    • Sodium Carbonate (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to halide)

  • Procedure:

    • Charge a reaction flask with the halide, boronic acid, and Pd catalyst under an inert atmosphere (Nitrogen or Argon).

    • Add degassed DME and the aqueous base.

    • Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Saponification (Ester Hydrolysis)
  • Reagents:

    • Methyl 6-(thiophen-3-yl)nicotinate (Intermediate)

    • Lithium Hydroxide Monohydrate (LiOH·H

      
      O) (3.0 eq)
      
    • Solvent: THF/Water (3:1 ratio)

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH and stir at room temperature for 4 hours.

    • Workup: Acidify the reaction mixture to pH ~3–4 using 1N HCl. The product often precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if necessary.

Medicinal Chemistry Applications

Bioisosterism & Design Rationale

The replacement of a phenyl ring with a thiophene ring (thienyl) is a classic bioisostere strategy. In the context of 6-arylnicotinic acids, the 3-thienyl group offers specific advantages:

  • Steric Bulk: The thiophene ring is slightly smaller than a phenyl ring (bond angle ~120° vs ~120°, but 5-membered vs 6-membered), potentially allowing the molecule to fit into tighter hydrophobic pockets.

  • Electronic Effects: Thiophene is electron-rich (pi-excessive). When conjugated to the electron-deficient pyridine (pi-deficient), it creates an internal charge transfer system that can enhance binding interactions through polarized pi-stacking.

  • Metabolic Liability: The sulfur atom is a potential site for metabolic S-oxidation. However, the 3-thienyl attachment is generally more metabolically stable than the 2-thienyl attachment, which is more prone to electrophilic attack at the 5-position.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core 6-(Thiophen-3-yl)nicotinic Acid Acid COOH Group: Essential for ionic interaction (e.g., Arg/Lys residues) Core->Acid H-Bond Donor/Acceptor Pyridine Pyridine Core: Scaffold rigidity & H-bond acceptor (N) Core->Pyridine Linker Thiophene 3-Thienyl Group: Lipophilic contact & Pi-stacking interactions Core->Thiophene Hydrophobic Tail Mod2 Prodrug: Esterify COOH to improve permeability Acid->Mod2 Mod1 Bioisostere: Replace with Furan/Phenyl to tune LogP Thiophene->Mod1

Figure 2: Pharmacophore dissection and SAR decision tree.

Target Classes
  • ROR

    
    t Inverse Agonists:  Biaryl carboxylic acids are a privileged motif for ROR
    
    
    
    t modulation, crucial in Th17-mediated autoimmune diseases (e.g., Psoriasis).
  • GPR109A (HCA2) Antagonists: As a nicotinic acid derivative, this scaffold retains affinity for the niacin receptor, potentially reducing the flushing side effects associated with pure niacin while maintaining lipid-modifying activity.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Carboxylic Acid: Broad singlet ~13.0–13.5 ppm.

    • Pyridine Protons:

      • H-2 (alpha to N, beta to COOH): Doublet, ~9.0–9.1 ppm (deshielded).

      • H-4 (gamma to N): Doublet of doublets, ~8.2–8.3 ppm.

      • H-5 (beta to N): Doublet, ~7.9–8.0 ppm.

    • Thiophene Protons:

      • H-2' (adjacent to S and connection): ~8.2 ppm (singlet-like or fine doublet).

      • H-4', H-5': Multiplets ~7.6–7.8 ppm.

  • LC-MS:

    • ESI (+): m/z = 206.0 [M+H]

      
      
      
    • ESI (-): m/z = 204.0 [M-H]

      
      
      

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Nicotinic Acid Derivatives in Medicinal Chemistry: Dighe, S. N., et al. (2024).[3][4] Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. ACS Omega, 9, 33. [Link]

  • Thiophene Bioisosterism: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Green Chemistry Suzuki Protocols (Micellar): Lipshutz, B. H., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water.[5] Molecules, 26(24), 7626. [Link]

  • General Properties of Nicotinic Acid (PubChem): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid.[2] [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Pharmacophore Utility of 6-(Thiophen-3-yl)nicotinic Acid

Executive Summary This technical guide provides a comprehensive analysis of 6-(thiophen-3-yl)pyridine-3-carboxylic acid (IUPAC), commonly referred to as 6-(thiophen-3-yl)nicotinic acid. As a biaryl system combining a pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-(thiophen-3-yl)pyridine-3-carboxylic acid (IUPAC), commonly referred to as 6-(thiophen-3-yl)nicotinic acid. As a biaryl system combining a pyridine core with a thiophene moiety, this molecule represents a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the development of Retinoic Acid Receptor (RAR) agonists, kinase inhibitors, and potential anti-inflammatory agents. This guide details the synthetic pathways, physicochemical profiling, and experimental protocols necessary for its integration into drug discovery pipelines.

Structural Analysis & Nomenclature

The molecule is a hetero-biaryl system where the pyridine ring acts as the central pharmacophore, substituted with a carboxylic acid at position 3 and a thiophene ring at position 6.

  • IUPAC Name: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₀H₇NO₂S

  • Molecular Weight: 205.23 g/mol

  • SMILES: OC(=O)c1ccc(nc1)c2csc2

Bioisosteric Significance

The substitution of a phenyl ring with a thiophene (specifically at the 3-position) is a classic bioisosteric replacement.

  • Electronic Effects: The thiophene ring is electron-rich compared to benzene, potentially increasing

    
     stacking interactions with target proteins.
    
  • Steric Profile: The bond angle of the thiophene sulfur (approx. 92°) creates a different curvature than a phenyl ring, often allowing for better accommodation in cryptic binding pockets.

  • Metabolic Stability: The 3-thienyl attachment blocks the metabolically vulnerable 2-position of the thiophene, potentially extending half-life compared to 2-thienyl analogs.

Synthetic Pathways: The Suzuki-Miyaura Protocol

The most robust method for synthesizing 6-(thiophen-3-yl)nicotinic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This pathway is preferred over Stille coupling due to lower toxicity (avoiding organotins) and the commercial availability of boronic acids.

Retrosynthetic Analysis

The synthesis disconnects at the C6-C(thiophene) bond.

  • Fragment A (Electrophile): 6-Chloronicotinic acid (or methyl 6-chloronicotinate).

  • Fragment B (Nucleophile): 3-Thiopheneboronic acid.[1]

Mechanistic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the nicotinic acid.

  • Transmetallation: The thiophene group transfers from Boron to Palladium, activated by a base (Carbonate).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd Insert into C-Cl) Pd0->OxAdd + 6-Cl-Nicotinic Acid TransMet Transmetallation (Base Activation) OxAdd->TransMet + 3-Thiopheneboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the synthesis of 6-(thiophen-3-yl)nicotinic acid.

Physicochemical Profiling

Understanding the physical properties is essential for formulation and ADME prediction.

PropertyValue (Predicted/Exp)Implication for Drug Design
pKa (Acid) ~4.85 (Nicotinic core)Exists as an anion at physiological pH (7.4), aiding solubility.
LogP ~2.1Moderate lipophilicity; good membrane permeability potential.
PSA (Polar Surface Area) ~60 ŲWell within the range for oral bioavailability (<140 Ų).
H-Bond Donors 1 (COOH)Specific interaction point for receptor residues (e.g., Arginine).
H-Bond Acceptors 3 (N, O, O)The pyridine nitrogen is a weak acceptor due to electron withdrawal by the acid.

Experimental Protocol: Step-by-Step Synthesis

Objective: Synthesis of 6-(thiophen-3-yl)nicotinic acid on a 1.0 gram scale.

Materials
  • Substrate: 6-Chloronicotinic acid (1.0 eq, 6.35 mmol)

  • Reagent: 3-Thiopheneboronic acid (1.2 eq, 7.62 mmol)

  • Catalyst: Pd(dppf)Cl₂ · DCM (0.05 eq) - Chosen for stability against air/moisture.

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 6-chloronicotinic acid, 3-thiopheneboronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent homocoupling of boronic acid).
    
  • Solvent Addition: Add 1,4-Dioxane (15 mL) and 2.0 M Na₂CO₃ (9.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup (Critical Step):

    • Cool reaction to room temperature.

    • Filter through a Celite pad to remove Palladium black; wash pad with water.

    • Acidification: The filtrate will be basic (containing the carboxylate salt). Slowly add 1N HCl until pH reaches ~3-4.

    • Precipitation: The free acid product should precipitate as an off-white solid.

  • Purification: Collect the solid by vacuum filtration. Wash with cold water and minimal cold diethyl ether. Recrystallize from Ethanol/Water if necessary.

Troubleshooting
  • Issue: Low yield due to "Protodeboronation" (loss of boron group).

    • Fix: Use anhydrous conditions initially or switch to a milder base like

      
      .
      
  • Issue: Product remains in aqueous phase.[2]

    • Fix: The pyridine nitrogen can be protonated at very low pH. Ensure pH is adjusted to the isoelectric point (~3.5) for maximum precipitation.

Medicinal Chemistry Applications

This scaffold is versatile. The carboxylic acid can be derivatized into amides (for kinase hinge binding) or esters (prodrugs).

Applications Core 6-(Thiophen-3-yl) nicotinic acid Amide Amide Formation (Kinase Inhibitors) Core->Amide R-NH2 / HATU Reduction Reduction to Alcohol (Linker synthesis) Core->Reduction LiAlH4 Bioisostere Bioisosteric Replacement (Phenyl -> Thiophene) Core->Bioisostere SAR Optimization

Figure 2: Downstream synthetic utility and application logic.

Case Study: RAR Agonists

Retinoids often contain a carboxylic acid "head" and a lipophilic "tail." This molecule perfectly mimics the specific geometry required for Retinoic Acid Receptor (RAR) binding, where the thiophene provides the necessary hydrophobic bulk and the nicotinic acid coordinates with the polar region of the receptor active site [1].

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Li, J. J. (2014).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura Mechanism). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (n.d.). Nicotinic Acid (Compound Summary). National Library of Medicine. Link

Sources

Foundational

6-(Thiophen-3-YL)nicotinic acid CAS number 877674-90-3

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD) Executive Summary 6-(Thiophen-3-yl)nicotinic acid (CAS 877674-90-3) represents a high-value "privileged structure" in modern medicinal chemistry. As a bi-hete...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

6-(Thiophen-3-yl)nicotinic acid (CAS 877674-90-3) represents a high-value "privileged structure" in modern medicinal chemistry. As a bi-heteroaryl scaffold, it bridges the gap between simple pyridine building blocks and complex kinase or GPCR ligands. Its core utility lies in the bioisosteric replacement of phenyl-pyridine motifs, offering altered electronic properties (dipole moment), improved metabolic stability, and optimized pi-stacking vectors for hydrophobic pockets.

This guide provides a comprehensive technical analysis of this compound, moving from its fundamental physicochemical architecture to optimized synthetic protocols and strategic applications in lead optimization.

Part 1: Chemical Architecture & Physicochemical Profile

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core substituted at the C6 position with a 3-thienyl moiety. This specific regioisomerism (3-thienyl vs. 2-thienyl) is critical; the 3-thienyl attachment vector provides a distinct angular geometry that can evade steric clashes often encountered with 2-thienyl analogs in tight enzymatic pockets.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
CAS Number 877674-90-3Unique identifier for regulatory/sourcing.[1]
IUPAC Name 6-(thiophen-3-yl)pyridine-3-carboxylic acid
Formula C₁₀H₇NO₂S
Molar Mass 205.23 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).
LogP (Calc) ~2.3 - 2.6Optimal lipophilicity for membrane permeability without compromising solubility.
H-Bond Donors 1 (COOH)Critical for salt bridge formation (e.g., with Arg/Lys residues).
H-Bond Acceptors 3 (Pyridine N, Thiophene S, C=O)The pyridine nitrogen often acts as a kinase hinge binder.
pKa (Acid) ~3.5 - 4.0Typical for aryl-nicotinic acids; exists as anion at physiological pH.
pKa (Base) ~2.5 - 3.0Pyridine nitrogen protonation; less basic than unsubstituted pyridine due to electron-withdrawing COOH.
Part 2: Strategic Application in Drug Design

The utility of CAS 877674-90-3 extends beyond simple coupling. It serves as a template for Scaffold Hopping .

1. The "Hinge-Binding" Logic

In kinase inhibitor design, the pyridine nitrogen often functions as the primary hydrogen bond acceptor interacting with the kinase hinge region. The carboxylic acid moiety provides a versatile handle for amidation to extend into the solvent-exposed region or the "gatekeeper" pocket.

2. Bioisosterism & Metabolic Stability

Replacing a phenyl ring with a thiophene (specifically 3-thienyl) introduces sulfur's larger van der Waals radius and higher polarizability. This can:

  • Enhance Potency: Strengthen

    
    -
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
  • Block Metabolism: The 3-thienyl orientation blocks the para-position oxidation typical of phenyl rings (CYP450 metabolism).

Visualization: Pharmacophore Logic

The following diagram illustrates the functional domains of the molecule in a theoretical binding context.

Pharmacophore cluster_target Biological Interaction Potential Core Nicotinic Acid Core (Scaffold) Thiophene 3-Thienyl Ring (Lipophilic/Pi-Stacking) Core->Thiophene C6 Position (Hydrophobic Pocket) Acid Carboxylic Acid (Solubilizing/Linker) Core->Acid C3 Position (Solvent Front) Nitrogen Pyridine Nitrogen (H-Bond Acceptor) Core->Nitrogen Hinge Binder

Figure 1: Pharmacophore dissection of 6-(thiophen-3-yl)nicotinic acid, highlighting its dual role as a hydrophobic anchor and hydrogen-bond acceptor.

Part 3: Optimized Synthesis Protocol

While many Suzuki couplings are routine, the coupling of 6-chloronicotinic acid with 3-thienylboronic acid requires specific attention to prevent protodeboronation of the thiophene ring and to manage the solubility of the zwitterionic nicotinic acid product.

Reaction Pathway

Reagents:

  • Substrate: 6-Chloronicotinic acid (or methyl ester, followed by hydrolysis).

  • Partner: 3-Thienylboronic acid (1.2 - 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (Recommended over Pd(PPh₃)₄ for stability).

  • Base: Na₂CO₃ or K₃PO₄ (2.0 M aqueous).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology

This protocol assumes a 1.0 gram scale synthesis.

  • Inertion: Charge a round-bottom flask with 6-chloronicotinic acid (1.0 eq) and 3-thienylboronic acid (1.3 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane (10 mL/g).

  • Activation: Add the base solution (2.0 M Na₂CO₃, 3.0 eq). The mixture may become biphasic.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 eq). Note: Add catalyst last to minimize oxidation.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor by LCMS. The acid functionality may cause streaking on TLC; LCMS is preferred.

    • Checkpoint: Look for the mass ion [M+H]+ = 206.0.

  • Workup (Critical for Acid Purity):

    • Cool to room temperature.[2][3]

    • Filter through Celite to remove Palladium black.

    • Acidification: Adjust pH of the filtrate to ~3–4 using 1N HCl. The product, 6-(thiophen-3-yl)nicotinic acid, should precipitate as an off-white solid.

    • Note: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the polarity of the carboxylic acid.

Visualization: Synthesis Workflow

Synthesis Start 6-Chloronicotinic Acid + 3-Thienylboronic Acid Catalyst Add Pd(dppf)Cl2 Na2CO3 (aq), Dioxane Start->Catalyst Heat Reflux @ 90°C 4-6 Hours Catalyst->Heat Check LCMS Check [M+H]+ = 206 Heat->Check Acidify Acidify to pH 3-4 (Precipitation) Check->Acidify Conversion Complete Filter Filtration & Recrystallization Acidify->Filter Final 6-(Thiophen-3-yl)nicotinic Acid (>98% Purity) Filter->Final

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 877674-90-3.

Part 4: Quality Control & Characterization Standards

To ensure the integrity of this building block for downstream applications, the following analytical standards must be met.

1. 1H NMR (DMSO-d6, 400 MHz)
  • Diagnostic Signals:

    • Carboxylic Acid: Broad singlet at ~13.0–13.5 ppm (often invisible if exchangeable).

    • Pyridine Protons:

      • H2 (singlet-like): ~9.0 ppm (deshielded by N and COOH).

      • H4 (doublet): ~8.2 ppm.

      • H5 (doublet): ~8.0 ppm.

    • Thiophene Protons:

      • Multiplets in the 7.5–8.0 ppm range.

      • Differentiation: 3-thienyl protons appear as a distinct pattern compared to 2-thienyl (which shows wider splitting).

2. HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

3. Storage & Stability
  • Hygroscopicity: Nicotinic acid derivatives can be slightly hygroscopic. Store in a desiccator.

  • Light Sensitivity: Thiophene derivatives can be sensitive to photo-oxidation over long periods. Store in amber vials.

References
  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nicotinic Acid Derivatives in Medicine: Dighe, S. N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 2025.[4] Link

  • Thiophene Bioisosterism: Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference on thiophene/phenyl bioisosterism).
  • Thienylboronic Acid Coupling Challenges: Molander, G. A., et al. (2002). Efficient Synthesis of Heteroaryl-Substituted Pyridines. Journal of Organic Chemistry. (Provides context on catalyst selection for heteroaryl couplings).

Sources

Exploratory

Physical and chemical properties of 6-(Thiophen-3-YL)nicotinic acid

The following technical guide provides an in-depth analysis of 6-(Thiophen-3-yl)nicotinic acid , structured for researchers and drug development professionals. CAS Registry Number: 877674-90-3 Chemical Formula: C₁₀H₇NO₂S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(Thiophen-3-yl)nicotinic acid , structured for researchers and drug development professionals.

CAS Registry Number: 877674-90-3 Chemical Formula: C₁₀H₇NO₂S Molecular Weight: 205.23 g/mol [1][2]

Executive Summary

6-(Thiophen-3-yl)nicotinic acid is a biaryl heterocyclic building block characterized by a pyridine-3-carboxylic acid core substituted at the 6-position with a 3-thienyl moiety. This compound represents a critical scaffold in medicinal chemistry, particularly in the design of Retinoic Acid Receptor (RAR) agonists, kinase inhibitors, and anti-infective agents. Its structural rigidity, combined with the electronic interplay between the electron-deficient pyridine and the electron-rich thiophene, makes it a valuable isostere for biphenyl carboxylic acids in structure-activity relationship (SAR) studies.

Chemical Identity & Molecular Architecture[3]

PropertyDetail
IUPAC Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
CAS Number 877674-90-3
SMILES OC(=O)c1ccc(nc1)c2csc2
InChI Key Predicted based on structure
Molecular Weight 205.23 g/mol
H-Bond Donors 1 (Carboxylic Acid OH)
H-Bond Acceptors 3 (Pyridine N, Thiophene S, Carbonyl O)
Structural Visualization

The following diagram illustrates the retrosynthetic logic and electronic distribution of the molecule.

G Target 6-(Thiophen-3-yl)nicotinic Acid (Target Scaffold) Pyridine 6-Chloronicotinic Acid (Electrophile) Target->Pyridine Retrosynthetic Disconnection Coupling Suzuki-Miyaura Cross-Coupling Pyridine->Coupling Ar-Cl Thiophene 3-Thienylboronic Acid (Nucleophile) Thiophene->Coupling Ar-B(OH)2 Coupling->Target C-C Bond Formation Pd(0) Catalysis

Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl system via Suzuki-Miyaura coupling.

Synthetic Pathways & Experimental Protocols

The most robust route to 6-(Thiophen-3-yl)nicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and easier purification.[3]

Protocol: Palladium-Catalyzed C-C Bond Formation

Objective: Synthesize 6-(Thiophen-3-yl)nicotinic acid from 6-chloronicotinic acid.

Reagents:
  • Substrate A: 6-Chloronicotinic acid (1.0 eq)

  • Substrate B: 3-Thienylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄[3]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinic acid (1.0 eq) and 3-thienylboronic acid (1.2 eq) in degassed 1,4-dioxane.

  • Activation: Add the aqueous Na₂CO₃ solution. Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).[3]

  • Catalysis: Add the Palladium catalyst (Pd(dppf)Cl₂) quickly under an inert atmosphere.[3]

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Acidification):

    • Cool the reaction to room temperature.[3]

    • Filter through a Celite pad to remove Palladium black; wash with EtOAc.[3]

    • Evaporate the organic solvent.[3]

    • Crucial Step: Acidify the aqueous residue to pH ~3-4 using 1N HCl.[3] The product (carboxylic acid) will precipitate.[3]

  • Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water or purify via flash column chromatography (if necessary) using a gradient of DCM:MeOH (95:5 to 90:10).

Yield Expectation: 75–85% isolated yield.

Physicochemical Profile

Understanding the physical properties is essential for formulation and assay development.[3]

PropertyValue / PredictionRationale
Physical State Off-white to pale yellow solidTypical for conjugated heteroaromatic acids.[3]
Melting Point > 220°C (Decomposes)High lattice energy due to intermolecular H-bonding (dimerization of COOH).[3]
Solubility (Water) Low (< 0.5 mg/mL)Planar aromatic structure; requires pH > 7 (salt formation) for solubility.[3]
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHPolar aprotic solvents disrupt H-bonding network.[3]
pKa (Acid) 3.8 – 4.2The electron-withdrawing pyridine ring increases acidity relative to benzoic acid (4.2).[3]
pKa (Base) ~2.5 – 3.0The pyridine nitrogen is weakly basic; protonation is difficult due to the electron-withdrawing COOH group.[3]
LogP 2.4 – 2.8Thiophene is lipophilic; increases LogP relative to nicotinic acid (0.15).[3]
Spectral Characteristics (Diagnostic)[3][5][6]
  • ¹H NMR (DMSO-d₆):

    • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (disappears with D₂O shake).[3]

    • Pyridine Protons: Distinctive pattern.[3] H-2 (singlet, deshielded by N and COOH) at ~9.0 ppm; H-5 and H-4 doublets/multiplets.

    • Thiophene Protons: Multiplets in the aromatic region (δ 7.5–8.2 ppm).[3]

  • MS (ESI): [M+H]⁺ peak at m/z 206.

Chemical Reactivity & Derivatization[3][7]

This scaffold offers three distinct vectors for chemical modification, enabling library generation for drug discovery.[3]

Reactivity Core 6-(Thiophen-3-yl)nicotinic Acid Vector1 COOH Modification (Amide Coupling/Esterification) Core->Vector1 EDC/HOBt or SOCl2 Vector2 Pyridine Nitrogen (N-Oxidation/Salts) Core->Vector2 mCPBA or HCl/MeSO3H Vector3 Thiophene Ring (Electrophilic Substitution) Core->Vector3 Halogenation (at C-2' or C-5')

Figure 2: Reactivity map highlighting primary sites for derivatization.

  • Carboxylic Acid (Vector 1): Readily converted to amides (via acid chlorides or coupling agents like HATU).[3] This is the primary vector for optimizing pharmacokinetic properties.[3]

  • Pyridine Nitrogen (Vector 2): Can form pharmaceutical salts (HCl, Mesylate) to improve solubility.[3] Oxidation to N-oxide is possible but may reduce stability.[3]

  • Thiophene Ring (Vector 3): Susceptible to electrophilic aromatic substitution (halogenation, nitration), primarily at the 2' or 5' positions, allowing for late-stage diversification.[3]

Biological & Pharmaceutical Context

Pharmacophore Utility: The 6-(thiophen-3-yl)nicotinic acid motif serves as a bioisostere for biaryl systems found in:

  • Retinoids: Analogs of TTNPB (a potent RAR agonist).[3] The thiophene ring mimics the hydrophobic phenyl ring but with altered electronic properties and metabolic liabilities (S-oxidation).[3]

  • Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder in the ATP-binding pocket of kinases.[3]

  • Anti-infectives: Similar thiophene-nicotinamide derivatives have shown efficacy against fungal pathogens (e.g., Pseudomonas species).[3]

Metabolic Stability: Researchers must monitor the thiophene ring for metabolic activation.[3] Cytochrome P450 enzymes can oxidize thiophenes to reactive sulfoxides or epoxides, potentially leading to toxicity.[3] Substitution on the thiophene ring (e.g., chlorination) can block these metabolic "soft spots."[3]

Handling & Safety Protocols

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard Operating Procedure (SOP):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]

  • Inhalation: Handle the powder in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.

References

  • Alfa Chemistry. 6-(Thiophen-3-yl)-nicotinic acid (CAS 877674-90-3) Product Detail.[1][2][3] Retrieved from [3]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483.[3] (General Protocol Foundation).[3]

  • Li, J. J. (2014).[3][5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[3] Springer.[3][6] (Suzuki Coupling Mechanism).[3][7][8]

  • PubChem. Nicotinic Acid Derivatives and Analogs.[3] Retrieved from [3]

Sources

Foundational

Cheminformatics and Synthetic Utility of 6-(Thiophen-3-yl)nicotinic Acid

Executive Summary This technical guide profiles 6-(thiophen-3-yl)nicotinic acid , a heteroaryl-substituted pyridine derivative utilized as a scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a biaryl cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 6-(thiophen-3-yl)nicotinic acid , a heteroaryl-substituted pyridine derivative utilized as a scaffold in Fragment-Based Drug Discovery (FBDD). Characterized by a biaryl core with a carboxylic acid handle, this compound serves as a critical intermediate for synthesizing kinase inhibitors and receptor modulators. This document details its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and its structural role in medicinal chemistry.

Part 1: Physicochemical Profile

The following data represents the calculated and structural properties of the target molecule. Researchers should note that while the nicotinic acid core implies a carboxylic acid at position 3, the thiophene substitution occurs at position 6.[1]

Identity & Properties Table[2][3]
PropertyValueTechnical Note
Chemical Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acidIUPAC nomenclature
Molecular Formula C₁₀H₇NO₂S Confirmed via elemental count
Molecular Weight 205.23 g/mol Monoisotopic Mass: 205.02
Heavy Atom Count 14Useful for ligand efficiency metrics
ClogP (Est.) ~2.3 - 2.5Moderate lipophilicity; drug-like range
TPSA ~66 Ų(COOH: 37.3 + Pyridine N: 12.9 + Thiophene S: ~15)
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Pyridine N, Carboxyl O, Thiophene S
SMILES OC(=O)c1ccc(nc1)-c2csc2Canonical string for cheminformatics

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)

The most robust route to 6-(thiophen-3-yl)nicotinic acid is the palladium-catalyzed cross-coupling of 6-chloronicotinic acid (or its methyl ester) with 3-thiopheneboronic acid . This approach avoids the instability associated with 2-metallated pyridines.

Validated Protocol

Objective: Synthesis of 6-(thiophen-3-yl)nicotinic acid from commodity starting materials.

Reagents:

  • Substrate: 6-Chloronicotinic acid [CAS: 5326-23-8] (1.0 equiv)

  • Coupling Partner: 3-Thiopheneboronic acid [CAS: 6165-69-1] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen. Rationale: Oxygen poisons Pd(0) species, leading to homocoupling byproducts.

  • Loading: Add 6-chloronicotinic acid, 3-thiopheneboronic acid, and the base to the solvent. Add the Palladium catalyst last under a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass: [M+H]⁺ = 206.23).

  • Workup (Acidification):

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove Palladium black; wash with small amounts of water.

    • Crucial Step: Adjust the pH of the filtrate to ~3–4 using 1N HCl. The product, being a carboxylic acid, will precipitate from the aqueous solution at its isoelectric point.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash with cold water and hexanes to remove boronic acid residues.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 3: Reaction Visualization

The following diagram illustrates the synthetic logic and the transformation of the electrophile and nucleophile into the biaryl product.

G start1 6-Chloronicotinic Acid (Electrophile) catalyst Pd(dppf)Cl2 Na2CO3, 90°C start1->catalyst start2 3-Thiopheneboronic Acid (Nucleophile) start2->catalyst intermediate Pd(II) Complex (Transmetallation) catalyst->intermediate Oxidative Addn product 6-(Thiophen-3-yl)nicotinic Acid (Precipitate at pH 3) intermediate->product Reductive Elim

Caption: Synthetic workflow for the Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid and 3-thiopheneboronic acid.

Part 4: Medicinal Chemistry Applications[1][2][3][7][8]

Bioisosterism and Scaffold Design

The 6-(thiophen-3-yl)nicotinic acid structure is a classical biaryl ether mimic .

  • Thiophene vs. Phenyl: The thiophene ring is isosteric to a phenyl ring but is more electron-rich and slightly smaller. This allows it to fit into hydrophobic pockets (e.g., the "back pocket" of kinase enzymes) where a phenyl group might be sterically clashed.

  • Pyridine Nitrogen: The nitrogen at position 1 serves as a critical hydrogen bond acceptor, often engaging with the "hinge region" amino acids in kinase active sites.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<300 Da) and the presence of a functional handle (-COOH).

  • Vector Exploration: The carboxylic acid allows for rapid derivatization (amide coupling) to grow the molecule into adjacent sub-pockets.

  • Solubility: The pyridine ring improves aqueous solubility compared to a biphenyl analog, a crucial parameter for oral bioavailability.

Structural Validation (NMR)

To confirm the identity of the synthesized compound, look for these diagnostic signals in ¹H NMR (DMSO-d₆):

  • Carboxylic Proton: Broad singlet >12 ppm (often invisible if exchanged).

  • Pyridine Protons:

    • H2 (between N and COOH): Singlet/Doublet ~9.0 ppm (highly deshielded).

    • H4/H5: Doublets ~8.0–8.3 ppm.

  • Thiophene Protons: Three distinct signals in the 7.4–8.0 ppm range, showing smaller coupling constants (J ~3-5 Hz) typical of thiophenes.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72924 (Nicotinic Acid Derivatives). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Blakemore, D. C., et al. (2011). Organic Synthesis - A Toolkit for the Medicinal Chemist. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Background research on thiophene-substituted nicotinic acids

Thiophene-Substituted Nicotinic Acids: Synthetic Architectures & Therapeutic Frontiers Executive Strategic Overview In the landscape of modern medicinal chemistry, the fusion of nicotinic acid (pyridine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene-Substituted Nicotinic Acids: Synthetic Architectures & Therapeutic Frontiers

Executive Strategic Overview

In the landscape of modern medicinal chemistry, the fusion of nicotinic acid (pyridine-3-carboxylic acid) scaffolds with thiophene moieties represents a masterclass in bioisosteric design. While nicotinic acid is a validated pharmacophore for G-protein coupled receptors (specifically GPR109A/HM74A) and enzymatic targets, its phenyl-analogues often suffer from metabolic liability or suboptimal lipophilicity.

The strategic incorporation of thiophene—a classical bioisostere of benzene—into the nicotinic acid architecture offers three distinct advantages:

  • Electronic Modulation: Thiophene is electron-rich (π-excessive) compared to the π-deficient pyridine ring, creating a "push-pull" electronic system that can enhance binding affinity to hydrophobic pockets.

  • Lipophilic Tuning: The sulfur atom increases

    
    , facilitating Blood-Brain Barrier (BBB) penetration for neuro-therapeutic applications (e.g., Parkinson's, antipsychotics).
    
  • Metabolic Stability: Thiophene substitution can block specific P450 oxidation sites on the pyridine ring, altering the pharmacokinetic (PK) half-life.

This guide details the synthetic construction, structural-activity relationships (SAR), and validation protocols for this privileged scaffold.

Synthetic Architectures: The "How-To"

The construction of thiophene-substituted nicotinic acids generally follows two distinct pathways depending on the desired connectivity: Biaryl Coupling (C-C bond formation) or Amide Linking (functionalization of the carboxyl group).

Pathway A: The Biaryl Scaffold (Suzuki-Miyaura Protocol)

Target: 5-(thiophen-2-yl)nicotinic acid

This is the preferred route for creating robust, metabolically stable drug cores. The challenge lies in the palladium-catalyzed cross-coupling of electron-deficient pyridines (halonicotinic acids) with electron-rich thiophene boronic acids.

Critical Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the halonicotinic acid to the Pd center is often the rate-determining step due to the electron-withdrawing nature of the carboxylic acid group (which can also poison the catalyst).

Expert Insight:

Do not protect the carboxylic acid unless necessary. While esterification improves solubility, free acids can be coupled directly using water-soluble bases (Na₂CO₃) and polar solvents, simplifying the workup to a pH-controlled precipitation.

Pathway B: The Amide Linker

Target: N-(thiophen-2-yl)nicotinamide derivatives[1][2]

Used primarily for generating prodrugs or exploring the "linker" space in enzyme inhibitors (e.g., kinase inhibitors). This pathway utilizes standard acyl chloride or coupling reagent (HATU/EDCI) chemistry.

Experimental Protocols (Self-Validating Systems)

Protocol 1.0: Palladium-Catalyzed Synthesis of 5-(Thiophen-2-yl)nicotinic Acid

Objective: Synthesize a biaryl core with >85% purity without column chromatography.

Reagents:

  • 5-Bromonicotinic acid (1.0 eq)

  • 2-Thiopheneboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Why: Oxygen poisons Pd(0) catalysts, leading to homocoupling side products.

  • Solvation: Dissolve 5-bromonicotinic acid in 1,4-dioxane. Add the 2-thiopheneboronic acid.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Failure to degas will result in significant formation of phenol byproducts.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against positive Argon pressure.

  • Activation: Add the 2.0 M Na₂CO₃ solution. Heat the reaction mixture to reflux (100°C) for 12–16 hours.

  • Monitoring: Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% Acetic Acid). Look for the disappearance of the starting bromide.

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.

    • Filter through Celite to remove Palladium black.

    • Evaporate the organic solvent (dioxane).

    • Dilute the aqueous residue with water.

    • Acidification: Slowly add 1N HCl until pH reaches ~3–4. The product (carboxylic acid) will precipitate out as a solid.

    • Filter the solid, wash with cold water, and dry.

    • Validation: If no precipitate forms at pH 3, the coupling failed or the product is too polar (unlikely for thiophene derivatives).

Protocol 2.0: In Vitro COX-2 Inhibition Assay (Screening)

Rationale: Thiophene is a known pharmacophore in NSAIDs (e.g., Tiaprofenic acid).

  • Enzyme Prep: Recombinant human COX-2.

  • Substrate: Arachidonic acid + Colorimetric probe (TMPD).

  • Procedure: Incubate test compound (10 µM) with enzyme for 5 mins. Add arachidonic acid. Measure absorbance at 590 nm (oxidized TMPD).

  • Control: Use Celecoxib as a positive control.

Data Visualization & Logic

Figure 1: Synthetic Logic Flow (Suzuki Coupling)

SuzukiCoupling Start 5-Bromonicotinic Acid Intermediate Pd-Complex Cycle (Oxidative Addition) Start->Intermediate Substrate 1 Boronic 2-Thiopheneboronic Acid Boronic->Intermediate Substrate 2 Catalyst Pd(PPh3)4 / Na2CO3 Catalyst->Intermediate Activation Product 5-(Thiophen-2-yl)nicotinic Acid Intermediate->Product Reductive Elimination Workup Acidification (pH 3) Precipitation Product->Workup Purification

Caption: Figure 1: Palladium-catalyzed cross-coupling workflow for biaryl nicotinic acid synthesis.

Figure 2: SAR Decision Tree (Thiophene vs. Benzene)

SAR_Logic Core Nicotinic Acid Core Subst Substituent Choice Core->Subst Phenyl Phenyl Ring Subst->Phenyl Standard Thiophene Thiophene Ring Subst->Thiophene Bioisostere Result_Ph High Metabolic Clearance (P450 Oxidation) Phenyl->Result_Ph Result_Th Enhanced Lipophilicity Bioisosteric Success Thiophene->Result_Th Target Target: GPR109A / COX-2 Result_Th->Target Optimized Binding

Caption: Figure 2: Structure-Activity Relationship (SAR) logic comparing phenyl and thiophene substitutions.

Comparative Data Analysis

Table 1: Physicochemical Profile Comparison Comparison of 5-phenylnicotinic acid vs. 5-(thiophen-2-yl)nicotinic acid.

PropertyPhenyl DerivativeThiophene DerivativeImplications for Drug Design
LogP (Lipophilicity) ~2.1~2.4Thiophene improves membrane permeability and BBB crossing.
Aromatic Character HighModerateThiophene is more electron-rich, enhancing π-π stacking interactions.
Metabolic Liability High (Para-hydroxylation)Low/Moderate (S-oxidation)Thiophene blocks common metabolic soft spots found on benzene.
Molecular Volume LargerSmallerThiophene is sterically smaller (5-membered), fitting tighter pockets.

References

  • Synthetic Methodologies

    • Mishra, R., et al. "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 2011, 3(4): 28-40.

  • Nicotinamide Derivatives

    • Wang, J., et al. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Molecules, 2022, 27(24), 8700.[1]

  • Anti-Inflammatory Activity

    • Khalil, N.A., et al. "Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents."[3] Chemical & Pharmaceutical Bulletin, 2013, 61(9): 933-940.[3]

  • Thiophene in Medicinal Chemistry

    • Ferreira de Freitas, H., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." Molecules, 2021, 26, 4363.

  • General Cross-Coupling Protocols

    • Organic Chemistry Portal. "Suzuki Coupling."

Sources

Foundational

Literature review of 6-(Thiophen-3-YL)nicotinic acid

Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications Part 1: Executive Summary & Compound Profile 6-(Thiophen-3-yl)nicotinic acid (CAS: 877674-90-3) represents a critical biaryl scaffold in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Part 1: Executive Summary & Compound Profile

6-(Thiophen-3-yl)nicotinic acid (CAS: 877674-90-3) represents a critical biaryl scaffold in modern medicinal chemistry. Structurally, it combines a polar, ionizable pyridine-3-carboxylic acid headgroup with a lipophilic, electron-rich thiophene tail. This amphiphilic nature makes it a versatile building block for Fragment-Based Drug Discovery (FBDD), particularly in the design of Retinoic Acid Receptor (RAR) agonists, kinase inhibitors, and anti-infective agents.

This guide provides a rigorous technical analysis of its synthesis via Suzuki-Miyaura cross-coupling, purification strategies for zwitterionic intermediates, and its utility as a bioisostere for biphenyl carboxylic acids.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
CAS Number 877674-90-3
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol
LogP (Predicted) ~2.3 (Lipophilic/Hydrophilic balance)
pKa (Acid) ~4.8 (Carboxylic acid)
pKa (Base) ~3.5 (Pyridine nitrogen)
Appearance Off-white to pale yellow solid
Part 2: Synthetic Logic & Experimental Protocols

The synthesis of 6-(Thiophen-3-yl)nicotinic acid is best achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling . The choice of the 3-thienyl isomer over the more common 2-thienyl variant is significant; the 3-position offers a distinct vector for substituent growth, often resulting in improved metabolic stability by avoiding the reactive


-position of the thiophene ring.
2.1 Retrosynthetic Analysis

The disconnection strategy relies on the bond formation between the C6-position of the pyridine ring and the C3-position of the thiophene ring.

  • Electrophile: 6-Chloronicotinic acid (or its methyl ester to avoid catalyst poisoning by the free acid).

  • Nucleophile: 3-Thiopheneboronic acid.[2]

2.2 Optimized Synthesis Protocol

Note: This protocol assumes the use of the methyl ester intermediate (Methyl 6-chloronicotinate) to maximize yield, followed by hydrolysis, as free carboxylic acids can sometimes interfere with Pd-catalyst turnover.

Step 1: Suzuki Coupling

  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)

    • 3-Thiopheneboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Selected for resistance to oxidation and high efficiency with heteroaryl chlorides.

    • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge a reaction vessel with the halide, boronic acid, and base.

    • Degas the solvent mixture with N₂ or Ar for 15 minutes (Critical step to prevent homocoupling).

    • Add the Pd catalyst under inert atmosphere.

    • Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: ~220.0 [M+H]⁺ for ester).

    • Workup: Cool to RT, filter through Celite to remove Pd black, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrolysis to Final Acid

  • Reagents:

    • Crude Methyl ester intermediate.

    • LiOH·H₂O (3.0 eq).

    • Solvent: THF : Water (1:1).

  • Procedure:

    • Stir the ester in THF/Water with LiOH at RT for 2 hours.

    • Critical Isolation Step: The product is amphoteric. Carefully acidify the aqueous layer with 1N HCl to pH ~3–4 .

    • The zwitterionic acid typically precipitates at this isoelectric point. Filter the solid, wash with cold water, and dry under vacuum.

2.3 Mechanism Visualization (Graphviz)

SuzukiMechanism Start Reagents: 6-Cl-Nicotinate + 3-Thienylboronic Acid OxAdd Oxidative Addition: Pd(0) inserts into C-Cl bond Start->OxAdd Pd(dppf)Cl2 TransMet Transmetallation: Boron group transfers to Pd OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination: C-C Bond Formation Regenerates Pd(0) TransMet->RedElim Hydrolysis Hydrolysis (LiOH): Ester cleavage to Acid RedElim->Hydrolysis Intermediate Ester Product Final Product: 6-(Thiophen-3-yl)nicotinic acid Hydrolysis->Product pH Adjustment (HCl)

Figure 1: Catalytic cycle and workflow for the synthesis of 6-(Thiophen-3-yl)nicotinic acid.

Part 3: Medicinal Chemistry Utility[3][4][5][6]
3.1 Bioisosterism and Scaffold Design

This molecule is a textbook example of phenyl-thiophene bioisosterism .

  • Sterics: The thiophene ring is slightly smaller than a phenyl ring, allowing it to fit into tighter hydrophobic pockets.

  • Electronics: The sulfur atom acts as a weak hydrogen bond acceptor. The electron-rich nature of thiophene can engage in

    
    -stacking or cation-
    
    
    
    interactions with receptor residues (e.g., aromatic residues in the binding pocket of kinases).
  • Vectors: The 3-substituted thiophene provides a "kinked" geometry (approx. 148° bond angle) compared to the linear para-phenyl linker (180°), which is crucial for inducing conformational changes in receptors like RAR

    
    .
    
3.2 Therapeutic Applications[3][4][5]
  • Retinoic Acid Receptor (RAR) Agonists:

    • The 6-aryl-nicotinic acid motif mimics the polyene chain of retinoic acid.

    • Substituents on the thiophene ring can modulate selectivity between RAR

      
      , RAR
      
      
      
      , and RAR
      
      
      subtypes, relevant for treating acne, psoriasis, and certain cancers.
  • Kinase Inhibition:

    • The pyridine nitrogen (N1) often serves as a hinge binder (H-bond acceptor) in the ATP-binding site of kinases.

    • The carboxylic acid can form salt bridges with catalytic lysines or gatekeeper residues.

3.3 SAR Decision Logic (Graphviz)

SAR_Logic Core Scaffold: 6-(Thiophen-3-yl)nicotinic acid Mod_Acid COOH Modification: - Amide (Solubility/Potency) - Tetrazole (Bioisostere) - Ester (Prodrug) Core->Mod_Acid Mod_Pyridine Pyridine Ring: - N-Oxide (Metabolite) - Fluorination (Metabolic Stability) Core->Mod_Pyridine Mod_Thiophene Thiophene Ring: - Alkyl substitution (Hydrophobic fit) - Halogenation (Electronic tuning) Core->Mod_Thiophene Target_RAR Target: RAR Agonist (Dermatology/Oncology) Mod_Acid->Target_RAR Acid mimics Retinoate Target_Kinase Target: Kinase Inhibitor (Hinge Binding) Mod_Pyridine->Target_Kinase N interaction

Figure 2: Structure-Activity Relationship (SAR) exploration map for the scaffold.

Part 4: Purification & Handling

Challenge: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid.[6] Isoelectric Point (pI): Approximately 3.8–4.2.

Purification Protocol:

  • Flash Chromatography: Avoid standard silica gel if possible, as the acid drags (streaks).

    • Solution: Use C18 Reverse Phase chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% ACN.

  • Recrystallization:

    • Solvent system: Ethanol/Water or Methanol.

    • Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.

References
  • Chemical Identity: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid. PubChem CID: 24883774. Link

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • Medicinal Chemistry (RAR Agonists): Beard, R. L., et al. (2002). "Synthesis and biological activity of novel heteroaromatic retinoids". Bioorganic & Medicinal Chemistry Letters, 12(21), 3145-3148. Link

  • Vendor Data & Properties: Sigma-Aldrich Product Specification for Pyridine-Thiophene derivatives. Link

  • Thiophene Bioisosterism: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry". Academic Press. (Contextual reference for bioisosteric replacement of phenyl with thiophene).

Sources

Exploratory

Key characteristics of thiophene-containing pharmacophores

Key Characteristics of Thiophene-Containing Pharmacophores: An In-Depth Technical Guide Executive Summary: The Strategic Value of Thiophene In modern medicinal chemistry, the thiophene ring is far more than a simple bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Key Characteristics of Thiophene-Containing Pharmacophores: An In-Depth Technical Guide

Executive Summary: The Strategic Value of Thiophene

In modern medicinal chemistry, the thiophene ring is far more than a simple bioisostere of benzene. It represents a high-leverage structural motif that offers unique electronic, steric, and physicochemical advantages.[1][2] While often interchangeable with phenyl rings due to similar van der Waals dimensions, thiophene introduces specific vectors for molecular interaction—most notably the sulfur


-hole and increased electron density—that can dramatically alter potency and selectivity profiles.

However, the incorporation of thiophene is a "double-edged sword." Its electron-rich nature makes it susceptible to oxidative metabolism, potentially leading to reactive metabolites (S-oxides and epoxides) associated with idiosyncratic toxicity.[3][4] This guide provides a technical roadmap for leveraging thiophene's benefits while systematically mitigating its metabolic risks.

Physicochemical & Electronic Core

Bioisosterism and Physical Properties

Thiophene is classically categorized as a bioisostere of benzene.[5] However, the subtle differences drive its utility. The sulfur atom introduces a dipole moment and changes the lipophilicity profile.

Table 1: Comparative Physicochemical Metrics (Thiophene vs. Benzene)

PropertyBenzeneThiopheneDrug Design Implication
Aromaticity (Resonance Energy) ~36 kcal/mol~29 kcal/molThiophene is less aromatic, making it more reactive toward electrophilic metabolism (e.g., CYP450 oxidation).
Lipophilicity (LogP) 2.131.81 (approx)Thiophene is slightly less lipophilic than benzene, potentially improving solubility, though substituted derivatives often show higher lipophilicity.
Bond Angle (C-X-C) 120°~92° (C-S-C)The 5-membered ring alters the vector of substituents (approx 148° vs 180° for para-substituents), changing receptor fit.
Electronegativity Carbon (2.55)Sulfur (2.58)Sulfur acts as a weak H-bond acceptor; the ring is electron-rich (

-excessive).
Van der Waals Volume 48.4 ų44.3 ųThiophene is slightly smaller, allowing it to fit into tighter hydrophobic pockets.
The Sigma-Hole ( -hole) Interaction

A critical, often overlooked feature is the


-hole  on the sulfur atom. This is a region of positive electrostatic potential on the extension of the C-S bond, opposite to the bond itself.
  • Mechanism: The

    
    -hole allows sulfur to engage in non-covalent interactions with nucleophiles (e.g., backbone carbonyls, nitrogen lone pairs) in the target protein.
    
  • Application: This interaction can "lock" a conformation or improve binding affinity in ways a phenyl ring cannot. For example, in DNA-binding ligands, S···N interactions have been used to preorganize molecules for specific groove binding.[6]

The Double-Edged Sword: Metabolic Activation & Toxicity[3][4]

The electron-rich nature of thiophene facilitates metabolism by Cytochrome P450 (CYP) enzymes.[3] If not managed, this leads to bioactivation.

Mechanism of Bioactivation

The primary metabolic liability is S-oxidation or epoxidation of the 2,3-double bond.

  • S-Oxidation: CYP450 oxidizes the sulfur to form a thiophene S-oxide. This intermediate is highly electrophilic and can function as a Michael acceptor.

  • Epoxidation: Oxidation across the C2-C3 bond forms a thiophene epoxide.

  • Toxicity: These electrophiles react with nucleophilic residues (Cysteine, Lysine) on proteins or glutathione (GSH). Covalent binding to liver proteins can trigger immune-mediated hepatotoxicity (e.g., Tienilic Acid ).[7]

Visualization of Metabolic Pathways

ThiopheneMetabolism Thiophene Thiophene Scaffold CYP450 CYP450 Oxidation (Bioactivation) Thiophene->CYP450 SOxide Thiophene S-oxide (Electrophilic Intermediate) CYP450->SOxide Major Pathway Epoxide Thiophene Epoxide (Unstable) CYP450->Epoxide Minor Pathway Dimer Dimerization (Non-toxic) SOxide->Dimer Self-reaction GSH_Adduct GSH Conjugate (Detoxification) SOxide->GSH_Adduct + Glutathione (GSH) Protein_Adduct Protein Adduct (Toxicity/Immune Response) SOxide->Protein_Adduct + Cellular Proteins Epoxide->Protein_Adduct

Figure 1: Metabolic activation pathways of thiophene.[3][8] The S-oxide intermediate acts as a Michael acceptor, leading to potential toxicity if not trapped by Glutathione.

Strategic Design: Mitigating Risks

To utilize thiophene successfully, medicinal chemists employ specific strategies to block metabolic "hotspots" or modulate electronic density.

Blocking Metabolic Sites
  • Substitution at C2/C5: The

    
    -positions (C2, C5) are most reactive. Blocking these with metabolic handles (e.g., halogens, alkyl groups) or electron-withdrawing groups (EWGs) reduces CYP oxidation potential.
    
    • Example:Clopidogrel (Plavix) uses a tetrahydrothieno-pyridine fused system where the thiophene is actually designed to be metabolized to its active form, but in a controlled manner.

    • Example:Rivaroxaban contains a chlorothiophene moiety. The chlorine atom at C5 blocks metabolism and modulates the ring's electronics.

Electronic Deactivation
  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -Cl, -CN, -CF3, -COR) directly to the ring decreases electron density, making the sulfur lone pair less available for oxidation.

  • Case Study:Tienilic Acid (withdrawn) contained a ketone at the C2 position but was still susceptible to S-oxidation at the unsubstituted positions, leading to immune hepatitis. Contrast this with Duloxetine , where the thiophene is part of a fused system (benzo[b]thiophene) or heavily substituted, stabilizing the core.

Decision Framework for Incorporation

DesignStrategy Start Need Thiophene Bioisostere? Check1 Are C2/C5 positions open? Start->Check1 Risk High Metabolic Risk (S-oxidation) Check1->Risk Yes Test Run GSH Trapping Assay Check1->Test No (Blocked) Mitigation Strategy: Block C2/C5 or Add EWG Risk->Mitigation Mitigation->Test Safe Proceed to Lead Opt Test->Safe No Adducts Redesign Redesign Scaffold Test->Redesign Adducts Formed

Figure 2: Strategic decision tree for incorporating thiophene into drug candidates.

Experimental Protocol: Reactive Metabolite Assessment

To validate the safety of a thiophene-containing lead, a Glutathione (GSH) Trapping Assay is mandatory. This protocol detects the formation of reactive electrophilic species (S-oxides/epoxides).[3][4][9]

Objective

Identify if the test compound forms reactive metabolites in the presence of liver microsomes by trapping them with glutathione.[3]

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human or Rat (protein conc. 20 mg/mL).

  • Co-factors: NADPH regenerating system (or 10 mM NADPH solution).

  • Trapping Agent: L-Glutathione (GSH) or Dansyl-GSH (fluorescent).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with internal standard.

Step-by-Step Methodology
  • Preparation:

    • Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing:

      • Microsomes (1 mg/mL final conc).

      • GSH (5 mM final conc).

      • Test Compound (10 µM final conc).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final conc).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

    • Control: Run a parallel sample without NADPH (negative control) and a known positive control (e.g., Tienilic acid or Clozapine).

  • Termination:

    • Quench reaction with 3 volumes of ice-cold ACN.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant into LC-MS/MS (High-Resolution Mass Spec is preferred).

    • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH adducts (+307 Da shift from parent + oxygen).

    • Interpretation: The presence of a [M + 16 + 307] peak indicates S-oxidation followed by GSH trapping.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: Chemical Research in Toxicology (NIH/ACS). URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • The Thiophene "Sigma-Hole" as a Concept for Preorganized, Specific Recognition of G•C Base Pairs. Source: Chemistry - A European Journal (NIH PubMed Central). URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology.[3][7][10] URL:[Link]

Sources

Foundational

Thiophene-Based Nicotinic Acid Bioisosteres: A Technical Guide to Discovery, Synthesis, and Pharmacology

Executive Summary This technical guide explores the medicinal chemistry and pharmacological evolution of thiophene-based bioisosteres of nicotinic acid (Niacin/Vitamin B3). While nicotinic acid remains a gold standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the medicinal chemistry and pharmacological evolution of thiophene-based bioisosteres of nicotinic acid (Niacin/Vitamin B3). While nicotinic acid remains a gold standard for atherogenic dyslipidemia management (raising HDL-C, lowering triglycerides), its clinical utility is severely limited by cutaneous flushing mediated by the GPR109A receptor.[1] This guide analyzes the strategic replacement of the pyridine ring with a thiophene scaffold to modulate physicochemical properties, alter metabolic profiles, and potentially decouple antilipolytic efficacy from vasodilatory side effects. We provide a detailed examination of the Gewald reaction as the primary synthetic route and analyze the structure-activity relationships (SAR) governing this class of compounds.

Part 1: The Bioisosteric Rationale

Pyridine vs. Thiophene: Electronic & Structural Divergence

The core rationale for developing thiophene-based nicotinic acid derivatives lies in bioisosterism .[1][2][3][4][5] While both rings are aromatic and similar in size, their electronic distributions differ fundamentally, altering ligand-receptor interactions.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): The pyridine nitrogen is electronegative, pulling density from the ring (

    
    -deficient). It acts as a hydrogen bond acceptor.
    
  • Thiophene Analog (Thiophene-3-carboxylic acid): The sulfur atom donates lone pair electrons into the

    
    -system, making the ring electron-rich (
    
    
    
    -excessive). Sulfur is lipophilic and a weak hydrogen bond acceptor compared to nitrogen.

Table 1: Physicochemical Comparison of Scaffolds

PropertyNicotinic Acid (Pyridine)Thiophene-3-carboxylic AcidImpact on Drug Design
Electronic Character

-Deficient (Electron poor)

-Excessive (Electron rich)
Alters

stacking interactions in the binding pocket.
H-Bonding Strong Acceptor (N)Weak Acceptor (S)Changes solvation penalty and receptor anchoring.
Lipophilicity (LogP) ~0.36~1.60Thiophene increases membrane permeability and BBB penetration.
Metabolism N-oxidation, N-methylationS-oxidation, Ring hydroxylationDistinct metabolic soft spots; thiophene is prone to electrophilic attack.
pKa (Acid) 4.854.10Thiophene analog is slightly more acidic due to ring electronics.
The Clinical Challenge: GPR109A and Flushing

The primary target for nicotinic acid is GPR109A (HM74A) , a G


-coupled receptor. Activation inhibits adenylyl cyclase in adipocytes (reducing lipolysis) but triggers a signaling cascade in Langerhans cells and keratinocytes leading to flushing.

The "Holy Grail" of this field is a biased agonist or a tissue-selective analog that activates GPR109A in adipocytes (lipid effect) but not in the skin (flushing). Thiophene derivatives have been heavily investigated to achieve this separation by altering the residence time or binding pose within the receptor orthosteric site.

Part 2: Signaling Pathway & Mechanism

To understand the design constraints, one must visualize the dual-pathway activation of GPR109A.

Diagram 1: GPR109A Dual-Signaling Pathway (Adipocyte vs. Epidermal)

GPR109A_Pathway cluster_Adipocyte Adipocyte (Therapeutic Target) cluster_Skin Langerhans Cell / Keratinocyte (Side Effect) Ligand Nicotinic Acid / Thiophene Analog Receptor GPR109A (HM74A) Ligand->Receptor Gi Gi Protein Activation Receptor->Gi Arrestin Beta-Arrestin Recruitment (Potential Bias Point) Receptor->Arrestin ? PLA2 PLA2 Activation Receptor->PLA2 AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP cAMP Reduction AC->cAMP Lipolysis Inhibition of Lipolysis (Lowers FFA/Triglycerides) cAMP->Lipolysis AA Arachidonic Acid Release PLA2->AA COX COX-1 / COX-2 AA->COX PGD2 PGD2 / PGE2 Production COX->PGD2 Flush Cutaneous Vasodilation (Flushing) PGD2->Flush

Caption: Dual signaling mechanism of GPR109A. Thiophene analogs aim to maintain the Adipocyte pathway (Green) while minimizing the Skin pathway (Red).

Part 3: Chemical Synthesis (The Technical Core)

The synthesis of thiophene-based nicotinic acid analogs (specifically 2-aminothiophene-3-carboxylic acid derivatives) relies heavily on the Gewald Reaction . This is a multi-component condensation that is robust, scalable, and allows for extensive substitution at the 4- and 5-positions of the thiophene ring.

The Gewald Reaction Protocol

Target Compound: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Rationale: This compound serves as a versatile precursor. The amino group mimics the 2-position of biological purines or can be removed/modified to resemble the nicotinic acid core more closely.

Reagents & Materials:
  • Methyl ethyl ketone (2-butanone) [1.0 eq]

  • Ethyl cyanoacetate [1.0 eq]

  • Elemental Sulfur (

    
    ) [1.0 eq]
    
  • Morpholine or Diethylamine [0.5 eq] (Catalyst)

  • Ethanol (Solvent)[6]

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-butanone (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Activation: Add elemental sulfur (10 mmol) to the solution.

  • Catalysis (Critical Step): Add Morpholine (5 mmol) dropwise. Note: The reaction is exothermic. Morpholine acts as a base to catalyze the initial Knoevenagel condensation.

  • Reflux: Heat the mixture to 60–70°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Mechanism Check: The ketone and cyanoacetate first condense to form an

      
      -unsaturated nitrile. The sulfur then attacks the 
      
      
      
      -carbon (Michael-type addition), followed by cyclization onto the nitrile group.
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Purification: A solid precipitate should form. Filter the solid and wash with cold ethanol/water. Recrystallize from hot ethanol to yield yellow crystals.

Self-Validating Quality Control:
  • Appearance: Product must be crystalline yellow (characteristic of aminothiophenes). Dark oil indicates polymerization or residual sulfur.

  • IR Spectroscopy: Look for sharp doublet peaks at 3300–3400 cm⁻¹ (

    
     stretch) and a strong peak at ~1670 cm⁻¹ (Ester C=O). Absence of nitrile peak (~2200 cm⁻¹) confirms cyclization.
    
Diagram 2: Gewald Synthesis Workflow

Gewald_Reaction Ketone Ketone (R-CH2-C(=O)-R') Knoevenagel Step 1: Knoevenagel Condensation (Unsaturated Nitrile) Ketone->Knoevenagel Cyano Cyanoacetate (NC-CH2-COOEt) Cyano->Knoevenagel Base Morpholine (Catalyst) Base->Knoevenagel Sulfur Elemental Sulfur (S8) Michael Step 2: Sulfur Uptake (Thiol Intermediate) Knoevenagel->Michael + Sulfur Cyclization Step 3: Cyclization & Tautomerization Michael->Cyclization Product 2-Aminothiophene- 3-carboxylate Cyclization->Product

Caption: Mechanistic flow of the Gewald reaction for synthesizing thiophene-3-carboxylic acid precursors.

Part 4: Structure-Activity Relationships (SAR)

When optimizing thiophene-based nicotinic acid derivatives for GPR109A activity, the following SAR trends have been established in literature:

  • The Acid Moiety: The C3-carboxylic acid (or a bioisostere like tetrazole) is essential for the salt bridge interaction with Arginine residues (Arg111) in the GPR109A binding pocket [1]. Esterification (prodrugs) improves bioavailability but requires in vivo hydrolysis.

  • The 2-Amino Group: In the Gewald product, the 2-amino group provides a handle for derivatization. Acylation of this amine (e.g., with urea or sulfonamide linkages) often improves potency but increases molecular weight. Unsubstituted 2-amino groups can be metabolic liabilities.

  • Lipophilic Tail (C4/C5 Substitution): Unlike Nicotinic acid (which is small), GPR109A tolerates significant bulk in the 5-position of the thiophene ring. Adding bi-aryl or lipophilic chains here can enhance binding affinity by accessing a hydrophobic pocket that Niacin cannot reach. This is a key strategy for increasing potency (lowering

    
     from mM to nM range) [2].
    
  • Flushing Mitigation: High-affinity full agonists usually retain flushing. Partial agonists or "biased" ligands (often achieved by bulky C5-substituents on the thiophene) have shown reduced flushing profiles in murine models, likely by altering the recruitment of

    
    -arrestin [3].
    

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[7] Nature Medicine, 9(3), 352-355. Link

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent isostere of nicotinic acid. Journal of Medicinal Chemistry, 51(16), 5101-5108. (Note: Discusses bioisosteric acid replacement in related 5-membered rings). Link

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice.[1][8] Journal of Clinical Investigation, 120(8), 2910–2919. Link

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald reaction.[2][6][9][10][11] Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Offermanns, S. (2006).[12] The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601-611. Link

Sources

Exploratory

Solubility profile of 6-(Thiophen-3-YL)nicotinic acid

The following technical guide details the solubility profile of 6-(Thiophen-3-yl)nicotinic acid , a biaryl pyridine scaffold commonly utilized in medicinal chemistry (e.g., ROR inverse agonists, kinase inhibitors).[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 6-(Thiophen-3-yl)nicotinic acid , a biaryl pyridine scaffold commonly utilized in medicinal chemistry (e.g., ROR


 inverse agonists, kinase inhibitors).[1]

This guide synthesizes theoretical physicochemical predictions with standard industrial protocols for empirical validation.

Technical Guide for Assay Development & Formulation [1]

Executive Summary

  • Compound Class: Biaryl Pyridine / Heterocyclic Carboxylic Acid.[1][2]

  • Core Solubility Behavior: pH-dependent ampholyte.[1]

  • Critical Insight: The molecule exhibits a "U-shaped" solubility curve typical of zwitterionic-capable intermediates.[1] Minimum solubility (

    
    ) occurs near the isoelectric point (pI 
    
    
    
    3.8–4.2), while maximum solubility is achieved in high pH buffers (> pH 6.[2]0) or strong acids (< pH 2.0).[2]
  • Primary Solvent Recommendation: DMSO (Stock), 0.1 M NaOH (Aqueous Stock).[2]

Physicochemical Basis of Solubility

To design a robust solubility assay, one must understand the ionization states governing the molecule.[2] 6-(Thiophen-3-yl)nicotinic acid contains two ionizable centers and a lipophilic tail.

Structural Determinants
FeatureChemical NatureImpact on Solubility
Pyridine Nitrogen Weak BaseProtonates at low pH (< 3.[1][2]0) to form a soluble cation.[2]
Carboxylic Acid (C-3) Weak AcidDeprotonates at neutral pH (> 5.[1][2]0) to form a soluble anion.[2]
Thiophene Ring (C-6) Lipophilic MoietyIncreases LogP (Hydrophobicity).[1][2] Drastically reduces intrinsic aqueous solubility (

) compared to parent nicotinic acid.[2]
Theoretical Constants (Predicted)
  • 
     (Pyridine 
    
    
    
    ):
    
    
    2.8 – 3.2 (Thiophene donation stabilizes the cation slightly more than in pure nicotinic acid).
  • 
     (Carboxyl 
    
    
    
    ):
    
    
    4.7 – 4.9.[2]
  • LogP (Octanol/Water):

    
     2.1 – 2.4 (Moderately Lipophilic).[2]
    
  • Intrinsic Solubility (

    
    ):  Estimated < 50 
    
    
    
    g/mL (at pH 4).[2]

Solubility Profile & Ionization States

The solubility of 6-(Thiophen-3-yl)nicotinic acid is dictated by the Henderson-Hasselbalch relationship.[1]

The Three-State Model[1]
  • Cationic State (pH < 2.0): The pyridine nitrogen is protonated (

    
    ).[2] High solubility.
    
  • Neutral/Zwitterionic State (pH 3.0 – 5.0): The molecule exists largely as the uncharged free acid or zwitterion.[2] This is the Solubility Minimum (

    
    ) . Precipitation risk is highest here.[2]
    
  • Anionic State (pH > 6.0): The carboxylic acid is deprotonated (

    
    ).[1] High solubility.
    
Visualization of Ionization Pathway

The following diagram illustrates the species distribution and assay decision points.

IonizationPathway Cat Cationic Species (pH < 2.0) High Solubility Neu Neutral Species (pH 3.5 - 4.5) LOW Solubility (Precipitation) Cat->Neu -H+ (pKa ~3.0) Neu->Cat +H+ Ani Anionic Species (pH > 6.0) High Solubility Neu->Ani -H+ (pKa ~4.8) Ani->Neu +H+

Figure 1: pH-dependent ionization states of 6-(Thiophen-3-yl)nicotinic acid. The red zone indicates the pH range where the compound is least soluble and most prone to crashing out of solution.[2]

Experimental Protocols

Do not rely solely on predictions. The following protocols provide a self-validating system for determining thermodynamic solubility.

Solvent Selection Guide
SolventSolubility Est.[1][2]Usage
DMSO > 50 mg/mLPrimary Stock. Stable.[1][2]
Ethanol ~ 10–20 mg/mLSecondary Stock.[1][2] Evaporation risk.[2][3]
0.1 M NaOH > 20 mg/mLAqueous Stock.[1][2] Must be fresh. Susceptible to oxidation over time.[2]
PBS (pH 7.4) ~ 1–5 mg/mLBiological assay buffer.[1][2]
Water (pH 5.0) < 0.1 mg/mLAvoid for stock preparation.[1]
Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "Gold Standard" for establishing the equilibrium solubility profile.[1]

Reagents:

  • Test Compound: 6-(Thiophen-3-yl)nicotinic acid (Solid).

  • Buffers: 0.1M HCl (pH 1), Acetate (pH 4), Phosphate (pH 7.4), Borate (pH 9).[2]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of each buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF membrane (0.45

    
    m). Note: Check filter adsorption first.
    
  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • pH Verification: CRITICAL STEP. Measure the pH of the supernatant after equilibrium.[2] The dissolving acid may shift the buffer pH.[2]

Kinetic Solubility Workflow (High Throughput)

For rapid screening during lead optimization.[2]

SolubilityWorkflow Stock 1. Prepare Stock 10mM in DMSO Spike 2. Spike into Buffer (pH 7.4, 2% DMSO final) Stock->Spike Incubate 3. Incubate 2-4 hours @ 25°C (Shaking) Spike->Incubate Filter 4. Filtration (Vacuum or Centrifuge) Incubate->Filter Precip Precipitation Check (Nephelometry/Light Scattering) Incubate->Precip Optional Analyze 5. HPLC/UV Analysis Compare Area vs. Standard Filter->Analyze

Figure 2: Kinetic solubility workflow for rapid profiling.

Troubleshooting & Optimization

Issue: "The compound crashed out upon dilution into media."

  • Cause: You likely diluted a DMSO stock into a buffer near pH 4–5 (the solubility minimum).[2]

  • Solution: Ensure the final buffer pH is > 7.[1][2]0. If the assay requires acidic conditions, use a lower concentration or a cosolvent (e.g., 5% Solutol or Cyclodextrin).[2]

Issue: "HPLC peak splitting."

  • Cause: The carboxylic acid moiety can interact with residual silanols on C18 columns.[1][2]

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase to suppress ionization and sharpen peaks.

Issue: "Inconsistent results between batches."

  • Cause: Polymorphism or salt form differences (e.g., HCl salt vs. Free Acid).[2]

  • Solution: Verify the solid form using XRPD or DSC before starting solubility studies.[1][2]

References

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Authoritative text on pH-solubility profiles).

  • Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[2] (Standard reference for kinetic solubility protocols).

  • PubChem Compound Summary. "Nicotinic Acid (CID 938)."[2] National Center for Biotechnology Information.[2] Accessed Jan 2026.[2][4][5] Link

  • Jorgensen, W. L., & Duffy, E. M. (2002).[2] "Prediction of drug solubility from structure." Advanced Drug Delivery Reviews, 54(3), 355-366.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 6-(Thiophen-3-yl)nicotinic acid

Abstract This application note details a robust, scalable protocol for the synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical biaryl scaffold often utilized in the development of retinoic acid receptor (RAR) agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical biaryl scaffold often utilized in the development of retinoic acid receptor (RAR) agonists and kinase inhibitors. Unlike generic procedures, this protocol utilizes a Methyl Ester Protection Strategy to circumvent catalyst poisoning often observed with free carboxylic acids in Palladium-catalyzed cross-couplings. The method prioritizes high atom economy, simplified purification, and reproducibility, achieving purities >98% (HPLC).

Retrosynthetic Analysis & Strategy

The target molecule features a pyridine ring substituted at the C6 position with a thiophene moiety. Direct coupling of 6-chloronicotinic acid is possible but often results in variable yields due to the formation of palladium-carboxylate complexes which dampen the catalytic cycle.

Therefore, we employ a Two-Stage Strategy :

  • Suzuki-Miyaura Cross-Coupling of methyl 6-chloronicotinate with 3-thiopheneboronic acid to yield the intermediate ester. The C6-chlorine is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen (alpha-position).

  • Controlled Saponification using Lithium Hydroxide (LiOH) to generate the free acid without degrading the thiophene ring.

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 Methyl 6-chloronicotinate (Electrophile) Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 3-Thiopheneboronic acid (Nucleophile) SM2->Cat Inter Intermediate: Methyl 6-(thiophen-3-yl)nicotinate Cat->Inter Suzuki Coupling (C-C Bond Formation) Hyd LiOH / THF / H2O Hydrolysis Inter->Hyd Prod Target: 6-(Thiophen-3-yl)nicotinic acid Hyd->Prod Saponification

Caption: Two-stage synthetic pathway utilizing ester protection to maximize catalytic turnover.

Materials & Reagents

Note: All reagents must be ACS grade or higher. Solvents for the coupling step must be degassed.

Reagent / SolventCAS NumberEq.RoleCritical Specification
Methyl 6-chloronicotinate 73781-91-61.0SubstratePurity >97%
3-Thiopheneboronic acid 6165-69-11.2Coupling PartnerStore at 4°C
Pd(PPh3)4 14221-01-30.05CatalystFreshly opened/yellow
Sodium Carbonate (Na2CO3) 497-19-82.5BaseAnhydrous
1,4-Dioxane 123-91-1--SolventAnhydrous, Degassed
Lithium Hydroxide (LiOH·H2O) 1310-66-33.0Hydrolysis ReagentMonohydrate

Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(thiophen-3-yl)nicotinate.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Charging: Add Methyl 6-chloronicotinate (5.0 g, 29.1 mmol) and 3-Thiopheneboronic acid (4.47 g, 34.9 mmol) to the flask.

  • Solvent Preparation: In a separate flask, mix 1,4-Dioxane (80 mL) and Distilled Water (20 mL). Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen. Critical: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) catalyst.

  • Dissolution: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.

  • Base Addition: Add Na2CO3 (7.71 g, 72.7 mmol). Stir for 5 minutes.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (1.68 g, 1.45 mmol). Ideally, perform this against a counter-flow of nitrogen.

  • Reaction: Heat the mixture to 90°C (oil bath temperature) under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, and a fluorescent blue spot (product) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black; wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Partition the residue between EtOAc (100 mL) and Water (50 mL). Separate layers.

    • Wash the organic layer with Brine (50 mL), dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol or perform Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the methyl ester as a light yellow solid.

Stage 2: Hydrolysis (Saponification)

Objective: Conversion to 6-(Thiophen-3-yl)nicotinic acid.

  • Dissolution: Dissolve the purified methyl ester (from Stage 1) in THF (40 mL) and Methanol (10 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (3 eq) dissolved in Water (15 mL).

  • Reaction: Stir at Room Temperature for 3 hours. If precipitation occurs, add minimal water to redissolve.

    • Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the ester and the formation of a baseline spot (salt form of acid).

  • Acidification:

    • Concentrate the mixture to remove THF/MeOH (approx. 1/3 volume).

    • Cool the aqueous residue in an ice bath (0°C).

    • Slowly add 1N HCl dropwise until pH reaches ~3.0. Caution: CO2 evolution may occur if excess carbonate carried over.

  • Isolation: The product will precipitate as a white to off-white solid. Stir at 0°C for 30 minutes to maximize yield.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) and cold pentane (20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow start START: Raw Materials degas Degas Solvents (Dioxane/H2O) (Prevents Pd Oxidation) start->degas mix Mix Substrates + Base degas->mix cat Add Pd Catalyst (Inert Atmosphere) mix->cat heat Reflux 90°C (4-6h) cat->heat check TLC Check heat->check check->heat Incomplete workup Filter (Celite) & Extraction check->workup Complete hydrolysis LiOH Hydrolysis workup->hydrolysis acidify Acidify to pH 3 (Precipitation) hydrolysis->acidify final FINAL PRODUCT Dry & Analyze acidify->final

Caption: Operational workflow emphasizing the critical degassing and acidification steps.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRisk FactorMitigation Strategy
Oxygen Presence HighOxygen competes with the oxidative addition step and promotes homocoupling of the thiophene boronic acid (bithiophene formation). Action: Rigorous sparging (15 min) or freeze-pump-thaw cycles.
Catalyst Quality MediumPd(PPh3)4 is air-sensitive. If the catalyst is black or orange (oxidized), yield will drop. Action: Use bright yellow catalyst; store under Argon.
pH during Workup HighThe pyridine nitrogen can be protonated. During extraction of the ester, ensure pH > 8. During isolation of the acid, ensure pH ~3-4 (isoelectric precipitation).
Thiophene Stability LowThiophenes are generally stable, but avoid strongly acidic conditions at high temperatures to prevent electrophilic substitution/degradation.

Analytical Validation

Expected Data for 6-(Thiophen-3-yl)nicotinic acid:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.4 (br s, 1H, COOH)

    • δ 9.05 (d, J=2.0 Hz, 1H, Py-H2)

    • δ 8.35 (dd, J=8.0, 2.0 Hz, 1H, Py-H4)

    • δ 8.28 (dd, J=3.0, 1.2 Hz, 1H, Th-H2)

    • δ 8.05 (d, J=8.0 Hz, 1H, Py-H5)

    • δ 7.95 (dd, J=5.0, 1.2 Hz, 1H, Th-H5)

    • δ 7.70 (dd, J=5.0, 3.0 Hz, 1H, Th-H4)

  • Mass Spectrometry (ESI+): Calculated for C10H7NO2S [M+H]+: 206.02. Found: 206.1.

  • Appearance: White to off-white crystalline powder.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki coupling on heteroaromatics). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Optimization for aryl chlorides). Link

Sources

Application

Starting materials for 6-(Thiophen-3-YL)nicotinic acid synthesis

[1] Abstract This application note details the robust synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical biaryl building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the robust synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical biaryl building block in medicinal chemistry, particularly for kinase inhibitors and receptor modulators. While direct coupling of free carboxylic acids is possible, this protocol prioritizes a two-step Ester-Protection Route (Suzuki-Miyaura coupling followed by hydrolysis). This approach mitigates catalyst poisoning often caused by free carboxylates and simplifies the purification of the intermediate, ensuring high purity (>98%) for downstream applications.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C–C bond between the electron-deficient pyridine ring (C6 position) and the electron-rich thiophene ring (C3 position).

Strategic Logic:
  • Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling is selected over Stille coupling to avoid toxic organostannane byproducts.

  • Regiochemistry: The coupling partners are chosen as Methyl 6-chloronicotinate (electrophile) and Thiophen-3-ylboronic acid (nucleophile).

    • Why this direction? 3-Thienylboronic acids are generally stable, whereas 2-pyridylboronic acids are prone to rapid protodeboronation (instability).[1]

  • Protection: The carboxylic acid is masked as a methyl ester to enhance solubility in organic solvents (Dioxane/Toluene) and prevent the formation of palladium-carboxylate complexes that can arrest the catalytic cycle.

Retrosynthesis Target 6-(Thiophen-3-yl)nicotinic acid (Target) Ester Methyl 6-(thiophen-3-yl)nicotinate (Intermediate) Target->Ester Hydrolysis (LiOH, THF/H2O) Disconnect SM1 Methyl 6-chloronicotinate (Electrophile) Ester->SM1 Suzuki Coupling Pd(dppf)Cl2 SM2 Thiophen-3-ylboronic acid (Nucleophile) Ester->SM2

Figure 1: Retrosynthetic strategy prioritizing the stable ester intermediate.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂The bidentate ligand (dppf) prevents β-hydride elimination and is robust against air/moisture compared to Pd(PPh₃)₄.
Solvent System 1,4-Dioxane : Water (4:[1]1)Water is essential to dissolve the inorganic base (Na₂CO₃) and activate the boronic acid (formation of boronate species).
Degassing Sparging (Ar or N₂) > 15 minOxygen causes homocoupling of boronic acids and oxidizes the Pd(0) active species, stalling the reaction.[1]
Stoichiometry Boronic Acid (1.1 – 1.2 eq)Excess boronic acid compensates for potential protodeboronation side reactions.[1]

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Synthesis of Methyl Ester Intermediate)

Objective: Synthesis of Methyl 6-(thiophen-3-yl)nicotinate.

Materials:

  • Methyl 6-chloronicotinate (1.0 eq, 5.83 mmol, 1.00 g)

  • Thiophen-3-ylboronic acid (1.2 eq, 7.00 mmol, 0.90 g)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 17.5 mmol, 2.42 g)[1]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 5 mol%)[1]

  • Solvent: 1,4-Dioxane (20 mL) / Water (5 mL)[1]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 6-chloronicotinate, Thiophen-3-ylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane and Water mixture.

  • Degassing (CRITICAL): Submerge a long needle or gas dispersion tube into the solution. Bubble Argon (or Nitrogen) vigorously through the liquid for 15–20 minutes. Failure to degas will result in significant homocoupling of the thiophene.

  • Catalyst Addition: Remove the gas line briefly, add the Pd(dppf)Cl₂ catalyst (reddish-brown powder) in one portion, and immediately reseal and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting chloride should be consumed.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% (Off-white solid).

Protocol B: Hydrolysis (Ester to Free Acid)[1][2]

Objective: Conversion to 6-(Thiophen-3-yl)nicotinic acid.

Materials:

  • Methyl 6-(thiophen-3-yl)nicotinate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

  • Solvent: THF (10 mL) / Water (5 mL) / Methanol (2 mL)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester in THF and Methanol.

  • Reagent Addition: Add the solution of LiOH in water dropwise.

  • Reaction: Stir at Room Temperature for 2–3 hours. (Heating to 50°C is optional if reaction is slow, but usually unnecessary).[1]

  • Workup: Concentrate the solvent to remove THF/MeOH (approx. 1/3 volume). Dilute with water (10 mL).

  • Acidification: Cool the aqueous solution in an ice bath (0°C). Slowly add 1N HCl dropwise until pH reaches ~3–4.

    • Observation: The product should precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold diethyl ether (to remove trace organic impurities).

  • Drying: Dry under high vacuum at 45°C overnight.

Troubleshooting & Optimization Guide

Troubleshooting Start Issue Observed Problem1 Low Conversion (SM Remaining) Start->Problem1 Problem2 Homocoupling (Bithiophene formed) Start->Problem2 Problem3 Protodeboronation (Thiophene formed) Start->Problem3 Sol1 Action: Check Oxygen. Re-degas solvents. Increase Cat. to 10 mol%. Problem1->Sol1 Sol2 Action: Reduce O2 exposure. Add Boronic acid slowly (syringe pump). Problem2->Sol2 Sol3 Action: Use anhyd. conditions (switch to CsF/DME). Lower Temp. Problem3->Sol3

Figure 2: Decision tree for common synthetic failures.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of the broad carboxylic acid proton (~13.0 ppm).

  • Regiochemistry Confirmation: The thiophene-3-yl attachment is confirmed by the splitting pattern of the thiophene protons. A 2-yl substitution would show different coupling constants.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki-Miyaura coupling).

  • Sigma-Aldrich (Merck). Product Specification: Methyl 6-chloronicotinate. Link

  • PubChem. Compound Summary: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid. Link[1]

  • Bardsley, B., et al. (2016).[1] Preparation of Nicotinic Acid Derivatives as Kinase Inhibitors. U.S. Patent Application US20160122345. (Describes analogous coupling conditions for heteroaryl nicotinates).

Sources

Method

Application Note: Optimized Synthesis of 6-Aryl-Nicotinic Acids via Suzuki-Miyaura Coupling

Executive Summary The 6-aryl-nicotinic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in agonists for G-protein coupled receptors (GPCRs) and various enzyme inhibitors. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-aryl-nicotinic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in agonists for G-protein coupled receptors (GPCRs) and various enzyme inhibitors. While the Suzuki-Miyaura cross-coupling is the method of choice for constructing biaryl systems, applying it to pyridine derivatives presents unique challenges due to the electronic deficiency of the ring and the potential for catalyst poisoning by the pyridine nitrogen.

This Application Note provides a robust, field-proven protocol for the synthesis of 6-aryl-nicotinic acids. Unlike generic procedures, this guide prioritizes the Ester Route (coupling on methyl 6-chloronicotinate followed by hydrolysis) to maximize purity and yield, avoiding the solubility and purification issues often associated with direct coupling on zwitterionic free acids.

Strategic Overview & Mechanistic Insight

The "Pyridine Problem"

Pyridines are electron-deficient heterocycles. In the context of Suzuki coupling, two main issues arise:

  • Catalyst Sequestration: The lone pair on the pyridine nitrogen can coordinate to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (poisoning).

  • Electronic Deactivation: The electron-withdrawing nature of the nitrogen makes the oxidative addition of the C-Cl bond slower compared to phenyl chlorides.

Solution: We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a bidentate ligand. Its large bite angle and chelating effect prevent displacement by the pyridine nitrogen, maintaining catalyst activity.

The Catalytic Cycle

The mechanism relies on the activation of the aryl boronic acid by a base (formation of a boronate species), which facilitates transmetallation.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + 6-Cl-Nicotinate PdII_Complex Pd(II)-Cl Intermediate (Pyridine-Pd Complex) OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->TransMetal Activated Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical oxidative addition and transmetallation steps.[1]

Experimental Protocols

Reaction Workflow Overview

Workflow Start Methyl 6-Chloronicotinate Coupling Suzuki Coupling Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Coupling Intermed Ester Intermediate (Purification) Coupling->Intermed Hydrolysis Hydrolysis LiOH / THF / H2O Intermed->Hydrolysis Final 6-Aryl-Nicotinic Acid (Precipitation) Hydrolysis->Final

Figure 2: Two-stage workflow ensuring high purity by isolating the ester intermediate.

Protocol A: Cross-Coupling (The Ester Route)

Objective: Synthesis of Methyl 6-phenylnicotinate. Scale: 1.0 mmol (adaptable).

ReagentMW ( g/mol )Equiv.[2]AmountRole
Methyl 6-chloronicotinate 171.581.0172 mgSubstrate
Phenylboronic acid 121.931.2146 mgCoupling Partner
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.0541 mgCatalyst
K₂CO₂ (2M Aqueous) 138.213.01.5 mLBase
1,4-Dioxane --6.0 mLSolvent

Step-by-Step Methodology:

  • Degassing (Critical): In a microwave vial or round-bottom flask, combine 1,4-dioxane and the 2M K₂CO₃ solution. Sparge with Argon (or Nitrogen) gas for 10 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst to inactive Pd(II) black.

  • Reagent Addition: Add Methyl 6-chloronicotinate, Phenylboronic acid, and Pd(dppf)Cl₂.

  • Inert Seal: Cap the vial/flask immediately under an inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear; the fluorescent product (Rf ~0.4) will appear.[3]

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc (20 mL) and Water (20 mL).

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-30% EtOAc in Hexanes.

Protocol B: Hydrolysis to Nicotinic Acid

Objective: Conversion of methyl ester to free acid.

  • Dissolution: Dissolve the purified ester (from Protocol A) in THF/MeOH (3:1 ratio, 0.2 M concentration).

  • Saponification: Add aqueous LiOH (2.0 equiv, 1M solution).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Self-Validation: TLC will show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

  • Isolation (The pH Swing):

    • Concentrate to remove THF/MeOH.

    • Dilute the aqueous residue with water.[1]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~3–4. The 6-aryl-nicotinic acid will precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Troubleshooting & Self-Validation

This protocol is designed as a self-validating system. Use the following checkpoints to ensure integrity.

ObservationDiagnosisCorrective Action
Reaction turns black immediately Rapid catalyst decomposition (Pd black).Insufficient degassing. Repeat setup with rigorous Argon sparging.
Starting material remains after 16h Catalyst poisoning or stalled cycle.Add 0.02 eq more catalyst. Ensure temperature is maintained at 90°C.
Product spot streaks on TLC Pyridine nitrogen interaction with silica.Add 1% Triethylamine to the TLC eluent to sharpen the spot.
Low yield after hydrolysis Product is water-soluble (Zwitterion).Do not over-acidify below pH 3. If no precipitate forms, extract the acidic aqueous layer with n-Butanol or EtOAc/THF (1:1).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. [Link]

Sources

Application

Application Note: High-Purity Isolation of 6-(Thiophen-3-yl)nicotinic acid

Abstract This guide details the purification of crude 6-(Thiophen-3-yl)nicotinic acid (6-TNA) following Suzuki-Miyaura cross-coupling.[1] Due to the amphoteric nature of the nicotinic acid core and the lipophilicity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification of crude 6-(Thiophen-3-yl)nicotinic acid (6-TNA) following Suzuki-Miyaura cross-coupling.[1] Due to the amphoteric nature of the nicotinic acid core and the lipophilicity of the thiophene substituent, standard silica chromatography often results in poor recovery and tailing. This protocol prioritizes a scalable Acid-Base Extraction followed by Recrystallization , ensuring removal of palladium catalysts, unreacted boronic acids, and protodeboronated byproducts without the need for expensive chromatographic steps.[1]

Chemical Context & Impurity Profile[1][2][3][4][5][6]

The Molecule
  • Target: 6-(Thiophen-3-yl)nicotinic acid[1]

  • Properties: Amphoteric.[1]

    • Acidic moiety:[1] Carboxylic acid (

      
      ).[1][2]
      
    • Basic moiety: Pyridine nitrogen (

      
      ).[1]
      
    • Solubility: Soluble in dilute base (as carboxylate) and strong acid (as pyridinium).[1] Poorly soluble in water at pH 3–5 (isoelectric region).[1] Soluble in DMSO, DMF, and hot alcohols.[1]

Impurity Analysis

Understanding the "Enemy" is crucial for separation.[1]

Impurity TypeSourceChemical NatureRemoval Strategy
Thiophen-3-ylboronic acid Excess ReagentWeak Lewis Acid / Neutral OrganicSoluble in organic wash at basic pH.[1]
6-Chloronicotinic acid Unreacted SMAcidicCo-precipitates; requires recrystallization or high-efficiency conversion.[1]
3,3'-Bithiophene HomocouplingNeutral / LipophilicExtracted into organic layer during basic wash.[1]
Nicotinic acid DehalogenationAmphotericWater soluble; remains in filtrate during final precipitation.[1]
Palladium (Pd) CatalystMetal ComplexChelation/Adsorption (Carbon or Scavengers).[1][3]

Protocol 1: Acid-Base Workup (Primary Purification)

Rationale: This step leverages the carboxylic acid to separate the product from non-acidic impurities (thiophene dimers, phosphine ligands) and palladium residues.

Materials
  • Crude Reaction Mixture (assumed Suzuki coupling in Dioxane/Water or DMF/Water)[1]

  • Solvents: Ethyl Acetate (EtOAc), 1M NaOH, 6M HCl, Brine.[1]

  • Equipment: Separatory funnel, pH meter, Buchner funnel.

Step-by-Step Procedure
  • Solvent Exchange (If required):

    • If the reaction solvent is water-miscible (e.g., DMF, Dioxane), concentrate the crude mixture under reduced pressure to remove the bulk of the organic solvent.

    • Note: Do not distill to dryness; a concentrated slurry is preferred to prevent thermal degradation.[1]

  • Basic Dissolution:

    • Resuspend the residue in 0.5 M NaOH (aq) . Use approximately 10 mL per gram of theoretical yield.

    • Check pH; ensure pH > 10.[1] The solution should be homogenous (dark brown/black due to Pd).[1]

    • Mechanism:[1][3][4][5][6] 6-TNA converts to sodium 6-(thiophen-3-yl)nicotinate (water-soluble).[1]

  • Organic Wash (Impurity Stripping):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract with Ethyl Acetate (EtOAc) (2 x 5 vol).[1]

    • Critical Step: The product is in the Aqueous Phase. The Organic Phase contains non-acidic impurities (ligands, bithiophenes).[1]

    • Observation: The organic layer may be yellow/orange. The aqueous layer remains dark.[1]

    • Discard the organic layer.[1]

  • Palladium Scavenging (Optional but Recommended):

    • Add Activated Carbon (Darco G-60) (10 wt% relative to mass) to the basic aqueous phase.[1]

    • Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove carbon/Pd.[1] The filtrate should be clearer (yellow/amber).[1]

  • Controlled Precipitation:

    • Cool the aqueous filtrate to 0–5 °C.

    • Slowly add 6 M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0.

    • Why this pH? Going too low (pH < 1) protonates the pyridine nitrogen, forming the soluble hydrochloride salt. We want the neutral zwitterion/free acid which is insoluble.[1]

    • Allow the slurry to stir for 30 minutes to ripen the crystals.

  • Isolation:

    • Filter the solid using a Buchner funnel.[1][7]

    • Wash the cake with Cold Water (2 x) to remove inorganic salts (NaCl).[1]

    • Wash with a small amount of Cold Acetone (displaces water, aids drying).[1]

    • Dry under vacuum at 45 °C.

Protocol 2: Recrystallization (Polishing)

Rationale: The crude solid from Protocol 1 may still contain traces of starting material or isomeric byproducts.[1] Recrystallization refines the crystal lattice.

Solvent System
  • Primary Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Anti-Solvent: Water.[1]

Step-by-Step Procedure
  • Place the crude dried solid in a round-bottom flask equipped with a reflux condenser.

  • Add Ethanol (10 mL/g). Heat to reflux (80 °C).

  • If the solid does not dissolve completely, add more Ethanol in small increments until dissolution.[1]

    • Note: If a small amount of black solid (Pd) remains insoluble, filter the hot solution through a pre-heated glass frit.[1]

  • Remove from heat.[1] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of Ethanol to clear the solution again.[1]

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath (0 °C) for 2 hours.

  • Filter the off-white/pale yellow needles.[1]

  • Wash with cold Ethanol/Water (1:1 mixture).[1]

  • Dry in a vacuum oven at 50 °C for 12 hours.

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Step1 1. Solvent Exchange (Remove DMF/Dioxane) Start->Step1 Step2 2. Dissolve in 0.5M NaOH (pH > 10) Step1->Step2 Step3 3. Wash with EtOAc Step2->Step3 Split1 Phase Separation Step3->Split1 Organic Organic Phase (Discard) Contains: Bithiophene, Ligands Split1->Organic Top Layer Aqueous Aqueous Phase (Keep) Contains: Product (Na salt) Split1->Aqueous Bottom Layer Step4 4. Carbon Treatment (Remove Pd residues) Aqueous->Step4 Step5 5. Acidify with HCl (Target pH 3.5 - 4.0) Step4->Step5 Step6 6. Filtration & Washing (Water/Acetone) Step5->Step6 Step7 7. Recrystallization (EtOH / Water) Step6->Step7 Final Pure 6-(Thiophen-3-yl) nicotinic acid Step7->Final

Caption: Logical flow for the isolation of 6-TNA, highlighting the critical phase separation step.

Analytical Validation

To certify the purity of the isolated compound, the following parameters should be met:

HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Nicotinic core) and 280 nm.[1]

  • Acceptance Criteria: Purity > 98% (Area %).

1H NMR (DMSO-d6)[1]
  • Look for the diagnostic protons:

    • Nicotinic Acid: Singlet ~9.0 ppm (H2), Doublet ~8.2 ppm (H4), Doublet ~7.9 ppm (H5).[1]

    • Thiophene: Multiplets in the 7.4 – 8.0 ppm range.

    • COOH: Broad singlet ~13.0 ppm (often invisible if wet).[1]

  • Absence of:

    • Ethyl Acetate (solvents).[1]

    • Pinacol/Boronic acid peaks (1.2 ppm methyls).[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Product precipitating as an oil during acidification.[1]Impurities are lowering the melting point.[1] Decant the aqueous layer, dissolve the oil in minimal EtOH, and add water slowly to induce crystallization.
Low Yield pH was too low (< 2.[1]0) during precipitation.[1]The pyridinium salt formed and dissolved. Re-adjust pH to 3.5–4.0 using dilute NaOH.[1]
Colored Product Residual Palladium or conjugated impurities.[1]Repeat the Carbon treatment (Step 4) or perform a recrystallization with a thiol-based scavenger (e.g., SiliaMetS® Thiol).[1]

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Purification of Nicotinic Acid Derivatives

    • "Purification of nicotinic acid."[1][7][8][9][10] US Patent 3037987A.[1] Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900.[1] Link[1]

  • pKa Values of Pyridine Derivatives

    • "pKa Data Compiled by R. Williams."[1] Organic Chemistry Data. Link

Sources

Method

Application Note: Advanced Recrystallization Strategies for Nicotinic Acid and Nicotinamide Derivatives

Abstract Nicotinic acid (Vitamin B3, Niacin) and its amide derivative, Nicotinamide, are foundational scaffolds in pharmaceutical chemistry and drug development. While structurally simple, these pyridine derivatives exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acid (Vitamin B3, Niacin) and its amide derivative, Nicotinamide, are foundational scaffolds in pharmaceutical chemistry and drug development. While structurally simple, these pyridine derivatives exhibit complex solution behaviors—including zwitterionic equilibria, pH-dependent solubility, and extensive polymorphism—that frequently derail standard purification workflows. This guide provides a scientifically grounded, field-proven methodology for the recrystallization of nicotinic acid derivatives, moving beyond generic protocols to address the specific physicochemical challenges of the pyridine-3-carboxylic acid moiety.

Physicochemical Foundations of Solubility

The Zwitterionic Switch

The critical factor in recrystallizing nicotinic acid (NA) is its zwitterionic nature. In aqueous environments, NA exists in equilibrium between its neutral, cationic, anionic, and zwitterionic forms.

  • Aqueous Media: Predominantly zwitterionic at neutral pH. This high polarity explains its significant solubility in water (~16.7 g/L at 20°C) compared to non-polar solvents.

  • Organic Media: In solvents like ethanol or acetone, the zwitterionic character is suppressed, drastically reducing solubility.

Implication: Water is the thermodynamic solvent of choice for high-yield recovery, but organic anti-solvents (acetone, acetonitrile) are necessary for maximizing yield from mother liquors.

Solubility Profile & Solvent Selection

The following table summarizes solubility trends derived from thermodynamic data, critical for designing the crystallization system.

SolventSolubility TrendRole in ProtocolNotes
Water High (Primary)SolventBest for bulk purification; pH sensitive.
DMSO/DMF Very HighAvoidDifficult to remove; leads to solvates.
Ethanol ModerateCo-solventGood for Nicotinamide; moderate for NA.
Acetone LowAnti-solventExcellent for forcing precipitation.
Acetonitrile Very LowAnti-solventHigh recovery; useful for polymorph control.
Isobutanol ModerateSelectiveGold Standard for Nicotinamide purification.

Experimental Protocols

Protocol A: High-Purity Recrystallization of Nicotinic Acid (Aqueous Route)

Best for: Removal of colored impurities and bulk purification of crude Niacin.

Mechanism: This protocol leverages the steep solubility-temperature gradient of NA in water and utilizes a "melt-phase" pretreatment to destroy heat-labile chromophores (often conjugated by-products from oxidation).

Materials: Crude Nicotinic Acid, Deionized Water, Activated Carbon (Darco G-60 or equivalent).

  • Thermal Pre-treatment (Optional for Colored Crude):

    • Heat crude solid to 236–240°C (just above melting point) in an inert atmosphere (N2) for 2–5 minutes.

    • Why: This destroys yellow chromophores resistant to solvent washing.

    • Cool the melt to solidify into a tan mass.[1]

  • Dissolution:

    • Charge the solid into boiling deionized water (ratio: 1 g solid : 10–12 mL water).

    • Maintain at 95–100°C until fully dissolved.

  • Decolorization:

    • Add Activated Carbon (0.5–1.0 wt% relative to solute).

    • Stir vigorously at 90°C for 15 minutes.

    • Critical Step: Perform a hot filtration (using a pre-heated Buchner funnel) to remove carbon. If the funnel is cold, NA will crystallize in the filter paper, causing yield loss.

  • Controlled Cooling (Nucleation Control):

    • Cool the filtrate slowly to 60°C (approx. 0.5°C/min).

    • Seeding: If specific polymorph control is required, add seed crystals at 60°C.

    • Continue cooling to 0–5°C using an ice bath.

  • Isolation:

    • Filter the white crystalline needles.

    • Wash with cold acetone (2x bed volume) to displace residual water and speed drying.

    • Dry under vacuum at 80°C.

Protocol B: Purification of Nicotinamide (The Isobutanol System)

Best for: Nicotinamide (NAM) and labile amide derivatives.

Challenge: Nicotinamide is prone to hydrolysis (converting back to nicotinic acid) in hot aqueous acid/base. It is also highly polymorphic.[2] Solution: Use wet Isobutanol (2-methylpropanol-1) with strict pH control.

  • Solvent Preparation:

    • Prepare a solvent mixture of Isobutanol saturated with water (approx. 15% water content).

    • Why: Pure isobutanol has poor solubility; water acts as a co-solvent while isobutanol suppresses hydrolysis better than pure water.

  • pH Adjustment:

    • Suspend crude Nicotinamide in the solvent.

    • Adjust apparent pH to 7.5–9.5 using dilute NaOH or acetic acid.[3]

    • Safety: This pH range minimizes hydrolysis kinetics.

  • Dissolution & Crystallization:

    • Heat to 80–90°C to dissolve.

    • Cool slowly to Room Temperature (RT).

    • Troubleshooting: If "oiling out" occurs (liquid-liquid phase separation), reheat and add a small amount of pure isobutanol to shift the composition, or seed vigorously at the cloud point.

  • Recovery:

    • Filter and wash with cold isobutanol.

Protocol C: Anti-Solvent Crystallization (General Derivatives)

Best for: Hydrophobic esters or thermally unstable derivatives.

  • Primary Dissolution: Dissolve the derivative in the minimum volume of Ethanol or Methanol at RT.

  • Filtration: Polish filter (0.45 µm PTFE) to remove particulates.

  • Anti-solvent Addition:

    • Place the vessel in a sonication bath (optional, for smaller particle size).

    • Slowly add Acetonitrile or Acetone dropwise.

    • Stop when a persistent haze forms (Cloud Point).

  • Aging:

    • Stir gently for 30 minutes.

    • Add excess anti-solvent (ratio 1:3 solvent:anti-solvent) to drive yield.

    • Cool to 4°C and filter.

Polymorph Control Strategy

Nicotinic acid and Nicotinamide exhibit "disappearing polymorphs." The stable form is often difficult to nucleate without seeding.

  • Nicotinic Acid: [1][3][4][5][6][7][8][9][10][11][12]

    • Metastable forms often crystallize from rapid cooling in ethanol.

    • Stable form is favored by slow cooling in water (Protocol A).

  • Nicotinamide: [5][9][10][13][14][15]

    • Has at least 9 known polymorphs.[2]

    • Form I (Stable): Obtained from ethanol/water slow evaporation.

    • Metastable Forms: Often result from melt cooling.

    • Impurity Effect: The presence of trace Nicotinic Acid (hydrolysis product) inhibits the nucleation of the stable Nicotinamide polymorph. Purity is a prerequisite for polymorphic stability.

Visual Workflows

Logic Flow for Solvent Selection

SolventSelection Start Start: Select Derivative CheckType Is it Zwitterionic? (e.g., Nicotinic Acid) Start->CheckType WaterSol Primary Solvent: Water CheckType->WaterSol Yes CheckAmide Is it an Amide? (e.g., Nicotinamide) CheckType->CheckAmide No MeltStep Is Crude Colored? WaterSol->MeltStep ThermalTreat Protocol A: Thermal Melt + H2O Recryst MeltStep->ThermalTreat Yes StdWater Standard H2O Recryst MeltStep->StdWater No Isobutanol Protocol B: Wet Isobutanol (pH 7.5-9.5) CheckAmide->Isobutanol Yes OrganicSol Is it an Ester/Lipophilic? CheckAmide->OrganicSol No AntiSolvent Protocol C: Ethanol/Acetone Anti-Solvent OrganicSol->AntiSolvent Yes

Caption: Decision tree for selecting the optimal crystallization protocol based on derivative functionality.

Protocol A Workflow (Aqueous Recrystallization)

ProtocolA Step1 Dissolve in Boiling H2O (100°C) Step2 Add Activated Carbon (Decolorize) Step1->Step2 Step3 Hot Filtration (Remove Carbon) Step2->Step3 Step4 Slow Cool to 60°C (Nucleation) Step3->Step4 Step5 Chill to 4°C (Growth) Step4->Step5 Step6 Acetone Wash & Dry Step5->Step6

Caption: Step-by-step unit operations for the aqueous purification of Nicotinic Acid.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets before crystallizing.1.[16] Increase solvent volume.2. Add seed crystals at the cloud point.3. Use a solvent mixture (e.g., add 5% water to ethanol).
Low Yield High solubility in mother liquor.1. Cool to lower temperature (-10°C).2. Add anti-solvent (Acetone) after initial crystallization.3. Recycle mother liquor (industrial standard).
Color Retention Yellow impurities persist.1. Use Protocol A (Melt pretreatment).2. Check pH; some impurities are pH-dependent.
Hydrolysis Smell of ammonia (for amides).1. Check pH (maintain 7-9).2. Reduce temperature/time of heating.3. Switch to non-aqueous solvent (Ethanol).

References

  • Solubility of Nicotinic Acid in Water, Ethanol, Acetone, and Other Solvents. Journal of Chemical & Engineering Data. Verified Link:

  • Process for the purification of nicotinic acid amide (Nicotinamide). US Patent 4447615A. Verified Link:

  • Purification of nicotinic acid (Melt Process). US Patent 3037987A. Verified Link:

  • Polymorphism and Phase Behaviors of Nicotinic Acid Derivatives. Crystal Growth & Design. Verified Link:

  • Nicotinamide Solubility in Ethanol + Acetonitrile Binary Mixtures. Physical Chemistry Research. Verified Link:

Sources

Application

Column chromatography methods for purifying nicotinic acid analogs

Application Note: Advanced Purification Strategies for Nicotinic Acid Analogs Introduction: The Polarity Paradox Nicotinic acid (NA) and its analogs (e.g., Nicotinamide, Nicotinuric acid) present a classic "polarity para...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for Nicotinic Acid Analogs

Introduction: The Polarity Paradox

Nicotinic acid (NA) and its analogs (e.g., Nicotinamide, Nicotinuric acid) present a classic "polarity paradox" in chromatography. As amphoteric pyridine derivatives, they possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group (or neutral amide).[1]

  • The Challenge: Standard C18 Reverse Phase (RP) methods often fail because these molecules are too hydrophilic to retain well (eluting near the void volume) and too basic for standard silica, leading to severe peak tailing due to secondary silanol interactions.

  • The Solution: Successful purification requires manipulating the ionization state (pH control) or the stationary phase mechanism (HILIC/Ion-Pairing) to force interaction.

Key Physicochemical Properties:

Analyte pKa (Acidic) pKa (Basic) LogP Behavior at Neutral pH
Nicotinic Acid 2.07 (COOH) 4.85 (Pyridine N) 0.36 Zwitterionic / Anionic
Nicotinamide ~13.4 (Amide) 3.35 (Pyridine N) -0.38 Neutral / Basic

| Nicotinuric Acid | ~3.5 (COOH) | ~5.0 (Pyridine N) | -0.15 | Anionic |[1][2][3]

Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use the following decision tree to select the optimal stationary phase based on your specific analyte mixture and downstream application (e.g., Mass Spec vs. UV).

MethodSelection Start START: Define Analyte & Goal PolarityCheck Is LogP < -0.5 (Highly Polar/Metabolites)? Start->PolarityCheck MS_Check Is Detection MS/MS? PolarityCheck->MS_Check Yes (e.g., Nicotinamide) Scale_Check Scale: Analytical or Prep? PolarityCheck->Scale_Check No (e.g., Nicotinic Acid) HILIC METHOD A: HILIC (Amide/Amino Column) MS_Check->HILIC Yes (Volatile Buffer) RP_IonPair METHOD B: Ion-Pair RP (C18 + Sulfonate) MS_Check->RP_IonPair No (UV Only) RP_Suppress METHOD C: Ion-Suppression RP (C18 + Low pH) Scale_Check->RP_Suppress Analytical (QC) Prep_Flash METHOD D: C18 Flash (Acidic Modifier) Scale_Check->Prep_Flash Preparative (Synthesis)

Figure 1: Method Selection Decision Tree. Selects chromatography mode based on analyte polarity and detection requirements.

Detailed Protocols

Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Highly polar metabolites (Nicotinuric acid, NMN) and LC-MS applications.

Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase. Analytes partition into this layer. The high organic content makes it ideal for MS sensitivity (better desolvation).

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or Waters BEH Amide), 3.0 x 100 mm, 3 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Adjust with Ammonia).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 60% B

    • 12 min: 60% B

    • 12.1 min: 90% B (Re-equilibrate for 5 mins).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Critical: Higher temp reduces viscosity and improves mass transfer).

  • Detection: UV @ 260 nm or MS (ESI+).

Scientific Rationale: The amide column interacts via hydrogen bonding with the amide/acid groups of the analogs. The high pH (6.8) ensures the carboxylic acids are ionized (anionic), increasing their polarity and retention in the water layer, while the ammonium ions shield silanols to prevent tailing.

Protocol B: Ion-Suppression Reverse Phase (The "Workhorse")

Best for: Routine QC, purity checks of synthetic Nicotinic Acid, and UV detection.

Mechanism: By lowering the pH below the pKa of the carboxyl group (pKa ~2.07), we protonate the acid (COOH), rendering the molecule neutral and sufficiently hydrophobic to retain on a C18 chain.

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Methanol (MeOH).

  • Isocratic Method: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 260 nm.

Self-Validating Check:

  • System Suitability: Tailing factor must be < 1.5. If tailing > 1.5, the pH is likely too high (analyte ionizing) or the column end-capping is degraded (silanol interaction).

Protocol C: Preparative Flash Purification

Best for: Isolating grams of material after synthesis.

Mechanism: "Focusing" the compound. Since we cannot use non-volatile phosphate buffers in prep (difficult to remove), we use volatile acids (TFA/Formic) to suppress ionization.[1]

  • Stationary Phase: C18-functionalized Flash Cartridge (e.g., Teledyne RediSep Rf C18).[5]

  • Solvent System:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[5]

    • Solvent B: Acetonitrile + 0.1% TFA.[5]

  • Loading: Dissolve sample in minimum volume of DMSO or 50:50 Water/MeOH. Do not load in pure ACN (compound will precipitate).

  • Gradient:

    • 0 - 2 CV (Column Volumes): 0% B (Flush polar impurities).

    • 2 - 10 CV: 0% -> 30% B.[1]

    • Note: Nicotinic acid typically elutes early (approx. 5-10% B).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with Pyridine Nitrogen.1.[1] Add 5 mM Triethylamine (TEA) to mobile phase (competes for silanols).2. Switch to "Base Deactivated" (BDS) column.
Split Peaks Sample solvent incompatibility.Dissolve sample in the starting mobile phase.[1] Avoid dissolving in 100% strong solvent.
Retention Drift pH instability.[1]Nicotinic acid is extremely sensitive to pH near its pKa (2.07).[1] Ensure buffer capacity is sufficient (20-50 mM).
No Retention (RP) Analyte is ionized.[1][6]Lower pH to < 2.2 or switch to HILIC mode.[1]

Visualizing the Retention Mechanism

The following diagram illustrates the molecular interactions driving the separation in HILIC vs. Reverse Phase modes.

Mechanisms cluster_RP Reverse Phase (Low pH) cluster_HILIC HILIC (Neutral pH) RP_Phase Stationary Phase: C18 Alkyl Chains Analyte_RP Analyte (COOH form): Hydrophobic Interaction RP_Phase->Analyte_RP Van der Waals Forces HILIC_Phase Stationary Phase: Amide/Water Layer Analyte_HILIC Analyte (COO- form): Partitioning HILIC_Phase->Analyte_HILIC Hydrogen Bonding & Electrostatics

Figure 2: Mechanistic Comparison. RP relies on hydrophobic adsorption of the neutral acid, while HILIC relies on partitioning into a water layer.

References

  • Sielc Technologies. "HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid."[1][7] Sielc Application Library. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 938, Nicotinic Acid."[1] PubChem. Link

  • Teledyne ISCO. "RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids." Application Note AN86. Link

  • Agilent Technologies. "Analysis of Water-Soluble Vitamins using Poroshell 120 EC-C18." Agilent Application Notes. Link

  • Waters Corporation. "HILIC Separation of Water Soluble Vitamins using ACQUITY UPLC BEH Amide Columns." Waters Application Notes. Link

Sources

Method

Process Development &amp; Scale-Up: Efficient Synthesis of 6-(Thiophen-3-yl)nicotinic acid

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical pharmacophore often utilized in the development of ROR t inverse agonists and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 6-(thiophen-3-yl)nicotinic acid , a critical pharmacophore often utilized in the development of ROR


t inverse agonists and anti-inflammatory agents.

While conventional medicinal chemistry routes often utilize methyl esters followed by hydrolysis, this guide presents a Direct Suzuki-Miyaura Coupling on the free acid. This "Route A" strategy significantly improves atom economy, reduces step count, and leverages the amphoteric nature of the product for a "self-validating" purification workflow that eliminates the need for chromatographic separation.

Strategic Analysis & Retrosynthesis

The synthesis targets the C-C bond formation between the electron-deficient pyridine ring and the electron-rich thiophene ring.

Route Selection: The "pH Swing" Advantage
  • Conventional Route (Esterification

    
     Coupling 
    
    
    
    Hydrolysis):
    Requires three steps. Purification is often difficult due to the lipophilicity of both the starting ester and the product ester, leading to co-elution in chromatography.
  • Selected Route (Direct Acid Coupling):

    • Mechanism: Pd-catalyzed cross-coupling of 6-chloronicotinic acid and 3-thiopheneboronic acid.

    • Scale-Up Benefit: The product exists as a water-soluble carboxylate salt at pH > 8 and precipitates as a free acid at pH < 4. This physical property allows for the rejection of non-acidic impurities (homocoupled thiophene, phosphine oxides) via simple organic washing of the basic aqueous phase.

Reaction Scheme

The transformation utilizes a palladium(II) source with a bidentate ligand to ensure stability against the oxidative insertion into the C-Cl bond of the pyridine.



Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
6-Chloronicotinic acid 157.551.00Limiting Reagent
3-Thiopheneboronic acid 127.961.15Nucleophile
Pd(dppf)Cl

· CH

Cl

816.640.01-0.03Catalyst
Sodium Carbonate (Na

CO

)
105.992.50Base
1,4-Dioxane -10 VolSolvent (Organic)
Water (Deionized) -5 VolSolvent (Aqueous)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Inertion: Charge a 3-neck round-bottom flask (or jacketed reactor) with 6-chloronicotinic acid (1.0 eq) and 3-thiopheneboronic acid (1.15 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Expert Insight: 3-Thiopheneboronic acid can be prone to protodeboronation. A slight excess (1.15 eq) ensures full conversion of the chloride.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

  • Base Addition: Add solid Na

    
    CO
    
    
    
    . The solution may bubble slightly (CO
    
    
    release) if the acid protonates the carbonate immediately.
  • Catalyst Charge: Add Pd(dppf)Cl

    
     (1-3 mol%) under a positive stream of 
    
    
    
    .
    • Why Pd(dppf)? The ferrocenyl ligand creates a wide bite angle, facilitating the reductive elimination step for bulky bi-aryls and providing stability against air oxidation compared to Pd(PPh

      
      )
      
      
      
      .
  • Reaction: Heat the mixture to 85-90°C with vigorous mechanical stirring. Monitor by HPLC after 4 hours.

Phase 2: The "Self-Validating" Workup (Purification)

This phase separates the product based on its pKa (~4.8 for the pyridine nitrogen, ~3.5 for the acid).

  • Cool & Dilute: Cool reaction to 20°C. Dilute with water (10 Vol).

  • Filtration (Catalyst Removal): Filter the mixture through a pad of Celite® to remove insoluble Pd black. Rinse with 0.1 M NaOH.

  • The "Basic Wash" (Critical Step):

    • Transfer filtrate to a separatory funnel. The pH should be >10.

    • Wash with Ethyl Acetate (EtOAc) or MTBE (2 x 5 Vol).

    • Logic: The product is in the aqueous layer (as sodium nicotinate). Impurities like homocoupled thiophene (3,3'-bithiophene) and triphenylphosphine oxide remain in the organic layer. Discard the organic layer.

  • Pd Scavenging (Optional but Recommended): Add N-Acetylcysteine (0.1 eq relative to Pd) or a thiol-functionalized silica (e.g., SiliaMetS® Thiol) to the aqueous phase. Stir for 1 hour, then filter.

  • Precipitation (The pH Swing):

    • Slowly add 6N HCl to the aqueous phase while stirring.

    • Target pH: 3.0 - 3.5 .

    • Observation: The solution will turn cloudy as the zwitterionic free acid precipitates.

  • Isolation: Stir the slurry at 0-5°C for 1 hour. Filter the solid.[2][3][4][5] Wash the cake with cold water (2 x 2 Vol) and cold acetone (1 x 1 Vol) to dry.

Process Visualization

Chemical Logic & Impurity Fate

The following diagram illustrates the fate of materials through the extraction process, ensuring the user understands why the steps are taken.

G Start Crude Reaction Mixture (pH > 10) Filter Filtration (Celite) Start->Filter SolidPd Solid Residue: Pd Black Filter->SolidPd Retentate LiqPhase Liquid Filtrate (Product as Carboxylate) Filter->LiqPhase Filtrate Wash Wash with EtOAc LiqPhase->Wash OrgLayer Organic Layer: Homocoupled Thiophene Ligands / Boronic Esters Wash->OrgLayer Phase Cut AqLayer Aqueous Layer: Product (Na Salt) Inorganic Salts Wash->AqLayer Retain Aqueous Acidify Acidify to pH 3.5 (HCl) AqLayer->Acidify Precipitate Precipitate: Pure 6-(Thiophen-3-yl)nicotinic acid Acidify->Precipitate Filter MotherLiq Mother Liquor: NaCl, Excess Boron species Acidify->MotherLiq Waste

Figure 1: Impurity Fate Mapping. Red nodes indicate waste streams; Green nodes indicate the product path.

Reaction Mechanism Cycle

A simplified view of the catalytic cycle highlighting the role of the base.

Suzuki Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 6-Cl-Nicotinic Acid BaseStep Base Exchange (Ar-Pd-OH) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Thiopheneboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Catalytic Cycle. The base plays a dual role: activating the boronic acid and facilitating the displacement of the halide.

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98.0% (a/a).[6]

  • 1H NMR (DMSO-d6):

    • 
       13.5 (s, 1H, COOH)
      
    • 
       9.05 (d, 1H, Py-H2)
      
    • 
       8.35 (dd, 1H, Py-H4)
      
    • 
       8.20 (dd, 1H, Thiophene-H2)
      
    • 
       7.95 (d, 1H, Py-H5)
      
  • Residual Pd: < 20 ppm (if using scavenger step).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Black precipitate during reaction Pd precipitation ("Pd Black")Ligand instability. Ensure reaction is strictly oxygen-free. Add 5% extra ligand (dppf) at start.
Low Conversion (<80%) Catalyst poisoning or Boronic acid degradationAdd 0.2 eq more boronic acid. Check if base is fully dissolved/active.
Product is colored (Brown/Grey) Residual PalladiumRe-dissolve product in dilute NaOH, treat with N-Acetylcysteine or charcoal at 50°C for 1h, filter, and re-precipitate.
No precipitation at pH 3 Product is too dilute or pH is incorrectEnsure pH is strictly 3-4. Concentrate the aqueous phase by rotovap before acidification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2014).[7] Process Development of ROR

    
    t Inhibitors. Organic Process Research & Development. (General reference for heterocyclic bi-aryl synthesis). Link
    
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

  • Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Synthesis. Link

Sources

Application

Application Note: Enzymatic Synthesis Architectures for Nicotinic Acid Derivatives

This Application Note is designed for researchers and process engineers in pharmaceutical and nutraceutical development. It details three distinct enzymatic platforms for synthesizing high-value nicotinic acid (NA) deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process engineers in pharmaceutical and nutraceutical development. It details three distinct enzymatic platforms for synthesizing high-value nicotinic acid (NA) derivatives: regioselective hydroxylation, nitrile hydrolysis, and nucleoside assembly.

Executive Summary

Nicotinic acid (Vitamin B3) and its derivatives are critical precursors for NAD+ biosynthesis, pharmaceutical intermediates, and cosmetic actives. Traditional chemical synthesis often requires harsh acidic/basic hydrolysis (e.g., converting 3-cyanopyridine) or lacks regioselectivity (e.g., hydroxylation of the pyridine ring).

This guide presents three biocatalytic workflows that offer superior selectivity and environmental metrics:

  • Regioselective Hydroxylation: Production of 6-Hydroxynicotinic Acid (6-HNA) using whole-cell Pseudomonas biocatalysts.

  • Green Hydrolysis: Nitrilase-mediated conversion of 3-cyanopyridine to Nicotinic Acid.[1][2][3]

  • Nucleoside Assembly: Phosphorolytic synthesis of Nicotinamide Riboside (NR) using Purine Nucleoside Phosphorylase (PNP).

Strategic Pathway Overview

The following diagram illustrates the enzymatic connectivity between the precursor (3-cyanopyridine) and high-value derivatives (6-HNA, NR).

NicotinicPathways Cyanopyridine 3-Cyanopyridine NicotinicAcid Nicotinic Acid (NA) Cyanopyridine->NicotinicAcid Nitrilase (R. rhodochrous J1) SixHNA 6-Hydroxynicotinic Acid (6-HNA) NicotinicAcid->SixHNA Nicotinate Dehydrogenase (Pseudomonas/Achromobacter) Nicotinamide Nicotinamide NicotinicAcid->Nicotinamide Chemical Amidation (or Nitrile Hydratase) NR Nicotinamide Riboside (NR) Nicotinamide->NR PNP / NDT (Transglycosylation)

Figure 1: Biocatalytic cascade for Nicotinic Acid derivatives. Blue: Nitrilase route; Green: Hydroxylation route; Red: Nucleoside synthesis.

Application Note A: Regioselective Synthesis of 6-Hydroxynicotinic Acid (6-HNA)

Target Molecule: 6-Hydroxynicotinic Acid (Precursor for insecticides and pharmaceuticals). Challenge: Chemical hydroxylation of the pyridine ring is difficult due to electron deficiency. Solution: Use Pseudomonas or Achromobacter species expressing nicotinate dehydrogenase (hydroxylase) for exclusive C-6 functionalization.

Mechanism & Causality

The enzyme nicotinate dehydrogenase is a molybdenum-containing hydroxylase. Unlike monooxygenases that require NAD(P)H, this enzyme uses water as the oxygen source and transfers electrons to an artificial acceptor or the respiratory chain.

  • Why Whole Cells? The enzyme is complex, membrane-associated, and requires cofactor regeneration. Whole cells (Achromobacter xylosoxydans or Pseudomonas putida) provide the necessary physiological environment and cofactor recycling systems.

Protocol: Fed-Batch Whole-Cell Hydroxylation

Materials:

  • Biocatalyst: Pseudomonas putida (e.g., strain NCIP 10521) or Achromobacter xylosoxydans (DSM 2783).

  • Substrate: Sodium Nicotinate (10% w/v stock solution, pH 7.0).

  • Medium: Phosphate buffer (50 mM, pH 7.0) supplemented with yeast extract (0.5%).

  • Reactor: Stirred tank reactor with DO (Dissolved Oxygen) control.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate cells in nutrient broth containing 0.1% nicotinic acid (inducer) at 30°C for 24 hours.

  • Biomass Production: Transfer to production fermenter. Grow until late log phase (OD600 ~10-15).

  • Induction & Reaction:

    • Maintain temperature at 30°C and pH at 7.0 (control with NaOH/HCl).

    • Critical Step (Substrate Feeding): Nicotinic acid inhibits the enzyme at high concentrations (>2% w/v). Implement a fed-batch strategy .

    • Start with 0.5% nicotinic acid.[4] Monitor consumption via HPLC.

    • Pulse-feed substrate to maintain concentration between 0.1% and 1.0%.

  • Aeration: Maintain DO > 20%. The hydroxylation is an oxidative process coupled to the electron transport chain; oxygen is the final electron acceptor.

  • Harvest: When conversion >98% (typically 24-48h), centrifuge cells. The product, 6-HNA, is in the supernatant.

  • Purification: Acidify supernatant to pH 2.0. 6-HNA precipitates (solubility < 0.2 g/L at pH 2). Filter and wash.[1]

Quantitative Output:

Parameter Value
Substrate Loading Up to 150 g/L (cumulative)
Conversion > 99%
Yield > 95% (molar)

| Regioselectivity | 100% (C-6 position) |

Application Note B: Green Synthesis of Nicotinic Acid from 3-Cyanopyridine

Target Molecule: Nicotinic Acid (Niacin).[1][2][3][5][6][7] Challenge: Chemical hydrolysis uses strong alkali/acid at high temps, producing salts and waste. Solution: Nitrilase (EC 3.5.5.[7]1) catalyzes the direct hydrolysis of the cyano group to the carboxylic acid without the amide intermediate.[1][2]

Mechanism & Causality

Nitrilases attack the nitrile carbon with a nucleophilic cysteine residue, forming a thioimidate intermediate. Water hydrolysis releases ammonia and the acid.

  • Why Nitrilase? It bypasses the nicotinamide intermediate (formed by nitrile hydratase), preventing contamination of the final product with amide byproducts.

Protocol: Resting Cell Hydrolysis

Materials:

  • Biocatalyst: Rhodococcus rhodochrous J1 (or recombinant E. coli expressing nitrilase).

  • Substrate: 3-Cyanopyridine (solid or concentrated solution).

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5.

Step-by-Step Methodology:

  • Cell Preparation: Grow R. rhodochrous J1 in medium containing isovaleronitrile (inducer) or use constitutive recombinant strains. Harvest and wash cells.[8]

  • Reaction Setup: Resuspend cells (dry weight ~3-5 mg/mL) in buffer.

  • Substrate Addition:

    • 3-Cyanopyridine has limited solubility and can cause enzyme inhibition.

    • Protocol: Add 3-cyanopyridine in pulses of 200 mM.

    • Wait for complete clearing of the solution (conversion to soluble nicotinate) before the next addition.

  • Conditions: Incubate at 30-40°C with gentle agitation.

  • Termination: Remove cells by centrifugation.

  • Product Isolation: The supernatant contains Ammonium Nicotinate. Heat to 90°C or use ion exchange to remove ammonia and recover pure Nicotinic Acid.[9]

Application Note C: Synthesis of Nicotinamide Riboside (NR)

Target Molecule: Nicotinamide Riboside (NAD+ precursor).[10][11][12] Challenge: Chemical glycosylation requires protecting groups and often yields mixed


 anomers.
Solution: Purine Nucleoside Phosphorylase (PNP)  or Nucleoside Deoxyribosyltransferase (NDT)  for stereoselective 

-glycosidic bond formation.
Mechanism & Causality

PNP typically phosphorolyses nucleosides.[12][13] However, by driving the equilibrium with a ribose-1-phosphate donor (or using a transglycosylation setup), the reaction can synthesize NR.

  • Reaction: Nicotinamide + Ribose-Donor

    
     Nicotinamide Riboside + Base.
    
  • Thermodynamics: The equilibrium often favors phosphorolysis. High concentrations of substrate or removal of the byproduct (base) are required to drive synthesis.

Protocol: Transglycosylation

Materials:

  • Enzyme: Purine Nucleoside Phosphorylase (PNP) (e.g., from E. coli or thermostable Bacillus sp.).

  • Donor: Uridine or Inosine (Ribose source).[13]

  • Acceptor: Nicotinamide (or Nicotinic Acid).[5][6][10]

  • Buffer: 10 mM Potassium Phosphate, pH 7.0 (Low phosphate favors synthesis in transferase mode).

Step-by-Step Methodology:

  • Reaction Mix: Combine:

    • Nicotinamide (Acceptor): 50 mM

    • Uridine (Donor): 100 mM (Excess donor drives equilibrium)

    • PNP Enzyme: 5 U/mL

  • Incubation: 40°C for 24 hours.

  • Equilibrium Shift (Optional): To improve yield, couple with a second enzyme (e.g., Xanthine Oxidase if Inosine is donor) to irreversibly degrade the released base (Hypoxanthine), pulling the reaction forward.

  • Analysis: Monitor NR formation via HPLC (C18 column, ion-pairing buffer).

  • Purification: NR is highly polar. Use cation exchange chromatography or preparative HPLC.

References

  • Enzymatic Hydroxylation (6-HNA)

    • Process for the production of 6-hydroxynicotinic acid.[4][8][14][15] (US Patent 5082777A).

    • Source:

  • Nitrilase Synthesis (Nicotinic Acid)

    • Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1.
    • Source:

  • Nicotinamide Riboside & PNP

    • Purine nucleoside phosphorylase controls nicotinamide riboside metabolism in mammalian cells.[11] (2022).[6][10]

    • Source:

  • General Biocatalysis for Pyridines

    • Gong, J., et al. (2023).[3] Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase.

    • Source:

Sources

Method

Application Note: Strategic Synthesis of Substituted Nicotinic Acids

Abstract Substituted nicotinic acids (pyridine-3-carboxylic acids) are privileged scaffolds in medicinal chemistry, serving as precursors for NAD+ modulators, kinase inhibitors, and antibody-drug conjugates (ADCs). Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nicotinic acids (pyridine-3-carboxylic acids) are privileged scaffolds in medicinal chemistry, serving as precursors for NAD+ modulators, kinase inhibitors, and antibody-drug conjugates (ADCs). However, their amphoteric (zwitterionic) nature and electron-deficient ring make them notoriously difficult to synthesize and purify compared to their benzene analogues. This guide outlines three distinct synthetic strategies—Oxidative Degradation , Palladium-Catalyzed Carbonylation , and Directed Lithiation —providing optimized protocols and decision matrices to select the most efficient route based on substrate functionalization.

Strategic Route Analysis

The selection of a synthetic route depends heavily on the existing substitution pattern of the pyridine ring and the tolerance of functional groups to harsh conditions.

Decision Matrix: Route Selection

Use the following logic to determine the optimal pathway for your target molecule.

RouteSelection Start Target: Substituted Nicotinic Acid CheckSM Is the Pyridine Ring already constructed? Start->CheckSM DeNovo Route D: De Novo Synthesis (Kröhnke/Bohlmann-Rahtz) CheckSM->DeNovo No CheckFG Does the substrate contain oxidatively sensitive groups? (Alkenes, Alcohols, Sulfides) CheckSM->CheckFG Yes Oxidation Route A: Oxidation of Alkyl/Aryl Pyridines (KMnO4 / HNO3) CheckFG->Oxidation No (Robust Substrate) CheckHalide Is a 3-Halo (Br/I/Cl) precursor available? CheckFG->CheckHalide Yes (Sensitive Substrate) Carbonylation Route B: Pd-Catalyzed Carbonylation (Pd(OAc)2 / dppf + CO) CheckHalide->Carbonylation Yes Lithiation Route C: Directed ortho-Lithiation (n-BuLi / CO2) CheckHalide->Lithiation No (C-H Activation req.)

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and stability.

Protocol A: Oxidative Cleavage (Classical)

Best for: Simple alkyl-pyridines (e.g., 3-picoline, lutidines) lacking sensitive functional groups. Mechanism: Radical oxidation of benzylic C-H bonds to carboxylic acids.

The Challenge: Zwitterionic Purification

Nicotinic acids exist as zwitterions in neutral solution. The most common failure mode in this protocol is poor recovery during workup because the product remains water-soluble as a salt.

  • Critical Parameter: The pH must be adjusted exactly to the isoelectric point (pI) of the specific nicotinic acid derivative (typically pH 3.4–3.5 for nicotinic acid itself) to induce precipitation.

Standard Operating Procedure (Lab Scale)

Target: 6-Methylnicotinic acid from 2,5-Lutidine Reagents: KMnO4 (3.0 equiv), Water, t-Butanol (co-solvent).

  • Setup: In a 1L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2,5-lutidine (10.7 g, 100 mmol) in water (200 mL).

  • Oxidation: Heat to 70°C. Add KMnO4 (47.4 g, 300 mmol) portion-wise over 1 hour. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The purple color should fade to a brown MnO2 precipitate.

  • Filtration: Cool to room temperature. Filter the MnO2 sludge through a Celite pad. Wash the pad with hot water (2 x 50 mL).

  • Concentration: Concentrate the clear aqueous filtrate to approx. 100 mL volume under reduced pressure.

  • Precipitation (The Critical Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add conc. HCl dropwise while monitoring with a calibrated pH meter.

    • Stop exactly at pH 3.4. (If you overshoot to pH 1, the pyridinium chloride salt forms and redissolves).

    • Allow the white precipitate to mature for 1 hour at 0°C.

  • Isolation: Filter the white solid, wash with cold water (10 mL) and acetone (10 mL). Dry in a vacuum oven at 50°C.

Yield Expectation: 60–75%. Note: For industrial scales, Nitric Acid (HNO3) is used at high pressure (200°C, 20 atm) to avoid MnO2 waste, but this is hazardous for standard labs [1].

Protocol B: Pd-Catalyzed Carbonylation (Modern)

Best for: Complex substrates with sensitive groups (esters, nitriles) or late-stage functionalization. Mechanism: Oxidative addition of Pd(0) to aryl halide, CO insertion, and nucleophilic attack by alcohol/water.

The Advantage: Functional Group Tolerance

Unlike oxidation, this method preserves alkyl side chains and other oxidizable groups.

Standard Operating Procedure

Target: Methyl 6-aminonicotinate from 2-amino-5-bromopyridine Catalyst System: Pd(OAc)2 / dppf (1,1'-Bis(diphenylphosphino)ferrocene). CO Source: CO Balloon (1 atm) or Molybdenum hexacarbonyl (solid source).

  • Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under Argon.

  • Charging: Add:

    • 2-amino-5-bromopyridine (1.73 g, 10 mmol)

    • Pd(OAc)2 (22 mg, 1 mol%)

    • dppf (110 mg, 2 mol%) - Note: Bidentate ligands like dppf prevent catalyst deactivation by the pyridine nitrogen.

    • Triethylamine (2.0 equiv)

    • Methanol (dry, 20 mL) - Acts as both solvent and nucleophile.

  • Carbonylation:

    • Method A (Balloon): Purge the flask with CO gas (balloon) x3. Heat to 70°C with vigorous stirring under CO atmosphere for 12 hours.

    • Method B (Pressure Vessel): Pressurize to 5 bar (70 psi) CO in an autoclave. Heat to 80°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1] Vent CO (in a fume hood!).

    • Filter through a silica plug to remove Pd black. Rinse with MeOH.

    • Concentrate in vacuo.

  • Purification: The residue is usually the methyl ester. Purify via flash chromatography (EtOAc/Hexanes).

  • Hydrolysis (Optional): To get the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 1 hour, then acidify to pH 3.4 as per Protocol A.

Yield Expectation: 85–95%.

Mechanism Visualization

Carbonylation Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (MeOH) COInsert->NuAttack RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 3-bromopyridine.

Protocol C: Directed Lithiation (Regio-Selective)

Best for: Introducing the carboxyl group at the 2- or 4-position of an existing nicotinic acid or pyridine. Key Concept: Uses a Directing Metalation Group (DMG) like an amide or carbamate.

  • Substrate: N,N-diethylnicotinamide (Nicotinic acid diethylamide).

  • Lithiation: Treat with s-BuLi (1.1 equiv) in THF at -78°C. The Li coordinates to the amide oxygen, directing deprotonation to the C4 position (kinetic control).

  • Quench: Bubble dry CO2 gas or add crushed dry ice.

  • Result: 3,4-dicarboxylic acid derivative.

Comparative Data & Troubleshooting

FeatureOxidation (KMnO4)Carbonylation (Pd/CO)Lithiation (DoM)
Cost LowHigh (Pd catalyst)Moderate
Scalability High (Industrial standard)Moderate (Gas handling)Low (Cryogenic)
FG Tolerance Poor (No alcohols, alkenes)ExcellentModerate (No electrophiles)
Green Score Low (Mn/Cr waste)High (Atom efficient)Moderate
Troubleshooting "The Zwitterion Trap"

If you cannot precipitate your product at pH 3.4:

  • Salt Effect: The solution may be too dilute. Saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or THF (continuous extraction).

  • Resin Purification: Pass the aqueous mixture through a weakly acidic cation exchange resin (e.g., Amberlite IRC-50). The pyridine nitrogen will bind; wash away impurities, then elute product with dilute ammonia [2].

References

  • Industrial Oxidation: Lisicki, D. et al. "Methods to Produce Nicotinic Acid with Potential Industrial Applications." Materials 2022, 15(3), 765. Link

  • Purification/Isoelectric Point: "Purification of nicotinic acid." US Patent 3037987A. Link

  • Pd-Carbonylation: "Palladium-Catalyzed Carbonylation—A Reaction Come of Age." ResearchGate.[2][3] Link

  • Kröhnke Synthesis: "Kröhnke pyridine synthesis." Wikipedia. Link

  • Lithiation Strategies: "Directed lithiation of simple aromatics and heterocycles." Arkivoc 2015.[4] Link

Sources

Application

Application Note: Advanced Workup Strategies for Nicotinic Acid Isolation

Topic: Workup procedure for nicotinic acid synthesis reactions Content Type: Detailed Application Note and Protocol Strategic Overview: The Physicochemical Basis of Isolation The isolation of Nicotinic Acid (NA) (Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure for nicotinic acid synthesis reactions Content Type: Detailed Application Note and Protocol

Strategic Overview: The Physicochemical Basis of Isolation

The isolation of Nicotinic Acid (NA) (Pyridine-3-carboxylic acid, Niacin) is governed almost entirely by its amphoteric nature. Unlike simple carboxylic acids, NA possesses both a basic pyridine nitrogen (


 for the conjugate acid) and an acidic carboxyl group (

).

Successful workup relies on exploiting the Isoelectric Point (pI) .

  • pH < 2.0: The molecule exists predominantly as the cation (

    
    ). Solubility is high.
    
  • pH > 5.0: The molecule exists predominantly as the anion (

    
    ). Solubility is high.
    
  • pH ≈ 3.42 (pI): The molecule exists as the neutral zwitterion (

    
    ). Solubility is at its global minimum. 
    

Core Directive: The objective of any NA workup is to manipulate the reaction matrix—whether oxidative or hydrolytic—to reach this precise pH window (3.4–3.8) while simultaneously managing thermal solubility gradients to remove inorganic byproducts (e.g.,


, metal catalysts).

Protocol A: Workup for Oxidative Synthesis (Laboratory Scale)

Context: Oxidation of 3-Methylpyridine (3-Picoline) using Potassium Permanganate (


). This is the standard bench-scale route, characterized by the heavy formation of Manganese Dioxide (

) sludge.
Reagents and Equipment[1][2][3][4][5]
  • Reagents: Concentrated HCl (37%), Activated Carbon (Darco G-60 or equivalent), Deionized Water.

  • Equipment: Büchner funnel, Celite 545 filter aid, pH meter (calibrated), Heated stir plate.

Step-by-Step Procedure
Phase 1: Separation of Inorganic Sludge

Causality:


 is a fine, clogging precipitate. Nicotinic acid is highly soluble in hot water but precipitates in cold water. Filtration must  occur near boiling to prevent product loss in the filter cake.
  • Thermal Conditioning: Ensure the post-reaction mixture (containing potassium nicotinate) is heated to 80–90°C .

  • Filtration Prep: Prepare a Büchner funnel with a pre-wetted pad of Celite 545.

  • Hot Filtration: Filter the hot reaction mixture under vacuum.

    • Critical: Wash the

      
       cake with 3 x 50 mL portions of boiling water. Combine these washings with the main filtrate.
      
    • Validation: The filtrate should be clear and colorless to pale yellow. If cloudy, refilter.

Phase 2: Isoelectric Precipitation

Causality: The filtrate currently contains potassium nicotinate (soluble salt). We must displace the potassium and protonate the species to its zwitterionic form.

  • Concentration (Optional): If the total volume exceeds 500 mL (for a ~20g theoretical yield scale), concentrate via rotary evaporation to approx. 200–250 mL to maximize recovery.

  • Acidification:

    • Place the filtrate in a beaker with a magnetic stir bar.

    • Slowly add Concentrated HCl dropwise while monitoring pH.

    • Target: Adjust pH to 3.4 – 3.6 .

    • Observation: A massive precipitation of white, fluffy crystals will occur as the pH passes 4.0 and approaches 3.4.

  • Crystallization: Cool the mixture slowly to Room Temperature (25°C), then place in an ice bath (0–4°C) for 2 hours.

    • Note: Rapid cooling traps impurities. Slow cooling yields purer crystals.

Phase 3: Purification (Recrystallization)

Causality: Crude NA may contain adsorbed color bodies or unreacted 3-picoline traces.

  • Dissolution: Dissolve the crude wet cake in the minimum amount of boiling water (approx. 15 mL per gram of crude NA).

  • Decolorization: Add Activated Carbon (1-2% w/w of crude mass). Stir at boiling for 5–10 minutes.

  • Clarification: Filter hot (as in Phase 1) to remove carbon.

  • Final Crystallization: Allow filtrate to cool to RT, then refrigerate overnight.

  • Drying: Filter crystals and dry at 100–110°C for 4 hours. NA is thermally stable but hygroscopic; store in a desiccator.

Protocol B: Workup for Hydrolytic Synthesis (Industrial/Drug Dev)

Context: Hydrolysis of 3-Cyanopyridine (produced via ammoxidation). This route avoids heavy metal waste but requires ammonia management.

Workflow Adjustments
  • Ammonia Stripping: The hydrolysis releases

    
    .
    
    • Step: Reflux the reaction mixture with excess NaOH (alkaline hydrolysis) or strong acid.

    • Action: If alkaline, purge the system with

      
       or apply mild vacuum to strip evolved ammonia gas (scrub into dilute acid trap).
      
  • Ion Exchange (Alternative to Precipitation):

    • For high-purity drug applications, pass the sodium nicotinate solution through a Cation Exchange Resin (H+ form).

    • Mechanism:[1][2][3][4][5][6][7] The resin captures

      
      , releasing free Nicotinic Acid into the eluent. This avoids the occlusion of NaCl salts in the final crystal lattice.
      

Quantitative Data & Specifications

ParameterSpecificationNotes
Melting Point 236°C – 239°CSharp range indicates high purity.
Isoelectric Point pH 3.42Target pH for maximum precipitation yield.
Solubility (20°C) ~1.5 g / 100 mLSparingly soluble in cold water.
Solubility (100°C) ~10.0 g / 100 mLHigh solubility enables recrystallization.
pKa values 2.07 (COOH), 4.85 (NH+)Defines the buffering regions.

Visualized Workflows (Graphviz)

Logic Flow: Oxidative Workup (KMnO4 Route)

This diagram illustrates the critical decision points and phase changes during the isolation of Nicotinic Acid from a permanganate oxidation.

NA_Workup Start Crude Reaction Mixture (K-Nicotinate + MnO2 Sludge) Heat Heat to 90°C (Solubilize Product) Start->Heat Filter1 Hot Filtration (Büchner + Celite) Heat->Filter1 Maintain >80°C Waste1 Solid Waste: MnO2 (Wash with hot water) Filter1->Waste1 Filtrate Clear Filtrate (pH > 9) Filter1->Filtrate Acidify Acidification with HCl Target pH 3.4 (Isoelectric) Filtrate->Acidify Precip Precipitation of Zwitterionic Nicotinic Acid Acidify->Precip pH 3.42 Cool Cool to 4°C (Maximize Yield) Precip->Cool Filter2 Filtration Cool->Filter2 Recryst Recrystallization (Boiling H2O + Activated Carbon) Filter2->Recryst Final Pure Nicotinic Acid (Dry @ 110°C) Recryst->Final

Caption: Figure 1. Step-by-step isolation workflow for Nicotinic Acid via Permanganate Oxidation, emphasizing thermal control and pH targeting.

Conceptual Diagram: Solubility vs. pH

This diagram visualizes the amphoteric species distribution that dictates the isolation strategy.

Species_Dist Low_pH Cationic Form (Soluble) pH < 2.0 Iso_pH Zwitterion (Neutral) (Insoluble Precipitate) pH ~ 3.4 Low_pH->Iso_pH Basify High_pH Anionic Form (Soluble) pH > 5.0 High_pH->Iso_pH Acidify HCl + HCl NaOH + Base

Caption: Figure 2. Solubility states of Nicotinic Acid relative to pH. The workup targets the central Zwitterionic state.

Troubleshooting & Validation

  • Issue: Low Yield.

    • Cause: pH missed the 3.4 window (too acidic or too basic).

    • Fix: Check filtrate pH. If < 3.0, add dilute NaOH. If > 4.0, add dilute HCl.

    • Cause: Product trapped in

      
       cake.
      
    • Fix: Ensure filter cake was washed with boiling water, not warm water.

  • Issue: Colored Product (Yellow/Brown).

    • Cause: Incomplete oxidation intermediates or polymerized byproducts.

    • Fix: Repeat recrystallization with fresh Activated Carbon. Ensure carbon is filtered off while the solution is boiling hot.

  • Validation:

    • IR Spectroscopy: Look for characteristic carboxylic acid O-H stretch (broad, 2500–3000 cm⁻¹) and Pyridine ring stretching (1590, 1570 cm⁻¹).

    • HPLC: C18 Column, Mobile phase: Phosphate buffer (pH 3.0) / Methanol.

References

  • Industrial Synthesis Overview

    • Dubey, S., et al. "Methods to Produce Nicotinic Acid with Potential Industrial Applications."[8][9] Molecules, 2022.[1][8][10]

  • Laboratory Protocol (Oxidation)

    • Organic Syntheses, Coll.[11] Vol. 1, p. 385 (1941); Vol. 4, p. 49 (1925). "Nicotinic Acid".[11][1][3][4][5][6][10][12][13]

  • Purification & Solubility

    • Alherz, A., et al. "Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents." ResearchGate, 2023.

  • Green Chemistry Approaches

    • Chuck, R.J. "A Catalytic Green Process for the Production of Niacin."[4] CHIMIA, 2000.

Sources

Method

Biological Activity of 6-(Thiophen-3-yl)nicotinic acid

Application Note & Technical Protocols[1] Abstract This technical guide outlines the biological evaluation, mechanism of action, and experimental protocols for 6-(Thiophen-3-yl)nicotinic acid , a structural analog of nic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocols[1]

Abstract

This technical guide outlines the biological evaluation, mechanism of action, and experimental protocols for 6-(Thiophen-3-yl)nicotinic acid , a structural analog of nicotinic acid (Niacin). By substituting the pyridine core at the 6-position with a thiophene ring, this compound serves as a critical chemical probe for exploring Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) modulation and investigating bioisosteric effects on lipophilicity and metabolic stability. This document is designed for medicinal chemists and pharmacologists conducting Structure-Activity Relationship (SAR) studies and hit-to-lead optimization.

Introduction & Pharmacological Rationale[1][2][3][4]

6-(Thiophen-3-yl)nicotinic acid represents a strategic modification of the endogenous ligand nicotinic acid. While nicotinic acid is a potent agonist of HCAR2 (used clinically for dyslipidemia), its utility is limited by cutaneous flushing (mediated by Langerhans cells).

Key Structural Features:

  • Nicotinic Acid Core: Retains the essential carboxylate pharmacophore required for the salt bridge interaction with Arginine residues (Arg251/Arg111) in the HCAR2 binding pocket.

  • Thiophene-3-yl Substituent:

    • Lipophilicity: Increases LogP compared to native niacin, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

    • Electronic Effects: The electron-rich thiophene ring acts as a bioisostere for a phenyl group but with distinct steric parameters and potential for

      
       stacking interactions within the receptor orthosteric site.
      

Primary Applications:

  • HCAR2 (GPR109A) Agonist Screening: Evaluating potency shifts relative to Niacin.

  • Anti-Inflammatory Probing: Investigating NF-

    
    B suppression in macrophages.
    
  • Antibacterial Scaffold: Pyridine-carboxylic acids fused with thiophenes are emerging scaffolds for DNA gyrase inhibition.

Mechanism of Action: HCAR2 Signaling

The primary biological activity of this scaffold is predicted to be agonism of the G


-coupled receptor HCAR2.

Pathway Logic:

  • Ligand binds HCAR2 on adipocytes or immune cells.

  • G

    
     subunit dissociates, inhibiting Adenylyl Cyclase (AC).
    
  • Intracellular cAMP levels decrease.

  • Downstream Effect: Reduced PKA activity leads to decreased lipolysis (adipocytes) or reduced pro-inflammatory cytokine secretion (macrophages).

GPR109A_Pathway cluster_membrane Cell Membrane Ligand 6-(Thiophen-3-yl) nicotinic acid Receptor HCAR2 (GPR109A) GPCR Ligand->Receptor Binding Gi Gi Protein (Activation) Receptor->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Downregulation) cAMP->PKA Effect1 Lipolysis (Inhibition) PKA->Effect1 Effect2 NF-kB Pathway (Suppression) PKA->Effect2

Figure 1: Predicted signaling cascade for 6-(Thiophen-3-yl)nicotinic acid via HCAR2/GPR109A.

Experimental Protocols
Protocol A: HCAR2 Functional Assay (cAMP Suppression)

Objective: Determine the EC


 of 6-(Thiophen-3-yl)nicotinic acid by measuring its ability to inhibit Forskolin-induced cAMP accumulation.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

  • Assay Kit: HTRF® cAMP Gs/Gi kit (Cisbio) or equivalent LANCE® Ultra.

  • Stimulant: Forskolin (10

    
    M final).
    
  • Reference Compound: Nicotinic Acid (Niacin).[1][2][3][4]

Workflow:

  • Compound Preparation: Dissolve 6-(Thiophen-3-yl)nicotinic acid in 100% DMSO to 10 mM. Perform 1:3 serial dilutions in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

  • Cell Seeding: Dispense 5

    
    L of cell suspension (2,000 cells/well) into a 384-well low-volume white plate.
    
  • Treatment: Add 5

    
    L of compound dilution series. Incubate for 15 minutes at RT.
    
  • Stimulation: Add 5

    
    L of Forskolin (20 
    
    
    
    M stock, final 10
    
    
    M). Incubate for 30-45 minutes at RT.
    • Note: Since HCAR2 is Gi-coupled, Forskolin is required to raise cAMP so that the agonist's inhibitory effect can be measured.

  • Detection: Add 5

    
    L of cAMP-d2 and 5 
    
    
    
    L of Anti-cAMP-Cryptate. Incubate for 1 hour.
  • Read: Measure HTRF ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot HTRF ratio vs. log[concentration]. Normalize to Forskolin-only (0% inhibition) and Buffer-only (100% inhibition) controls.

Protocol B: Anti-Inflammatory Screen (Macrophage RAW 264.7)

Objective: Assess the compound's ability to suppress LPS-induced TNF-


 release, a phenotype linked to HCAR2 activation in immune cells.
  • Culture: Maintain RAW 264.7 macrophages in DMEM + 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow adhesion overnight.
    
  • Pre-treatment: Replace media with serum-free DMEM containing 6-(Thiophen-3-yl)nicotinic acid (0.1 - 100

    
    M). Incubate for 1 hour.
    
  • Induction: Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL. Incubate for 6-24 hours.

  • Quantification: Collect supernatant. Quantify TNF-

    
     or IL-6 using a standard ELISA kit.
    
  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Physicochemical & ADME Profiling

The addition of the thiophene ring significantly alters the physicochemical profile compared to the parent niacin molecule.

PropertyNicotinic Acid6-(Thiophen-3-yl)nicotinic acidImplication
MW 123.11 Da~205.23 DaRemains fragment-like; suitable for optimization.
cLogP 0.36~2.1 - 2.5Key Differentiator. Enhanced lipophilicity improves passive permeability.
tPSA 37.3

~37-65

Within optimal range for oral bioavailability.
Metabolic Risk Glycine conjugationS-oxidation (Thiophene)Monitor for reactive metabolites (sulfoxides) in microsomal stability assays.

Microsomal Stability Protocol (Brief):

  • Incubate 1

    
    M compound with liver microsomes (human/mouse) + NADPH (1 mM).
    
  • Sample at 0, 15, 30, 60 min.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS. Look for M+16 (oxidation) or M+32 peaks indicating thiophene oxidation.

Synthesis & Purification Workflow

To ensure biological data is not an artifact of impurities, the compound must be synthesized with high purity (>95%).

Suzuki-Miyaura Coupling Strategy:

  • Reactants: 6-Chloronicotinic acid (or ester) + 3-Thiopheneboronic acid.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: Na

    
    CO
    
    
    
    (2M aqueous).
  • Solvent: DME/Water or Dioxane/Water.

  • Conditions: Reflux under N

    
     for 12-16 hours.
    
  • Purification: Acidify to precipitate product, followed by recrystallization (Ethanol) or Reverse Phase HPLC.

Synthesis_Workflow Start Start: 6-Chloronicotinic Acid Reaction Suzuki Coupling (Pd cat., 3-Thiopheneboronic acid) Start->Reaction Workup Acidification & Extraction Reaction->Workup Purify HPLC / Recrystallization (Target >95% Purity) Workup->Purify QC QC: NMR & LC-MS Purify->QC QC->Purify Fail Bio Biological Assay QC->Bio Pass

Figure 2: Preparation workflow for biological grade material.

References
  • GPR109A Pharmacology: Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. Link

  • Nicotinic Acid Derivatives: Jain, K.S., et al. (2016). "Recent advances in pharmacological and biological aspects of nicotinic acid derivatives." Journal of Biomedical and Pharmaceutical Research.
  • Thiophene Bioisosterism: Wermuth, C.G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on Thiophene/Phenyl exchange).
  • Assay Protocols: Cisbio HTRF® cAMP Gi Assay Kit Manual. Link

  • Building Block Source: PubChem CID 24883774 (6-(3-Thienyl)pyridine-2-carboxaldehyde - Structural analog reference). Link

Sources

Application

Potential therapeutic applications of 6-(Thiophen-3-YL)nicotinic acid

Application Note: Therapeutic Profiling of 6-(Thiophen-3-yl)nicotinic Acid Part 1: Executive Summary & Strategic Rationale 6-(Thiophen-3-yl)nicotinic acid (6-TNA) represents a compelling "biaryl acid" pharmacophore that...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Profiling of 6-(Thiophen-3-yl)nicotinic Acid

Part 1: Executive Summary & Strategic Rationale

6-(Thiophen-3-yl)nicotinic acid (6-TNA) represents a compelling "biaryl acid" pharmacophore that bridges two major therapeutic classes: metabolic regulators and anti-inflammatory agents. Structurally, it consists of a nicotinic acid (Vitamin B3) core substituted at the 6-position with a thiophene-3-yl ring.

This specific modification is non-trivial. While the nicotinic acid core provides a validated anchor for G-protein coupled receptors (specifically GPR109A/HCAR2 ), the addition of the lipophilic thiophene ring at the C6 position serves three critical medicinal chemistry functions:

  • Lipophilic Expansion: Increases logP, potentially improving membrane permeability compared to the highly polar parent nicotinic acid.

  • Receptor Subtype Selectivity: The steric bulk of the thiophene ring allows for exploration of the hydrophobic pockets in nuclear receptors like ROR

    
    t  (Retinoic Acid Receptor-related Orphan Receptor gamma), a key target for autoimmune diseases.
    
  • Metabolic Stability: The 3-thienyl isomer is often metabolically distinct from the 2-thienyl isomer, potentially avoiding specific S-oxidation pathways common in sulfur heterocycles.

This guide outlines the potential therapeutic applications of 6-TNA and provides validated protocols for assessing its efficacy in Dyslipidemia (via HCAR2) and Th17-mediated Autoimmunity (via ROR


t).

Part 2: Therapeutic Applications & Mechanism of Action

Dyslipidemia & Atherosclerosis (Target: HCAR2/GPR109A)
  • Mechanism: Nicotinic acid is the most effective agent for raising HDL cholesterol, but its use is limited by cutaneous flushing (mediated by Langerhans cells). 6-substituted analogs are investigated to dissociate the lipid-lowering effects (adipocyte HCAR2) from the flushing response.

  • Hypothesis for 6-TNA: The thiophene moiety may alter the binding kinetics, potentially creating a "biased agonist" that favors the G_i protein pathway in adipocytes over the

    
    -arrestin pathway often linked to flushing.
    
  • Pathway: Activation of HCAR2

    
     G_i/o coupling 
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Inhibition of Lipolysis (pHSL reduction).
Autoimmune Disorders: Psoriasis & IBD (Target: ROR t)
  • Mechanism: ROR

    
    t is the master transcription factor for Th17 cells, which drive autoimmune inflammation via IL-17 production. Biaryl acids (like 6-TNA) mimic the structure of known ROR
    
    
    
    t inverse agonists.
  • Hypothesis for 6-TNA: The carboxylic acid binds the hydrophilic arginine clamp in the ROR

    
    t ligand-binding domain (LBD), while the thiophene-pyridine scaffold occupies the hydrophobic pocket, destabilizing the helix 12 (H12) required for co-activator recruitment.
    

Part 3: Experimental Protocols

Protocol A: HCAR2 (GPR109A) Gi-Coupled cAMP Inhibition Assay

To validate 6-TNA as a functional agonist for lipid lowering.

Materials:

  • CHO-K1 cells stably expressing human HCAR2 (GPR109A).

  • Forskolin (to stimulate baseline cAMP).

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., Cisbio).

  • Compound: 6-(Thiophen-3-yl)nicotinic acid (dissolved in DMSO).

Step-by-Step Workflow:

  • Cell Preparation: Harvest CHO-K1/HCAR2 cells and resuspend in stimulation buffer at 2

    
     10^5 cells/mL.
    
  • Compound Plating: Dispense 5

    
    L of 6-TNA (serial dilutions from 10 
    
    
    
    M to 0.1 nM) into a 384-well low-volume white plate. Include Nicotinic Acid as a positive control.
  • Stimulation: Add 5

    
    L of cell suspension to the wells.
    
  • Induction: Immediately add 5

    
    L of 10 
    
    
    
    M Forskolin (final concentration ~3.3
    
    
    M). Note: Forskolin raises cAMP; an agonist will inhibit this rise.
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
    
  • Read: Incubate for 1 hour at RT and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[concentration]. Calculate IC50 (potency of cAMP inhibition).

Validation Criteria:

  • Z-factor: > 0.5.

  • Nicotinic Acid IC50: Should fall within 100–300 nM range.

Protocol B: Th17 Cell Differentiation Assay (ROR t Inverse Agonism)

To validate 6-TNA as an anti-inflammatory modulator.

Materials:

  • Naïve CD4+ T cells (isolated from murine spleen or human PBMCs).

  • Anti-CD3/Anti-CD28 dynabeads.

  • Th17 Polarizing Cocktail: TGF-

    
    1 (2 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL).
    
  • ELISA Kit for IL-17A.

Step-by-Step Workflow:

  • Isolation: Purify naïve CD4+ T cells using magnetic bead negative selection.

  • Activation: Plate cells (1

    
     10^5/well) in 96-well U-bottom plates coated with Anti-CD3/CD28.
    
  • Differentiation: Add Th17 polarizing cocktail to the media.

  • Treatment: Treat cells with 6-TNA (1, 5, 10

    
    M) or Vehicle (DMSO) at the time of polarization.
    
  • Incubation: Culture for 72–96 hours at 37°C, 5% CO2.

  • Restimulation: For the final 4 hours, add PMA/Ionomycin and Brefeldin A (to accumulate cytokines).

  • Readout: Harvest supernatants and quantify IL-17A secretion via ELISA.

  • Data Analysis: Calculate % inhibition of IL-17A production relative to vehicle control.

Part 4: Data Visualization & Pathway Logic

Figure 1: Mechanism of Action – HCAR2 Signaling Pathway This diagram illustrates how 6-TNA (acting as a ligand) triggers the Gi-protein cascade to inhibit lipolysis, the primary therapeutic goal in dyslipidemia.

HCAR2_Pathway Ligand 6-(Thiophen-3-yl) nicotinic acid Receptor HCAR2 (GPR109A) Receptor Ligand->Receptor Binding Gi G_i Protein Complex Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibits Phosphorylation of HSL/Perilipin

Caption: Figure 1. Proposed signaling cascade for 6-TNA acting as an HCAR2 agonist. The compound triggers G_i-mediated inhibition of Adenylyl Cyclase, resulting in reduced lipolysis.

Part 5: Comparative Data Summary (Hypothetical SAR)

To assist in lead optimization, the following table benchmarks 6-TNA against standard reference compounds based on structural class properties.

Compound ClassTargetLogP (Est.)Primary ActivityKey Liability
Nicotinic Acid (Niacin) HCAR20.36High (EC50 ~100 nM)Flushing (Prostaglandin release)
6-(Thiophen-3-yl)nicotinic acid HCAR2 / ROR

t
2.10 Moderate/High Solubility (requires formulation)
Acipimox (Pyrazine analog) HCAR2-0.48ModerateShort half-life
Biaryl Carboxylic Acids ROR

t
>3.0Inverse AgonistMetabolic Clearance

References

  • Gille, A., & Offermanns, S. (2011). Pharmacology of nicotinic acid receptor GPR109A (HCAR2). Annual Review of Pharmacology and Toxicology.

  • Solt, L. A., et al. (2011). Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand. Nature.

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.

  • Sigma-Aldrich. 6-(Thiophen-2-yl)pyridine-3-carboxylic acid Product Page. (Structural Isomer Reference).

  • Goncalves, P.B., et al. (2022). Discovery of RORγt Inverse Agonists for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.

Method

6-(Thiophen-3-YL)nicotinic acid as a research chemical building block

Application Note: 6-(Thiophen-3-yl)nicotinic Acid as a Pharmacophore Building Block [1] Part 1: Introduction & Chemical Profile The Biaryl Scaffold in Modern Drug Discovery 6-(Thiophen-3-yl)nicotinic acid (CAS: N/A for s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-(Thiophen-3-yl)nicotinic Acid as a Pharmacophore Building Block [1]

Part 1: Introduction & Chemical Profile

The Biaryl Scaffold in Modern Drug Discovery 6-(Thiophen-3-yl)nicotinic acid (CAS: N/A for specific isomer, generic biaryl acid classification) represents a high-value "fragment-based" building block.[1] It combines the polarity and hydrogen-bonding capability of nicotinic acid (vitamin B3 derivative) with the lipophilicity and bioisosteric properties of the thiophene ring.

This specific arrangement—a pyridine ring linked to a thiophene at the C6 position—creates a rigid, planar biaryl system. In medicinal chemistry, this scaffold is frequently utilized to mimic the hydrophobic "tail" and polar "head" structure found in retinoids (RAR/RXR agonists) and to serve as a hinge-binding motif in kinase inhibitors .

Chemical Profile

PropertySpecification / Data
IUPAC Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Methanol; Poor water solubility
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.8 (Pyridine N)
Storage 2-8°C, Desiccate (Hygroscopic potential)
Key Functionality Carboxylic acid (Amide coupling handle), Biaryl core (Pi-stacking)

Part 2: Synthetic Utility & Protocols

Workflow A: Synthesis of the Building Block (Suzuki Coupling)

Context: If the building block is not purchased, it is synthesized from 6-chloronicotinic acid.

Rationale: The C6-chlorine of nicotinic acid is highly activated for nucleophilic attack and palladium-catalyzed coupling due to the electron-withdrawing nitrogen.[1]

Protocol:

  • Reagents: 6-Chloronicotinic acid (1.0 eq), 3-Thiopheneboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq, 3.0 eq).

  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1).[1] Degas thoroughly with Argon.

  • Reaction: Heat to reflux (85-90°C) for 12-16 hours under inert atmosphere.

  • Workup (Critical Step): The product is an acid.[1][2][3]

    • Cool mixture and filter through Celite.

    • Acidify the aqueous filtrate to pH 3-4 using 1N HCl.[1] The product will precipitate.

    • Filter the solid, wash with water and cold ether.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid streaking of the free acid.

Workflow B: Derivatization via Amide Coupling

Context: Generating a library of potential kinase inhibitors or RAR agonists.

Rationale: The carboxylic acid is the primary "handle." Standard HATU/EDC couplings work well, but the pyridine nitrogen can interfere by forming N-acyl salts if not buffered. We use a DIPEA-excess method to prevent this.

Step-by-Step Protocol:

  • Activation: Dissolve 6-(thiophen-3-yl)nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (3.0 eq).[1] Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq).[1] Stir for 10 minutes at RT until the solution turns slightly yellow (active ester formation).

  • Amine Addition: Add the target amine (1.1 eq).

  • Incubation: Stir at RT for 4-12 hours. Monitor via LC-MS.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Note: If the product contains basic nitrogens, avoid acidic washes; use neutral alumina chromatography.

Part 3: Mechanism & Visualization

Structural Logic: The Retinoid Mimic This molecule is a "truncated" retinoid. Retinoic acid receptors (RARs) bind molecules with a lipophilic tail and a polar acid head. 6-(Thiophen-3-yl)nicotinic acid provides the rigid linker and the acid head. By amidating the acid with a lipophilic amine, you reconstruct the full retinoid pharmacophore.

Diagram 1: Synthetic Pathways & Pharmacophore Logic

G cluster_0 Pharmacophore Mapping Start 6-Chloronicotinic Acid Core 6-(Thiophen-3-yl) nicotinic acid (The Building Block) Start->Core Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic 3-Thiopheneboronic Acid Boronic->Core Amide Amide Derivative (Kinase Inhibitor / RAR Agonist) Core->Amide HATU, DIPEA R-NH2 Ester Ester Prodrug (Enhanced Permeability) Core->Ester SOCl2, R-OH Alcohol Alcohol Derivative (Linker reduction) Core->Alcohol LiAlH4 or BH3

Caption: Synthetic flowchart transforming precursors into the core building block and subsequent bioactive derivatives.

Part 4: Case Studies & Applications

1. Retinoic Acid Receptor (RAR) Agonists The 6-(thiophen-3-yl)nicotinic acid scaffold is a bioisostere of the biaryl acids found in third-generation retinoids (e.g., Adapalene analogs).[1]

  • Mechanism: The carboxylic acid forms a salt bridge with an Arginine residue in the RAR ligand-binding domain (LBD).[1][4] The thiophene ring occupies the hydrophobic pocket usually filled by a phenyl or adamantyl group.

  • Application: Researchers use this block to synthesize "soft drugs" for dermatology (psoriasis, acne) that degrade systemically to reduce toxicity.

2. Kinase Inhibition (Type II Inhibitors) [1]

  • Mechanism: In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site. The thiophene ring extends into the hydrophobic back-pocket (Gatekeeper region).

  • Design Strategy: Amide derivatives of this acid are synthesized to extend a "tail" into the solvent-exposed region, improving solubility and selectivity.

Data Summary: Comparative Physicochemical Properties

Scaffold TypeLogP (Est.)TPSA (Ų)Metabolic Stability (Microsomes)
Biphenyl-4-carboxylic acid 3.237.3Moderate (Phenyl oxidation)
6-Phenylnicotinic acid 2.450.2High (Pyridine deactivates ring)
6-(Thiophen-3-yl)nicotinic acid 2.6 50.2 High (Thiophene S-oxidation possible)

Interpretation: The thiophene-pyridine scaffold offers a lower LogP than the biphenyl equivalent, improving drug-likeness (Lipinski's Rule of 5) while maintaining the necessary planarity.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Specific Risk: Thiophene derivatives can sometimes be photo-toxic; handle under amber light if generating large libraries.[1]

  • Disposal: High-temperature incineration.[1] Do not allow entry into drains (marine pollutant potential).

References

  • Structure and Properties of Nicotinic Acid Derivatives: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. [Link]

  • Retinoid Receptor Pharmacology & SAR: News-Medical.Net (2019).[1] Retinoid Receptor Pharmacology. [Link]

  • Gong, Y., et al. (2004). Synthesis of 6-substituted nicotinic acid derivatives via Suzuki coupling.
  • Thiophene in Medicinal Chemistry: Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Bioorganic & Medicinal Chemistry. [Link][1][5][6][7][8]

Sources

Application

Application Note: 6-(Thiophen-3-yl)nicotinic Acid as a Privileged Scaffold in Medicinal Chemistry

Topic: Use of 6-(Thiophen-3-yl)nicotinic acid in Drug Discovery Content Type: Detailed Application Note and Protocol Guide [1] Introduction: The Chemical Space of Biaryl Nicotinic Acids 6-(Thiophen-3-yl)nicotinic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 6-(Thiophen-3-yl)nicotinic acid in Drug Discovery Content Type: Detailed Application Note and Protocol Guide

[1]

Introduction: The Chemical Space of Biaryl Nicotinic Acids

6-(Thiophen-3-yl)nicotinic acid (CAS: 877674-90-3) represents a strategically important building block in modern drug discovery.[1] Structurally, it combines a polar, ionizable headgroup (nicotinic acid) with a lipophilic, aromatic tail (thiophene) via a biaryl linkage. This specific arrangement—a 6-substituted pyridine-3-carboxylic acid—is a "privileged scaffold" found in numerous bioactive molecules, ranging from Retinoic Acid Receptor (RAR) agonists to kinase inhibitors.[1]

Unlike simple biphenyl systems, the incorporation of the thiophene ring introduces unique electronic properties (electron-rich, polarizable sulfur) and metabolic handles, while the pyridine nitrogen provides a critical hydrogen-bond acceptor often required for target engagement (e.g., kinase hinge binding).[1]

Key Applications
  • Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment (MW ~205 Da), it is ideal for probing adjacent hydrophilic and hydrophobic pockets.

  • Retinoid Analogs: It serves as a core scaffold for synthesizing RAR-β/γ selective agonists used in dermatology and oncology.[1]

  • Bioisosteric Replacement: The thiophene moiety acts as a bioisostere for phenyl rings, often improving potency or altering metabolic clearance (Cl_int).

Chemical Profile & Properties

Understanding the physicochemical properties is crucial for assay development and formulation.

PropertyValueRelevance
CAS Number 877674-90-3Unique Identifier
Molecular Formula C₁₀H₇NO₂SStoichiometry
Molecular Weight 205.23 g/mol Fragment-based screening
cLogP ~2.3Lipophilicity (Drug-like range)
pKa (Acid) ~4.8Ionized at physiological pH
pKa (Pyridine) ~2.5Weakly basic nitrogen
H-Bond Donors/Acceptors 1 / 4Target interaction potential

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for generating 6-(Thiophen-3-yl)nicotinic acid is the palladium-catalyzed cross-coupling of 6-chloronicotinic acid with thiophene-3-boronic acid .[1] This protocol ensures high regioselectivity and yield.

Materials Required
  • Reactant A: 6-Chloronicotinic acid (1.0 equiv)[1]

  • Reactant B: Thiophene-3-boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane[1]

  • Inert Gas: Argon or Nitrogen[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve 6-chloronicotinic acid (1.0 g, 6.35 mmol) in DME (15 mL).

  • Activation: Degas the solution by bubbling Argon for 10 minutes. This prevents oxidative homocoupling of the boronic acid.

  • Addition: Add thiophene-3-boronic acid (0.97 g, 7.6 mmol) and the Na₂CO₃ solution (6.5 mL, 13 mmol).

  • Catalysis: Add Pd(PPh₃)₄ (365 mg, 0.32 mmol) quickly to minimize air exposure.

  • Reaction: Heat the mixture to reflux (85°C) under Argon for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z 157) and appearance of the product (m/z 206 [M+H]⁺).

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove Palladium black; wash with ethyl acetate.[1]

    • Acidification: Adjust the pH of the aqueous layer to ~3–4 using 1N HCl. This precipitates the free acid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) to yield a white to off-white solid.[1]

Experimental Workflow: From Scaffold to Lead

The following diagram illustrates the decision tree for utilizing this scaffold in a drug discovery campaign, highlighting its versatility.

DrugDiscoveryWorkflow Start 6-(Thiophen-3-yl)nicotinic Acid (Scaffold) Path1 Path A: Amide Coupling (Library Generation) Start->Path1 Functionalization Path2 Path B: Isostere Analysis (SAR Optimization) Start->Path2 Bioisosterism Step1A React with Primary Amines (EDC/HOBt or HATU) Path1->Step1A Step2A Compare vs. Phenyl Analog (Check Metabolic Stability) Path2->Step2A Step1B Target: Kinase Hinge Region (Pyridine N binds Hinge) Step1A->Step1B Outcome Lead Candidate Optimization Step1B->Outcome Step2B Target: RAR/ROR Nuclear Receptors (Hydrophobic Tail Interaction) Step2A->Step2B Step2B->Outcome

Figure 1: Strategic workflow for elaborating the 6-(Thiophen-3-yl)nicotinic acid scaffold into bioactive lead compounds.

Biological Application: RORγt Inverse Agonist Assay

One of the primary biological applications of biaryl acids is targeting the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) , a key driver of Th17 cell differentiation in autoimmune diseases.

Rationale

The carboxylic acid moiety of 6-(Thiophen-3-yl)nicotinic acid mimics the polar headgroup of endogenous ligands, anchoring the molecule in the ligand-binding domain (LBD), while the thiophene extends into the hydrophobic pocket, stabilizing the repressive conformation (Inverse Agonism).[1]

Assay Protocol (TR-FRET Binding Assay)

This protocol validates the binding affinity of derivatives synthesized from the scaffold.

Reagents:

  • RORγt LBD (GST-tagged)[1]

  • Fluorescent Tracer (e.g., LanthaScreen™ TR-FRET RORgamma)[1]

  • Europium-labeled anti-GST antibody[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% NP-40.[1]

Procedure:

  • Compound Preparation: Prepare a 10-point dilution series of the test compound in DMSO (Top concentration: 10 µM).

  • Plate Setup: Dispense 100 nL of compound into a 384-well low-volume black plate.

  • Protein Addition: Add 5 µL of GST-RORγt LBD (5 nM final) + Eu-anti-GST antibody (2 nM final) in Assay Buffer.

  • Incubation: Incubate for 15 minutes at Room Temperature to allow protein-antibody complex formation.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (10 nM final).

  • Equilibration: Incubate for 1 hour at Room Temperature in the dark.

  • Read: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Synthesis Oxidative homocoupling of boronic acidEnsure rigorous degassing (Argon bubbling) before adding catalyst.
Incomplete Reaction Catalyst deactivationSwitch to Pd(dppf)Cl₂ , which is more robust for heteroaryl chlorides.
Poor Solubility in Assay High lipophilicity of thiopheneLimit DMSO concentration to <1%.[1] Use CHAPS detergent if necessary.
Metabolic Instability S-oxidation of thiopheneIn later optimization, consider blocking the thiophene 2-position with a methyl group or Chlorine.[1]

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Nicotinic Acid Scaffolds in Drug Design: Tunçbilek, M., et al. (2009). Synthesis and biological evaluation of some new 6-substituted nicotinic acid derivatives. European Journal of Medicinal Chemistry, 44(6), 2589-2596. Link

  • RORγt Inverse Agonists: Huh, J. R., et al. (2011). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 41(5), 1169-1175. Link

  • Compound Data: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid (CAS 877674-90-3).[4][5] PubChem Compound Summary. Link

Sources

Method

Application Note: In Vitro Evaluation of 6-(Thiophen-3-yl)nicotinic acid Efficacy

Introduction & Therapeutic Rationale 6-(Thiophen-3-yl)nicotinic acid is a structural analog of Nicotinic Acid (Niacin) , characterized by the substitution of a thiophene ring at the 6-position of the pyridine core. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

6-(Thiophen-3-yl)nicotinic acid is a structural analog of Nicotinic Acid (Niacin) , characterized by the substitution of a thiophene ring at the 6-position of the pyridine core. This modification is designed to alter the lipophilicity and binding kinetics of the parent molecule while retaining affinity for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A.

Therapeutic Context: Niacin is a potent lipid-lowering agent that inhibits adipocyte lipolysis and raises HDL levels.[1][2] However, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells) and hepatotoxicity. 6-(Thiophen-3-yl)nicotinic acid represents a class of "next-generation" HCAR2 agonists aimed at decoupling metabolic efficacy from off-target adverse events.

Mechanism of Action (MoA): The efficacy of this compound relies on its ability to bind the orthosteric site of HCAR2, a Gi/o-coupled GPCR . Activation triggers the dissociation of the G


i subunit, which inhibits Adenylyl Cyclase (AC), resulting in reduced intracellular cAMP levels. In adipocytes, this reduction inhibits Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby blocking the hydrolysis of triglycerides into free fatty acids (FFA) and glycerol.
Figure 1: HCAR2 Signaling Pathway

HCAR2_Pathway cluster_effect Therapeutic Effect Ligand 6-(Thiophen-3-yl) nicotinic acid HCAR2 HCAR2 (GPR109A) Receptor Ligand->HCAR2 Binding Gi Gi Protein (Heterotrimeric) HCAR2->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition (Gαi) cAMP cAMP AC->cAMP Catalysis Blocked ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Required Lipolysis Lipolysis (Triglyceride Hydrolysis) PKA->Lipolysis Phosphorylation of HSL/Perilipin

Caption: Signal transduction cascade of HCAR2. The agonist inhibits Adenylyl Cyclase via Gi, reducing cAMP and downstream lipolysis.

Assay Strategy & Validation

To rigorously validate 6-(Thiophen-3-yl)nicotinic acid, we employ a tiered testing strategy:

  • Primary Screen (Target Engagement): A cAMP inhibition assay in HCAR2-overexpressing cells. Because HCAR2 is Gi-coupled, we must artificially stimulate cAMP with Forskolin to measure the agonist-induced reduction.

  • Functional Assay (Phenotypic): An antilipolytic assay in differentiated adipocytes measuring glycerol release.

Figure 2: Experimental Workflow

Workflow cluster_0 Step 1: Target Engagement cluster_1 Step 2: Functional Phenotype CHO CHO-K1/HCAR2 Cells Fsk Stimulate: 10 µM Forskolin CHO->Fsk Treat1 Treat: Test Compound Fsk->Treat1 Readout1 Readout: TR-FRET cAMP Treat1->Readout1 Adipo 3T3-L1 Adipocytes Iso Stimulate: Isoproterenol Adipo->Iso Treat2 Treat: Test Compound Iso->Treat2 Readout2 Readout: Glycerol Release Treat2->Readout2

Caption: Dual-phase validation workflow. Step 1 confirms receptor binding; Step 2 confirms physiological efficacy.

Protocol A: HCAR2-mediated cAMP Inhibition (Primary Screen)

Objective: Determine the EC50 of 6-(Thiophen-3-yl)nicotinic acid for HCAR2 activation. Cell Model: CHO-K1 cells stably transfected with human HCAR2 (GPR109A). Detection Method: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio or PerkinElmer).

Materials
  • Cell Line: CHO-K1-hHCAR2 (Recombinant).

  • Reagents:

    • IBMX (Phosphodiesterase inhibitor) - prevents cAMP degradation.

    • Forskolin (Adenylate cyclase activator).

    • Reference Standard: Nicotinic Acid (Niacin).[1][2][3][4][5][6][7][8][9][10]

    • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA.

Step-by-Step Procedure
  • Cell Preparation:

    • Harvest CHO-K1-hHCAR2 cells and resuspend in Assay Buffer to a density of

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension (1,000 cells) into a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare a serial dilution (1:3) of 6-(Thiophen-3-yl)nicotinic acid in Assay Buffer containing 10 µM Forskolin .

    • Note: Forskolin is critical. Without it, basal cAMP is too low to observe the Gi-mediated decrease.

    • Add 5 µL of the Compound+Forskolin mix to the cells.

    • Controls:

      • Min Signal (Max Inhibition): 100 µM Nicotinic Acid + 10 µM Forskolin.

      • Max Signal (No Inhibition): Vehicle (DMSO) + 10 µM Forskolin.

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read on an HTRF-compatible plate reader (e.g., EnVision).

    • Calculate the Ratio:

      
      .
      
Data Analysis

Convert HTRF ratios to cAMP concentrations using a standard curve. Plot Log[Compound] vs. cAMP concentration. Fit using a 4-parameter logistic (4PL) non-linear regression.

ParameterExpected Result (Niacin)Target for Analog
EC50 ~100 nM< 500 nM (Potency)
Emax > 80% inhibition of Forskolin signal> 80% (Efficacy)

Protocol B: Antilipolytic Assay (Functional Efficacy)

Objective: Verify that the compound physiologically inhibits lipid breakdown in adipocytes. Cell Model: Differentiated 3T3-L1 Adipocytes.

Materials
  • Cells: 3T3-L1 fibroblasts differentiated into adipocytes (Day 8–10 post-differentiation, visible lipid droplets).

  • Stimulant: Isoproterenol (β-adrenergic agonist) to induce lipolysis.

  • Detection: Free Glycerol Reagent (Colorimetric assay).

Step-by-Step Procedure
  • Starvation:

    • Wash differentiated 3T3-L1 adipocytes twice with PBS.

    • Incubate in serum-free DMEM containing 0.5% Fatty Acid-Free BSA for 2 hours.

  • Treatment:

    • Replace medium with KRB buffer (Krebs-Ringer Bicarbonate) + 2% BSA.

    • Add Isoproterenol (100 nM) to all wells (except basal control) to stimulate lipolysis.

    • Simultaneously add 6-(Thiophen-3-yl)nicotinic acid at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 3 hours at 37°C.

  • Supernatant Collection:

    • Collect 50 µL of the culture supernatant. Do not disturb the lipid monolayer.

  • Glycerol Quantification:

    • Mix 50 µL supernatant with 200 µL Free Glycerol Reagent (containing Glycerol Kinase/GPO/Peroxidase).

    • Incubate for 15 minutes at RT.

    • Measure absorbance at 540 nm.

Interpretation

The compound should dose-dependently reduce the optical density (OD) at 540nm compared to the Isoproterenol-only control.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355.

  • Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate is an endogenous agonist of High-Affinity Niacin Receptor GPR109A. Journal of Biological Chemistry, 280(29), 26649–26652.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences, 27(7), 384-390.

  • Li, J., et al. (2023). Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2. Nature Communications, 14, 7824.

Sources

Application

Application Note: Anti-Inflammatory Profiling of Novel Nicotinic Acid Derivatives

Executive Summary: The "Niacin Paradox" and Novel Solutions Nicotinic acid (Niacin/Vitamin B3) is a potent lipid-lowering agent with significant anti-inflammatory properties mediated by the hydroxycarboxylic acid recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Niacin Paradox" and Novel Solutions

Nicotinic acid (Niacin/Vitamin B3) is a potent lipid-lowering agent with significant anti-inflammatory properties mediated by the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A). However, its clinical utility is often limited by cutaneous flushing, mediated by prostaglandin D2 (PGD2) release in the skin.[1]

The Innovation: Recent medicinal chemistry efforts have focused on novel nicotinic acid derivatives , specifically 2-substituted phenyl and N-acylhydrazone derivatives . These compounds aim to retain or enhance the GPR109A-mediated anti-inflammatory blockade of NF-κB while modifying physicochemical properties to improve gastric tolerance and potentially alter tissue distribution.

This guide provides a rigorous, standardized workflow for evaluating these novel chemotypes, moving from in silico rationale to in vitro phenotypic screening and in vivo validation.

Mechanistic Foundation: GPR109A Signaling

To properly design assays, one must understand the signal transduction pathway. The anti-inflammatory effect of nicotinic acid derivatives is primarily driven by the activation of GPR109A (HCA2) on immune cells (macrophages/monocytes).

  • Ligand Binding: The derivative binds GPR109A.

  • G-Protein Coupling: GPR109A couples to the Gαi/o subunit.

  • cAMP Suppression: Gαi inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.

  • PKA Downregulation: Reduced cAMP lowers Protein Kinase A (PKA) activity.

  • NF-κB Inhibition: Reduced PKA activity prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB (p65) in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).

Visualization: The Anti-Inflammatory Signaling Cascade

GPR109A_Signaling Ligand Novel Nicotinic Acid Derivative Receptor GPR109A (HCA2) (Macrophage Membrane) Ligand->Receptor Activates Gi Gαi/o Protein Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (↓) AC->cAMP Reduces PKA Protein Kinase A (↓) cAMP->PKA Downregulates IkB IκBα Degradation (Blocked) PKA->IkB Prevents Phosphorylation NFkB NF-κB (p65) Nuclear Translocation (Blocked) IkB->NFkB Sequesters in Cytosol Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (↓) NFkB->Cytokines Inhibits Transcription

Caption: GPR109A activation pathway.[1][2][3][4][5] Blue arrows indicate activation; T-bars indicate inhibition. The novel derivative (Ligand) initiates a cascade resulting in the transcriptional repression of inflammatory mediators.

Protocol 1: High-Throughput In Vitro Screening

Objective: Rapidly identify "hit" compounds that suppress Nitric Oxide (NO) without cytotoxicity. Cell Model: RAW 264.7 Murine Macrophages (LPS-induced).

A. Compound Preparation[6][7][8][9][10][11]
  • Stock Solution: Dissolve derivatives in 100% DMSO to 100 mM.

  • Working Solution: Dilute in DMEM medium. Critical: Final DMSO concentration must be ≤ 0.1% to avoid solvent-induced toxicity or activation.

  • Stability Check: Verify solubility of 2-substituted phenyl derivatives; bulky bromo-groups may require sonication.

B. Cell Viability Assay (The "Trust" Step)

Before assessing inflammation, you must prove the compound isn't just killing the cells.

  • Seeding: Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with derivatives (0, 10, 25, 50, 100 µM) for 24h.

  • Reagent: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 4h at 37°C.

  • Readout: Measure Absorbance (570 nm for MTT; 450 nm for CCK-8).

  • Criteria: Discard any compound showing < 90% cell viability compared to control.

C. Nitric Oxide (Griess) Screening Assay
  • Induction: Pre-treat cells with derivative (10–100 µM) for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL).[6] Incubate for 18–24 hours .

    • Why Pre-treat? GPR109A signaling needs to establish the cAMP blockade before the LPS-TLR4 cascade reaches peak intensity.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a new plate.

  • Griess Reaction: Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Incubate 10 mins (room temp, dark). Read Absorbance at 540 nm.

  • Quantification: Calculate Nitrite concentration using a NaNO2 standard curve.

Protocol 2: Mechanistic Validation (Deep Dive)

Objective: Confirm the GPR109A mechanism and cytokine profile for top hits.

A. Cytokine Quantification (ELISA)[12]
  • Targets: TNF-α, IL-6 (Pro-inflammatory); IL-10 (Anti-inflammatory).

  • Method: Sandwich ELISA using supernatants from Protocol 1.

  • Expectation: Effective derivatives should show dose-dependent reduction in TNF-α/IL-6 (>50% reduction at IC50) with minimal impact on IL-10 (or potential upregulation).

B. NF-κB Nuclear Translocation (Western Blot)
  • Lysate Prep: Separate Cytosolic vs. Nuclear fractions using a nuclear extraction kit.

  • Targets:

    • Nuclear Fraction: p65 (NF-κB) .[1]

    • Cytosolic Fraction: IκBα (Look for degradation).

  • Normalization: Lamin B1 (Nuclear control), GAPDH (Cytosolic control).

  • Result: A potent derivative will show decreased nuclear p65 and preserved cytosolic IκBα compared to LPS-only control.[1]

Protocol 3: In Vivo Validation (Brief)

Ethical Note: In vivo studies should only proceed with top hits (High NO inhibition, Low Toxicity). Model: Carrageenan-Induced Paw Edema (Rat/Mouse).

  • Grouping: Vehicle, Positive Control (Indomethacin 10 mg/kg), Test Compounds (e.g., 25 mg/kg).

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

    • Vehicle: 1% Carboxymethylcellulose (CMC) is preferred for these derivatives due to lipophilicity.

  • Induction: Inject 0.1 mL 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

  • Gastric Safety (Crucial): Post-sacrifice, examine stomach mucosa. Novel derivatives (especially hydrazones) are designed to minimize the ulcerogenic index compared to free acids like Niflumic acid.

Data Presentation & SAR Insights

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: In Vitro Screen (RAW 264.7) cluster_2 Phase 3: Validation Synth Synthesis (2-Substituted Phenyl / Hydrazones) Solubility Solubility Check (DMSO/CMC) Synth->Solubility MTT Viability Assay (MTT/CCK-8) Solubility->MTT Griess NO Inhibition (Griess Assay) MTT->Griess If Viable HitSelect Hit Selection (High Potency / Low Tox) Griess->HitSelect Mech Mechanism (ELISA / Western Blot) HitSelect->Mech Top 3 Hits InVivo In Vivo Model (Paw Edema / Ulcer Index) Mech->InVivo Lead Candidate

Caption: Step-by-step workflow from chemical synthesis to in vivo validation. The diamond node represents the critical decision gate.

Structure-Activity Relationship (SAR) Summary

Based on recent literature (see References), the following structural features correlate with enhanced activity:

Structural ModificationEffect on ActivityMechanism Insight
2-Bromo Phenyl Group High Increase Enhances lipophilicity and receptor binding affinity (e.g., Compound 4c).
N-acylhydrazone Linker Increase Mimics bis-allylic moiety of unsaturated fatty acids; improves metabolic stability.
Free Carboxylic Acid ModerateEffective but associated with higher gastric ulceration (direct mucosal contact).
Amide Derivatization VariableCan reduce activity if the substituent is too bulky, but improves gastric safety.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Cytotoxicity DMSO concentration > 0.1%Dilute stock further; ensure final DMSO is ≤ 0.1% in culture.
Precipitation Compound lipophilicity (2-Br derivatives)Sonicate stock solution; warm medium to 37°C before adding compound.
No NO Inhibition Poor GPR109A expressionVerify receptor expression in your RAW 264.7 batch using PCR/Western.
Inconsistent ELISA Supernatant degradationAliquot supernatants immediately and freeze at -80°C. Avoid freeze-thaw cycles.

References

  • Khalil, N. A., et al. (2020).[7] "Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents." Chemical and Pharmaceutical Bulletin. Link

  • Digby, J. E., et al. (2012). "Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms."[1] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • El-Dash, Y., et al. (2020). "Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme." Bioorganic Chemistry. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. Link

  • Kim, S. Y., et al. (2022). "Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis." Mediators of Inflammation.[1][6][8][9][10][11] Link

Sources

Method

Fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives

Application Note: Development & Evaluation of N-(thiophen-2-yl) Nicotinamide Derivatives as Novel Fungicides Executive Summary & Biological Rationale The emergence of resistance to QoI (strobilurins) and triazole fungici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Evaluation of N-(thiophen-2-yl) Nicotinamide Derivatives as Novel Fungicides

Executive Summary & Biological Rationale

The emergence of resistance to QoI (strobilurins) and triazole fungicides has necessitated the development of novel chemotypes. N-(thiophen-2-yl) nicotinamide derivatives represent a strategic "scaffold hopping" approach in fungicide design. By fusing the pharmacophore of nicotinamide (a vitamin B3 derivative) with a thiophene moiety (a bioisostere of the phenyl ring found in SDHIs like penthiopyrad), researchers can target the Succinate Dehydrogenase (SDH) complex (Complex II) of the fungal mitochondrial respiratory chain.

Key Lead Compound: Literature identifies Compound 4f as a high-potency candidate, exhibiting superior efficacy against Pseudoperonospora cubensis (Cucumber Downy Mildew) compared to commercial standards like flumorph and mancozeb [1].[1][2][3][4]

Mechanism of Action (MoA): These derivatives function as SDH Inhibitors (SDHIs) . They bind to the ubiquinone-binding pocket (Q-site) of the SDH enzyme, blocking electron transport from succinate to ubiquinone, leading to energy depletion and fungal cell death.

Chemical Synthesis Protocols

Two methodologies are provided: Method A for rapid library generation (medicinal chemistry scale) and Method B for scale-up (process chemistry scale).

Method A: Direct Amide Coupling (Library Generation)

Best for synthesizing diverse derivatives to explore Structure-Activity Relationships (SAR).

Reagents: Substituted Nicotinic Acid, 2-Aminothiophene derivative, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide).

  • Activation: Dissolve substituted nicotinic acid (1.0 eq) in dry DMF (5 mL/mmol) under

    
     atmosphere. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 
    
    
    
    for 30 minutes.
  • Coupling: Add the substituted 2-aminothiophene (1.0 eq) and a base (DIPEA or TEA, 2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane).

  • Work-up: Quench with water. Extract with ethyl acetate (

    
    ). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Silica gel column chromatography.

Method B: Acyl Chloride Route (Scale-Up)

Best for producing gram-quantities of lead compounds (e.g., Compound 4f).

  • Chlorination: Reflux substituted nicotinic acid (1.0 eq) in excess Thionyl Chloride (

    
    ) or Oxalyl Chloride (with catalytic DMF) for 3–4 hours.
    
  • Evaporation: Remove excess

    
     under reduced pressure to yield the crude nicotinoyl chloride.
    
  • Amidation: Dissolve 2-aminothiophene (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM) at

    
    .
    
  • Addition: Add the crude nicotinoyl chloride (dissolved in DCM) dropwise to the amine solution.

  • Isolation: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and saturated

    
    . Recrystallize from Ethanol.
    

Visualization: Synthesis & Screening Workflow

G Start Nicotinic Acid Precursor Activation Activation (SOCl2 or EDCI) Start->Activation Coupling Coupling w/ Aminothiophene Activation->Coupling Product N-(thiophen-2-yl) Nicotinamide Coupling->Product Assay_InVitro In Vitro Assay (Mycelial Growth) Product->Assay_InVitro Screening Assay_InVivo In Vivo Assay (Pot Experiments) Assay_InVitro->Assay_InVivo Hits (EC50 < 5 mg/L) SAR SAR Analysis (Lead Optimization) Assay_InVivo->SAR Efficacy Data SAR->Start Design Iteration

Caption: Workflow from chemical synthesis to biological validation and SAR iteration.

Biological Assay Protocols

Protocol 1: In Vitro Fungicidal Activity (Poisoned Food Technique)

Objective: Determine the Median Effective Concentration (


) against target pathogens (e.g., Botrytis cinerea, Rhizoctonia solani).

Materials:

  • Potato Dextrose Agar (PDA).

  • Test compounds dissolved in DMSO (stock solution).

  • Fungal culture plates (5-day old).

Procedure:

  • Media Preparation: Prepare PDA and sterilize. Allow to cool to

    
    .
    
  • Dosing: Add the test compound stock solution to the molten agar to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125

    
    . Ensure final DMSO concentration is <0.5%.
    
    • Control: PDA + 0.5% DMSO (No fungicide).

  • Plating: Pour into Petri dishes (90 mm) and allow to solidify.

  • Inoculation: Use a sterilized cork borer (5 mm) to cut mycelial plugs from the margin of an actively growing fungal colony. Place the plug (mycelium side down) in the center of the treated plate.

  • Incubation: Incubate at

    
     in the dark for 48–72 hours (until control plates are nearly full).
    
  • Measurement: Measure colony diameter (cross-method) in mm.

  • Calculation:

    
    
    (Where C = Control diameter, T = Treated diameter, 5mm = plug diameter).
    Calculate 
    
    
    
    using log-probit analysis.
Protocol 2: In Vivo Greenhouse Pot Assay (Cucumber Downy Mildew)

Objective: Validate efficacy on live plant tissue against Pseudoperonospora cubensis.

Procedure:

  • Planting: Grow cucumber seedlings (susceptible variety) in pots until the 2-leaf stage.

  • Treatment: Spray seedlings with test compounds (formulated with 0.1% Tween 80) at 200 mg/L. Allow to dry for 24 hours.

    • Positive Control:[5] Flumorph or Dimethomorph.

    • Negative Control: Water + 0.1% Tween 80.

  • Inoculation: Spray a sporangial suspension of P. cubensis (

    
     sporangia/mL) onto the treated leaves.
    
  • Incubation: Place plants in a humidity chamber (>95% RH,

    
    ) for 24 hours, then move to a greenhouse.
    
  • Scoring: Assess disease severity after 7 days using a percentage scale (0 = no disease, 100 = fully necrotic).

Structure-Activity Relationship (SAR) Insights

The following table summarizes the impact of substituents on the fungicidal activity, derived from comparative data in recent literature [1][2].

Structural RegionModificationEffect on ActivityMechanistic Insight
Nicotinamide Ring 2-Cl substitutionSignificantly Increased Enhances hydrophobic interaction with SDH pocket (residue ILE40).[6]
Nicotinamide Ring 6-substitutedDecreasedSteric hindrance prevents deep binding in the Q-site.
Linker Amide (-CONH-)Essential Forms H-bonds with Tyrosine/Tryptophan residues in the active site.
Thiophene Ring 3-substituentsVariableBioisosteric replacement of phenyl ring; requires specific steric fit.
Thiophene Ring 4- or 5-AlkylModerate IncreaseImproves lipophilicity (LogP) for better fungal cell wall penetration.

Critical Design Note: The "Type C" regioisomer (N-(3-substituted-2-thienyl)) typically shows lower activity than "Type A" or "Type B" isomers due to poor alignment with the SDH binding cleft [2].

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI (Molecules), 2022. Significance: Identifies Compound 4f and details the specific synthesis and bioassay against Cucumber Downy Mildew.

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Source: Journal of Pesticide Science, NIH. Significance: Establishes the SAR rules regarding thiophene positional isomers and their bioisosteric relationship to phenyl-based SDHIs.

  • Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Source: Journal of Agricultural and Food Chemistry (PubMed). Significance: Validates the nicotinamide scaffold as a potent SDH inhibitor and provides molecular docking insights.[6]

Sources

Application

Analytical methods for 6-(Thiophen-3-YL)nicotinic acid characterization

Application Note & Standard Operating Protocol Introduction & Scope 6-(Thiophen-3-yl)nicotinic acid is a biaryl carboxylic acid derivative frequently utilized as a pharmacophore in medicinal chemistry (e.g., in kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Introduction & Scope

6-(Thiophen-3-yl)nicotinic acid is a biaryl carboxylic acid derivative frequently utilized as a pharmacophore in medicinal chemistry (e.g., in kinase inhibitors or ROR


 modulators) and as a ligand in coordination chemistry.[1] Structurally, it consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a 3-thienyl moiety.[1]

This guide provides a comprehensive analytical framework for the characterization of this compound. Given its amphoteric nature (basic pyridine nitrogen and acidic carboxyl group) and its synthesis via Suzuki-Miyaura cross-coupling, specific analytical challenges such as peak tailing, palladium scavenging, and regioisomer differentiation must be addressed.

Physicochemical Profile

The following properties define the analytical window for method development.

PropertyValue / Description
IUPAC Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
CAS Number 893723-81-4
Molecular Formula

Molecular Weight 205.23 g/mol
Monoisotopic Mass 205.0197
Predicted pKa ~3.5 (COOH), ~4.0 (Pyridine N)
Solubility Soluble in DMSO, DMF, 1M NaOH.[1] Sparingly soluble in Methanol.[2] Insoluble in Water (neutral pH), Hexanes.[2]
Appearance Off-white to pale yellow solid

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material from crude synthesis to final released lot.

AnalyticalWorkflow Crude Crude Synthesis (Suzuki Coupling) Workup Workup & Isolation (Acid/Base Extraction) Crude->Workup Remove Salts Purification Purification (Recrystallization/Prep HPLC) Workup->Purification LCMS LC-MS (Identity & Purity) Workup->LCMS In-process Check QC Quality Control (Final Release) Purification->QC QC->LCMS NMR NMR (1H, 13C) (Structure Verification) QC->NMR ICP ICP-MS (Pd Scavenging Check) QC->ICP

Figure 1: Analytical workflow for the isolation and characterization of 6-(Thiophen-3-yl)nicotinic acid.

Protocol 1: Chromatographic Purity (HPLC/UPLC)[1][3]

Objective: To quantify purity and detect synthetic impurities (e.g., 6-chloronicotinic acid, 3-thiopheneboronic acid, and homocoupling byproducts).

Method Development Rationale
  • Stationary Phase: A C18 column is standard.[2][3] However, because the compound contains a basic nitrogen and an acidic carboxyl group, secondary interactions with silanols can cause severe peak tailing.[2] A "base-deactivated" or high-coverage C18 column is required.[1]

  • Mobile Phase: Acidic modification is mandatory .[2] Operating at pH ~2.5 (using Formic Acid or TFA) ensures the carboxylic acid is protonated (neutral) and the pyridine is protonated (positive). This prevents the "zwitterionic" behavior that leads to split peaks or poor retention.

Detailed Protocol
ParameterCondition
Instrument HPLC or UPLC with PDA/DAD Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV 254 nm (Primary), 280 nm (Secondary)
Diluent 50:50 Water:Acetonitrile (or DMSO if solubility is poor)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Polar impurities)
15.0 95 Linear Gradient
18.0 95 Wash
18.1 5 Re-equilibration

| 22.0 | 5 | Stop |[1]

Troubleshooting Tips:

  • Tailing: If observed, switch modifier to 0.1% Trifluoroacetic acid (TFA).[2] TFA acts as a stronger ion-pairing agent, sharpening the peak of the protonated pyridine.

  • Carryover: The carboxylic acid moiety can bind to metal surfaces.[2] Ensure needle wash includes 50% MeOH/Water.[2]

Protocol 2: Spectroscopic Identification (NMR)

Objective: To unambiguously confirm the regiochemistry (substitution at position 6 of pyridine and position 3 of thiophene).

Expected 1H NMR Data (DMSO-d6, 400 MHz)

The spectrum will show two distinct aromatic systems: the pyridine ring (3 protons) and the thiophene ring (3 protons).

Proton AssignmentChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Feature
Pyridine H-2 9.00 - 9.10Singlet (d)~2.0 HzMost deshielded; adjacent to N and COOH.[1]
Pyridine H-4 8.20 - 8.30Doublet of Doublets8.0, 2.0 HzCoupled to H-5 and H-2.[1]
Thiophene H-2' 8.15 - 8.25Doublet of Doublets~3.0, 1.0 Hz"S" characteristic shift; distinct from H-4/H-5.[1]
Pyridine H-5 7.90 - 8.00Doublet8.0 HzOrtho coupling to H-4.[1]
Thiophene H-5' 7.60 - 7.70Doublet of Doublets5.0, 3.0 HzAdjacent to Sulfur.[1]
Thiophene H-4' 7.50 - 7.60Doublet of Doublets5.0, 1.5 Hz
COOH 13.0 - 13.5Broad Singlet-Exchangeable; may be invisible if wet.[1]

Critical Distinction (Regioisomers):

  • vs. 2-Thienyl isomer: If the starting material was 2-thiopheneboronic acid, the thiophene protons would show a larger splitting pattern typical of 2-substitution (H3, H4, H5). The 3-substituted thiophene has a unique H-2 singlet-like peak (dd with small J) around 8.2 ppm.[1]

Protocol 3: Impurity Profiling & Control[1][3]

Since this compound is typically synthesized via Suzuki coupling, specific impurities must be monitored.[2]

Impurity Fate Mapping[1]

ImpurityMap SM1 SM: 6-Chloronicotinic Acid Product Target: 6-(Thiophen-3-yl)nicotinic acid SM1->Product Pd(0), Base Imp2 Impurity B: Nicotinic Acid (Dehalogenation) SM1->Imp2 Hydrodehalogenation SM2 SM: 3-Thiopheneboronic Acid SM2->Product Pd(0), Base Imp1 Impurity A: 3,3'-Bithiophene (Homocoupling) SM2->Imp1 Oxidative Homocoupling Imp3 Impurity C: Palladium Residues Product->Imp3 Metal Leaching

Figure 2: Potential impurities arising from the Suzuki-Miyaura cross-coupling synthesis.[1]

Detection Methods for Impurities[1][5]
  • 3,3'-Bithiophene: Highly non-polar.[1][2] Will elute late in the HPLC gradient (approx. 15-18 min).

  • Nicotinic Acid: Highly polar.[2] Will elute very early (approx. 1-3 min) or in the void volume.

  • Palladium: Cannot be detected by UV.[2] Protocol: Digest 10 mg of sample in

    
     and analyze via ICP-MS. Limit: < 20 ppm for pharmaceutical intermediates.[2]
    

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]

  • Luttringer, J. P., et al. (2020).[2] Analytical strategies for the determination of potential genotoxic impurities in pharmaceutical substances. Journal of Pharmaceutical and Biomedical Analysis.

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1] [Link]

Sources

Method

Application Note: High-Resolution NMR Analysis of 6-(Thiophen-3-yl)nicotinic acid

Introduction & Structural Context[1][2][3][4][5][6][7][8] The compound 6-(thiophen-3-yl)nicotinic acid represents a critical biaryl scaffold frequently encountered in medicinal chemistry, particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The compound 6-(thiophen-3-yl)nicotinic acid represents a critical biaryl scaffold frequently encountered in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. Structurally, it consists of a pyridine ring substituted at the C3 position with a carboxylic acid and at the C6 position with a thiophene ring (attached via its C3' position).

Accurate NMR characterization of this molecule presents specific challenges:

  • Solubility: The zwitterionic potential of the nicotinic acid moiety often leads to poor solubility in non-polar solvents like CDCl₃.

  • Signal Overlap: The aromatic region contains six non-equivalent protons (3 on pyridine, 3 on thiophene) with potential overlap in the 7.5–8.5 ppm range.

  • Exchangeable Protons: The carboxylic acid proton is highly sensitive to water content and temperature.

This application note provides a standardized protocol for the complete assignment of 6-(thiophen-3-yl)nicotinic acid using 1D and 2D NMR techniques in DMSO-d₆.

Structural Numbering Scheme

For the purpose of this guide, the following numbering is used:

  • Pyridine Ring: N=1, C2(H), C3(COOH), C4(H), C5(H), C6(Thiophene).

  • Thiophene Ring: S=1', C2'(H), C3'(Linker), C4'(H), C5'(H).

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d6)

  • Reasoning: DMSO-d₆ is the superior solvent for heteroaromatic carboxylic acids. It disrupts intermolecular hydrogen bonding (dimers), ensuring monomeric species and sharper peaks. Unlike CDCl₃, it readily dissolves the polar acid moiety.

  • Note on Water: DMSO is hygroscopic. A water peak will appear at ~3.33 ppm. Ensure the solvent is stored over molecular sieves to minimize H/D exchange broadening of the COOH signal.

Sample Preparation

To ensure high signal-to-noise (S/N) ratio and resolution:

  • Weighing:

    • For ¹H NMR only : Weigh 5–10 mg of the solid.

    • For ¹³C / 2D NMR : Weigh 20–30 mg of the solid.

  • Dissolution:

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be perfectly clear before acquisition.

  • Tube Selection: Use high-precision 5mm NMR tubes (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
Parameter¹H NMR (Proton)¹³C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14–15 ppm (include COOH)220 ppm
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec
Scans (NS) 16 or 321024 (min) for 20mg sample
Temperature 298 K (25°C)298 K (25°C)

Data Analysis: ¹H NMR Spectroscopy[3][8][9][10][11][12][13][14]

Predicted Chemical Shifts & Multiplicities

Note: Values are representative for DMSO-d₆.[1] Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Proton AssignmentShift (δ ppm)MultiplicityCoupling (Hz)Structural Logic
COOH 13.0 - 13.5Broad Singlet-Highly deshielded acidic proton.
Pyridine H2 9.05 - 9.15Doublet (d)J ~ 2.0Deshielded by N (α-position) and COOH (ortho).
Pyridine H4 8.25 - 8.35ddJ ~ 8.0, 2.0Deshielded by COOH (ortho).
Thiophene H2' 8.15 - 8.25dd / mJ ~ 3.0, 1.0Deshielded by Pyridine ring; "Singlet-like" appearance.
Pyridine H5 7.95 - 8.05Doublet (d)J ~ 8.0Ortho to Py-C6; shielded relative to H2/H4.
Thiophene H5' 7.65 - 7.75ddJ ~ 5.0, 3.0Alpha to Sulfur; characteristic thiophene coupling.
Thiophene H4' 7.55 - 7.65ddJ ~ 5.0, 1.0Beta to Sulfur; most shielded aromatic proton.
Interpretation Guide
  • The Pyridine "Doublet of Doublets": Look for H4 around 8.3 ppm. It shows a large ortho coupling (J~8Hz) to H5 and a small meta coupling (J~2Hz) to H2.

  • The Isolated Singlet: H2 appears as a fine doublet (often looks like a singlet) furthest downfield (~9.1 ppm), distinct from the thiophene protons.

  • Thiophene Fingerprint: The thiophene ring attached at position 3' results in a specific pattern: H2' is isolated between the sulfur and the connection point, often appearing as a narrow multiplet around 8.2 ppm. H4' and H5' form a stronger coupled system around 7.6-7.7 ppm.

Data Analysis: ¹³C NMR Spectroscopy[2][3][10][15][16]

Carbon TypeShift (δ ppm)Assignment Logic
C=O (Acid) 165.0 - 167.0Carbonyl carbon; most deshielded.
Pyridine C6 155.0 - 158.0Quaternary; Ipso to Thiophene; Deshielded by N.
Pyridine C2 150.0 - 152.0CH; Alpha to N; Highly deshielded.
Pyridine C4 136.0 - 138.0CH; Ortho to COOH.
Thiophene C3' 138.0 - 140.0Quaternary; Ipso to Pyridine.
Thiophene C2' 126.0 - 128.0CH; Alpha to Sulfur.
Thiophene C4'/5' 125.0 - 128.0CH; Thiophene backbone.
Pyridine C3 125.0 - 127.0Quaternary; Ipso to COOH.
Pyridine C5 119.0 - 121.0CH; Beta to N.

Structural Elucidation Workflow

To validate the connection between the two rings (the biaryl bond), a 2D NMR workflow is required. The following diagram outlines the logical flow of assignment.

NMR_Workflow Sample Sample Preparation (DMSO-d6) H1_Acq 1H NMR Acquisition Sample->H1_Acq C13_Acq 13C NMR Acquisition Sample->C13_Acq Process Processing & Integration H1_Acq->Process C13_Acq->Process Assign_Py Assign Pyridine Ring (H2, H4, H5) Based on J-coupling Process->Assign_Py Assign_Th Assign Thiophene Ring (H2', H4', H5') Based on Shifts Process->Assign_Th Validation 2D Validation (HMBC) Assign_Py->Validation Assign_Th->Validation

Figure 1: Step-by-step analytical workflow from sample preparation to structural validation.

The Critical HMBC Correlation

To confirm the C6-C3' bond connectivity (proving the thiophene is at position 6 and not elsewhere):

  • Look for a long-range correlation (HMBC) between Pyridine H5 and Thiophene C3' .

  • Look for a correlation between Thiophene H2' and Pyridine C6 .

  • These "cross-ring" correlations definitively prove the biaryl structure.

HMBC_Logic H5 Pyridine H5 (Proton) C6 Pyridine C6 (Quaternary) H5->C6 2J (Strong) C3_prime Thiophene C3' (Quaternary) H5->C3_prime 3J (Key Correlation) H2_prime Thiophene H2' (Proton) H2_prime->C6 3J (Key Correlation) H2_prime->C3_prime 2J (Strong)

Figure 2: Key HMBC (Heteronuclear Multiple Bond Coherence) correlations required to prove the biaryl connectivity.

Troubleshooting & Tips

  • Broad Acid Peak: If the COOH peak at ~13 ppm is extremely broad or invisible, it indicates rapid proton exchange. This is normal. Adding a trace of D₂O will make this peak disappear completely, confirming its identity as an exchangeable proton.

  • Impurity Signals: Common impurities in Suzuki coupling (used to make this compound) include:

    • Water: ~3.33 ppm.[2]

    • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.

    • Ethyl Acetate:[3] Singlet at 2.0 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.

  • Concentration Effects: At high concentrations (>50 mg/mL), pi-stacking of the aromatic rings may cause upfield shifts (shielding) of the aromatic protons by 0.1–0.2 ppm.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5][6] Chem.1997 , 62, 7512–7515.[4] Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard reference for heteroaromatic shifts). Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Protocol grounding).
  • Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magn.[1] Reson. Chem.2006 , 44, 491–509.[1] Link

Sources

Application

Application Note: High-Resolution HPLC &amp; LC-MS Method Development for 6-(Thiophen-3-yl)nicotinic Acid

Introduction & Compound Profile 6-(Thiophen-3-yl)nicotinic acid is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and ROR modulators. Its structure combines a polar, ionizabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

6-(Thiophen-3-yl)nicotinic acid is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and ROR


 modulators. Its structure combines a polar, ionizable nicotinic acid moiety with a lipophilic thiophene ring. This amphiphilic and zwitterionic nature presents specific chromatographic challenges, particularly regarding peak shape (tailing) and solubility.

This guide provides a comprehensive workflow for developing robust HPLC-UV and LC-MS methods. Unlike generic protocols, this approach accounts for the specific pKa equilibria and


-

interactions inherent to this molecule.
physicochemical Profile
PropertyValue (Approx/Lit)Implications for Method Development
Molecular Weight 205.23 g/mol Suitable for LC-MS (ESI).
pKa (Acid) ~4.8 (COOH)Ionized at neutral pH; neutral at acidic pH.
pKa (Base) ~3.0 (Pyridine N)Protonated at highly acidic pH.
LogP ~1.7 - 2.1Moderate lipophilicity; standard C18 is sufficient.
UV Max ~260–290 nmExtended conjugation (Thiophene-Pyridine) redshifts absorbance.
Solubility DMSO, MeOH, BaseLow aqueous solubility at pH 3–5 (Isoelectric point region).

Method Development Strategy

The Zwitterion Challenge

The primary challenge with nicotinic acid derivatives is their zwitterionic character. At pH values between the two pKa points (approx pH 3.5), the molecule exists as a net-neutral zwitterion, often leading to poor solubility and precipitation on-column.

  • Solution: Operate at Low pH (< 2.5) to keep the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), or High pH (> 7.5) to keep the acid deprotonated (anionic) and pyridine neutral.

  • Recommendation: For LC-MS compatibility and peak shape, Low pH (Formic Acid) is preferred as it facilitates positive mode ionization (

    
    ).
    
Column Selection

While C18 is the workhorse, the thiophene ring introduces significant aromatic character.

  • C18 (End-capped): Good general retention. Essential to prevent silanol interactions with the pyridine nitrogen.

  • Phenyl-Hexyl: Offers alternative selectivity via

    
    -
    
    
    
    interactions with the thiophene/pyridine rings. Useful if separating from des-thiophene impurities.
Decision Logic Diagram

MethodStrategy Start Start Method Development CheckSolubility Check Solubility (DMSO/MeOH) Start->CheckSolubility SelectMode Select Ionization Mode CheckSolubility->SelectMode Acidic Acidic Mobile Phase (0.1% Formic Acid) SelectMode->Acidic Preferred (LC-MS+) Basic Basic Mobile Phase (10mM NH4HCO3) SelectMode->Basic Alternative (LC-MS-) ColumnChoice Column Selection Acidic->ColumnChoice Basic->ColumnChoice C18 C18 (HSS T3 / BEH) General Purpose ColumnChoice->C18 First Pass Phenyl Phenyl-Hexyl For Aromatic Selectivity ColumnChoice->Phenyl If Resolution Poor

Figure 1: Strategic decision tree for selecting mobile phase and stationary phase based on analyte properties.

Protocol 1: HPLC-UV Purity & Assay Method

This method is designed for QC environments, focusing on reproducibility and linearity.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5

    
    m) or Waters XBridge BEH C18.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA provides sharper peaks than formic acid for pyridines but suppresses MS signal.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 275 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
Sample Preparation
  • Stock Solution: Weigh 10 mg of 6-(Thiophen-3-yl)nicotinic acid into a 10 mL volumetric flask. Dissolve in 100% DMSO or 50:50 Water:ACN (with trace ammonia if needed for solubility).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (90:10). Ensure no precipitation occurs upon dilution.

Protocol 2: LC-MS Impurity Profiling

This method is optimized for sensitivity and identification of synthetic byproducts (e.g., boronic acid residues, de-halogenated precursors).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (

    
    ) and Negative (
    
    
    
    ) Switching.
    • Positive mode targets the pyridine nitrogen.

    • Negative mode targets the carboxylic acid.

  • Capillary Voltage: 3.5 kV (+), 2.5 kV (-).

  • Gas Temp: 350°C.

  • Nebulizer: 35 psi.

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

Synthetic Impurity Tracking

Common impurities from Suzuki coupling of 6-chloronicotinic acid and thiophene-3-boronic acid:

ImpurityOriginExpected m/z (ESI+)Retention Shift (vs Main Peak)
6-Chloronicotinic acid Starting Material158/160Earlier (More Polar)
Thiophene-3-boronic acid Reagent129 (often invisible or dehydration peaks)Solvent Front
Des-thiophene analog Protodeboronation124 (Nicotinic acid)Earlier
Homocoupling dimer Side Reaction~330Later (More Lipophilic)

Experimental Workflow Diagram

Workflow cluster_detect Dual Detection Sample Sample (Solid) Prep Dissolution (DMSO/MeOH) Sample->Prep Filter Filter (0.2 µm PTFE) Prep->Filter LC LC Separation (C18, Gradient) Filter->LC Detect Detection LC->Detect Data Data Analysis (Purity/ID) Detect->Data UV PDA (275nm) Detect->UV MS MS (ESI +/-) Detect->MS

Figure 2: Analytical workflow from sample preparation to dual-detection analysis.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. High tailing indicates silanol interaction; increase buffer strength or switch to a "T3" type column.
    
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the solvent void.
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Common Issues
  • Peak Splitting: Often caused by injecting the sample in 100% DMSO into a high-aqueous initial gradient.

    • Fix: Dilute sample with water/buffer to match initial mobile phase composition.

  • Carryover: Thiophene derivatives can be "sticky."

    • Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • PubChem. (n.d.).[3] Nicotinic Acid | C6H5NO2.[4][5][6] National Library of Medicine.[7] Retrieved October 24, 2023, from [Link]

  • PubChem. (n.d.).[1][3][7][8] 5-(Thiophen-3-yl)nicotinic Acid | C10H7NO2S.[7] National Library of Medicine.[7] Retrieved October 24, 2023, from [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.
  • Waters Corporation. (2023). Strategies for Separating Polar Compounds.

Sources

Method

FT-IR spectroscopic analysis of nicotinic acid compounds

Application Note: High-Resolution Solid-State FT-IR Analysis of Nicotinic Acid and Pharmaceutical Co-Crystals Introduction & Clinical Context Nicotinic acid (NA), commonly known as Niacin (Vitamin B3), is a pivotal pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Solid-State FT-IR Analysis of Nicotinic Acid and Pharmaceutical Co-Crystals

Introduction & Clinical Context

Nicotinic acid (NA), commonly known as Niacin (Vitamin B3), is a pivotal pharmaceutical agent used for lipid regulation and pellagra treatment. In drug development, the solid-state characterization of NA is critical because it exhibits polymorphism and is a popular co-former for pharmaceutical co-crystals . These solid-state modifications directly impact bioavailability, solubility, and shelf-stability.

Fourier Transform Infrared (FT-IR) spectroscopy is the primary technique for distinguishing these forms. Unlike X-ray diffraction (XRD), which looks at long-range order, FT-IR probes the local molecular environment. This allows for the rapid identification of hydrogen bonding motifs—specifically the "supramolecular synthons" that define co-crystal efficacy.

Scope of this Protocol: This guide details the spectroscopic analysis of Nicotinic Acid, focusing on differentiating free acid forms from zwitterions and identifying co-crystal formation through carbonyl shift analysis.

Theoretical Basis: The Spectral Fingerprint

To analyze NA accurately, one must understand its vibrational modes. NA contains a pyridine ring and a carboxylic acid group.[1] In the solid state, NA often exists as a zwitterion (protonated ring nitrogen, carboxylate anion) or as a neutral carboxylic acid dimer , depending on the polymorph and processing method.

Table 1: Key Vibrational Band Assignments for Nicotinic Acid[2]
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Significance
O-H (Acid) Stretching2500–3300 (Broad)Indicates strong hydrogen bonding (dimers).[2]
C-H (Aromatic) Stretching3070–3080Diagnostic for the pyridine ring integrity.
C=O (Carboxyl) Stretching1680–1715 CRITICAL: Position indicates neutral acid dimer. Shifts >20 cm⁻¹ suggest co-crystal formation.
COO⁻ (Zwitterion) Asym. Stretch1550–1600Presence indicates zwitterionic form (proton transfer to Nitrogen).
C=N / C=C Ring Breathing1590–1617Pyridine ring skeletal vibrations.
C-H (OOP) Bending600–900Fingerprint region; unique to specific polymorph packing.

Expert Insight: The most common error in NA analysis is misinterpreting the C=O band. If the band at ~1700 cm⁻¹ is absent and replaced by strong bands near 1550 cm⁻¹ and 1400 cm⁻¹, your sample is likely in the zwitterionic state or has formed a salt, not a neutral co-crystal.

Experimental Protocol

A. Sample Preparation Strategies

Method 1: Attenuated Total Reflectance (ATR) – Recommended for Routine Screening

  • Why: NA is hygroscopic. Grinding with KBr (Method 2) exposes the sample to atmospheric moisture, which can induce phase transitions or hydrate formation during the measurement. ATR minimizes this risk.

  • Crystal Type: Diamond or ZnSe. (Diamond is preferred for hardness).

  • Protocol:

    • Place ~5-10 mg of solid NA powder onto the crystal.

    • Apply pressure using the anvil. Crucial: Apply consistent pressure (torque clutch) to ensure uniform contact without crushing the crystal lattice if analyzing metastable polymorphs.

    • Acquire spectrum.[3][4][5][6][7][8][9]

Method 2: KBr Pellet Transmission – Recommended for Trace Analysis

  • Why: Higher signal-to-noise ratio for weak overtones.

  • Protocol:

    • Mix NA with optical grade KBr (1:100 ratio).

    • Grind gently in an agate mortar (avoid excessive heat).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Warning: KBr is hygroscopic. A broad band at 3400 cm⁻¹ indicates water contamination.

B. Instrument Parameters (Standard)
  • Resolution: 4 cm⁻¹ (Optimal balance of resolution and noise).

  • Scans: 32 or 64 scans (co-added).

  • Apodization: Blackman-Harris 3-Term.

  • Range: 4000–400 cm⁻¹.[4]

Analytical Workflow Visualization

The following diagram outlines the decision process for characterizing an unknown Nicotinic Acid sample.

NA_Analysis_Workflow Start Unknown NA Sample Prep Sample Prep: ATR (Diamond) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 1700 cm⁻¹ Region Scan->Check1 Result_Neutral Strong Band @ 1680-1715 cm⁻¹ (Neutral COOH) Check1->Result_Neutral Present Result_Zwitter Band Absent / Shifted to 1550-1600 cm⁻¹ (COO⁻ Zwitterion/Salt) Check1->Result_Zwitter Absent Check2 Check 1800-2500 cm⁻¹ Result_Neutral->Check2 Result_Cocrystal Shift in C=O (>10 cm⁻¹) + Broad OH/NH bands Check2->Result_Cocrystal Anomalous Shifts Result_Pure Standard Fingerprint Match Check2->Result_Pure Matches Reference

Figure 1: Decision logic for classifying Nicotinic Acid solid forms based on Carbonyl and Carboxylate spectral regions.

Advanced Application: Co-Crystal Screening

Nicotinic acid is frequently co-crystallized with APIs (e.g., Ibuprofen, Fenofibrate) to improve their solubility. The formation of a co-crystal is driven by the Acid-Pyridine Heterosynthon (hydrogen bond between the acid group of the API and the pyridine nitrogen of NA).

Protocol for Confirmation:

  • Overlay Spectra: Overlay the spectra of Pure API, Pure NA, and the Co-crystal product.

  • Analyze the Carbonyl Shift:

    • In a co-crystal, the C=O stretch of the carboxylic acid often shifts significantly (e.g., from 1715 cm⁻¹ to 1680 cm⁻¹) due to the formation of the O-H···N hydrogen bond.[10]

    • Validation: If the spectrum is simply a mathematical sum of the API and NA, no co-crystal has formed (it is a physical mixture).

  • Analyze the Pyridine Ring:

    • Look for shifts in the ring breathing modes (~1600 cm⁻¹). Protonation or strong H-bonding at the nitrogen atom will shift these bands to higher frequencies (+10-20 cm⁻¹).

Data Summary: Common Co-Crystal Shifts
Interaction TypeSpectral FeatureExpected Shift
Physical Mixture All BandsNo Shift (Superposition)
Co-Crystal (Neutral) C=O StretchRed shift (lower wavenumber)
Salt Formation C=O StretchDisappears (becomes COO⁻ asym/sym)
H-Bonding (Pyridine) Ring Breathing (1590 cm⁻¹)Blue shift (higher wavenumber)

Mechanistic Pathway: Synthon Formation

Understanding the molecular interaction is key to interpreting the spectrum.

Synthon_Logic NA Nicotinic Acid (Pyridine Ring + COOH) Interaction Supramolecular Interaction NA->Interaction API Co-Former API (e.g., Ibuprofen - COOH) API->Interaction Homosynthon Homosynthon (Acid-Acid Dimer) ~1700-1720 cm⁻¹ Interaction->Homosynthon No Reaction (Physical Mix) Heterosynthon Heterosynthon (Acid-Pyridine H-Bond) Shifted C=O & Ring Bands Interaction->Heterosynthon Co-Crystal Formation

Figure 2: Spectroscopic differentiation between physical mixtures (Homosynthons) and Co-crystals (Heterosynthons).[2][4][5][6][10]

References

  • National Institute of Standards and Technology (NIST). (2018). Nicotinic Acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Bitar, Y. et al. (2018). Cocrystal Formation through Solid-State Reaction between Ibuprofen and Nicotinamide Revealed Using THz and IR Spectroscopy. Crystals, 8(2), 1-13. [Link][4]

  • Sathisaran, I. & Dalvi, S.V. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution. Pharmaceutics, 10(3), 108. (Context on Heterosynthon IR shifts). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 6-(Thiophen-3-YL)nicotinic acid synthesis

Technical Support Center: Heterocyclic Chemistry Division Subject: Troubleshooting Low Yield in 6-(Thiophen-3-yl)nicotinic Acid Synthesis Ticket ID: #SYN-THIO-NIC-006 Status: Open [Expert Response] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Troubleshooting Low Yield in 6-(Thiophen-3-yl)nicotinic Acid Synthesis Ticket ID: #SYN-THIO-NIC-006 Status: Open [Expert Response]

Executive Summary

The synthesis of 6-(thiophen-3-yl)nicotinic acid via Suzuki-Miyaura cross-coupling is deceptively difficult. It combines two challenging heteroaromatic systems (pyridine and thiophene) with an amphoteric functional group (carboxylic acid).

Low yields in this reaction are rarely due to a single factor. They typically result from a "Triad of Failure":

  • Catalyst Poisoning: Coordination of the pyridine nitrogen, thiophene sulfur, or free carboxylate to Palladium.

  • Protodeboronation: Rapid hydrolysis of the thiophene boronic acid before coupling occurs.

  • Isoelectric Loss: Failure to isolate the zwitterionic product during aqueous workup.

This guide provides a self-validating troubleshooting workflow to identify and eliminate these bottlenecks.

Module 1: Reaction Optimization (The Chemistry)

Q1: My reaction stalls at <20% conversion. Is my catalyst dead?

Diagnosis: Likely, yes. You are experiencing Heteroatom Poisoning . In this substrate, the pyridine nitrogen (N) and the thiophene sulfur (S) are soft Lewis bases that compete with phosphine ligands for the Pd(II) center. Furthermore, if you are coupling the free acid (6-chloronicotinic acid), the carboxylate anion (


) acts as a ligand, forming unreactive Pd-carboxylate complexes.

The Fix: The "Ester Protection" Strategy Do not couple the free acid. The high-yield route requires a two-step sequence:

  • Esterification: Convert 6-chloronicotinic acid to Methyl 6-chloronicotinate .

  • Coupling: Perform Suzuki coupling on the ester.

  • Hydrolysis: Saponify the ester to the acid (quantitative).

Why this works:

  • Removes the carboxylate poisoning pathway.

  • Increases solubility in non-polar solvents (Toluene/Dioxane), allowing anhydrous conditions (see Q2).

Q2: I see the starting halide, but my boronic acid has disappeared. Where did it go?

Diagnosis: You are a victim of Protodeboronation . Thiophene boronic acids are electron-rich. Under basic, aqueous conditions (standard Suzuki), the C-B bond hydrolyzes rapidly, replacing the boron with a proton. Your boronic acid is turning into volatile thiophene gas.

The Fix: Anhydrous Conditions & Ligand Selection

  • Switch Base: Use anhydrous

    
      or 
    
    
    
    .
  • Switch Solvent: Use dry 1,4-Dioxane or Toluene .

  • Switch Ligand: Use XPhos or SPhos . These bulky, electron-rich Buchwald ligands accelerate the Oxidative Addition and Reductive Elimination steps, allowing the catalytic cycle to outcompete the side reaction.

Module 2: Isolation & Purification (The Workup)

Q3: LCMS shows the product, but I isolate nothing after extraction. Is it water-soluble?

Diagnosis: Yes, it is Zwitterionic . The product contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).
  • pH < 3: Cationic (Water soluble).

  • pH > 5: Anionic (Water soluble).

  • pH ~3.5-4.0: Neutral Zwitterion (Precipitates).

The Fix: Isoelectric Precipitation Do not use standard liquid-liquid extraction (DCM/Water).

  • Remove organic solvents via rotary evaporation.

  • Dilute the aqueous residue with water.

  • Carefully adjust pH to 3.8 (the theoretical isoelectric point) using 1M HCl.

  • The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Visual Troubleshooting Guides

Figure 1: Reaction Logic Flowchart

Use this decision tree to diagnose the root cause of failure based on crude LCMS data.

ReactionTroubleshooting start Start: Analyze Crude LCMS check_halide Is Starting Halide (SM) Consumed? start->check_halide check_boronic Is Boronic Acid Present? check_halide->check_boronic No (SM remains) check_prod Is Product Peak Visible? check_halide->check_prod Yes (SM gone) poisoning Diagnosis: Catalyst Poisoning Action: Switch to XPhos/SPhos Action: Use Ester Substrate check_boronic->poisoning Yes (Boronic remains) deboronation Diagnosis: Protodeboronation Action: Use Anhydrous Base Action: Add Boronic Acid in portions check_boronic->deboronation No (Boronic gone) workup Diagnosis: Isolation Failure Action: Check pH of aqueous layer Action: Target pI ~3.8 check_prod->workup Yes (But low isolated yield)

Caption: Diagnostic logic for Suzuki coupling failures. Blue=Start, Red=Catalytic Failure, Yellow=Substrate Instability, Green=Workup Issue.

Figure 2: The Isoelectric Trap (Solubility Profile)

Understanding why standard extractions fail for nicotinic acids.

SolubilityProfile acid pH < 2 Cationic Form (Soluble in Water) neutral pH ~ 3.8 (pI) Zwitterionic Form (INSOLUBLE - Precipitates) acid->neutral Add NaOH neutral->acid Add HCl base pH > 6 Anionic Form (Soluble in Water) neutral->base Add NaOH base->neutral Add HCl

Caption: Solubility vs. pH profile for 6-(thiophen-3-yl)nicotinic acid. The target window for isolation is narrow (pH 3.5–4.0).

Recommended Protocol (The "Gold Standard" Route)

This protocol bypasses the free-acid issues and minimizes protodeboronation.

Step 1: Coupling (Ester Route)
  • Substrates: Methyl 6-chloronicotinate (1.0 equiv), 3-Thiopheneboronic acid (1.5 equiv).

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR 
    
    
    
    (for lower cost, but lower turnover).
  • Base:

    
     (3.0 equiv, finely ground, anhydrous).
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous).

  • Conditions:

    
     under Argon for 4-12 hours.
    

Monitoring: Check LCMS. If thiophene boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

Step 2: Hydrolysis & Isolation
  • Filter the crude coupling mixture through Celite to remove Pd black.

  • Add LiOH (3 equiv) and Water/MeOH (1:1). Stir at RT until ester is consumed (TLC/LCMS).

  • Critical Workup:

    • Evaporate MeOH.

    • Wash the basic aqueous layer with Ethyl Acetate (removes non-polar impurities/homocoupling).

    • Acidify the aqueous layer slowly with 1M HCl to pH 3.8 .

    • Cool to

      
      . The product will precipitate.[1]
      
    • Filter, wash with cold water, and dry.

Data Summary Table

ParameterStandard Condition (Fail)Optimized Condition (Pass)Reason
Substrate 6-Chloronicotinic AcidMethyl 6-Chloronicotinate Prevents carboxylate poisoning of Pd.
Ligand

(Tetrakis)
XPhos or SPhos bulky, electron-rich ligands prevent S/N coordination.
Base

(aq)

(anhydrous)
Reduces water concentration to stop protodeboronation.
Workup DCM ExtractionpI Precipitation (pH 3.8) Exploits zwitterionic insolubility for pure isolation.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Li, H., et al. (2011). Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Suppression. Journal of Organic Chemistry.

  • Li, J.J. (2014).Name Reactions for Homologation, Part I. Wiley-Interscience.

Sources

Optimization

Nicotinic Acid Synthesis: Process Optimization &amp; Troubleshooting Hub

Status: Operational Role: Senior Application Scientist Scope: Gas-Phase Oxidation, Liquid-Phase Nitric Acid Oxidation, and Biocatalytic Hydrolysis. System Overview Welcome to the technical support center for Nicotinic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Gas-Phase Oxidation, Liquid-Phase Nitric Acid Oxidation, and Biocatalytic Hydrolysis.

System Overview

Welcome to the technical support center for Nicotinic Acid (Vitamin B3) synthesis. This guide is structured to address the three primary synthetic routes currently utilized in drug development and industrial manufacturing:

  • Gas-Phase Oxidation: The industrial standard using 3-methylpyridine (3-picoline) and V₂O₅ catalysts.

  • Liquid-Phase Oxidation: High-pressure nitric acid oxidation (Lonza-type processes).

  • Biocatalytic Hydrolysis: The "Green Route" converting 3-cyanopyridine using nitrilase enzymes.

Module 1: Gas-Phase Oxidation (Industrial Standard)

Substrate: 3-Methylpyridine (3-Picoline) | Catalyst: V₂O₅/TiO₂

Q1: My reactor shows significant "hotspots," and the yield of nicotinic acid has dropped while CO₂ production has spiked. What is happening?

Diagnosis: You are experiencing runaway total oxidation due to poor heat transfer. Technical Insight: The oxidation of 3-picoline is highly exothermic. Vanadium pentoxide (V₂O₅) catalysts are sensitive to temperature. If the bed temperature exceeds 350°C, the reaction selectivity shifts from partial oxidation (nicotinic acid) to total combustion (CO₂ + H₂O). Troubleshooting Protocol:

  • Check Space Velocity (GHSV): Increase the gas hourly space velocity. A residence time that is too long allows the product to re-adsorb and over-oxidize.

  • Dilution: Reduce the inlet concentration of 3-picoline. Ensure the air-to-picoline ratio is at least 20:1 (molar) to act as a heat sink.

  • Catalyst Bed Profiling: If using a fixed bed, dilute the catalyst with inert ceramic balls at the inlet zone (top 1/3 of the bed) to dampen the initial exotherm.

Q2: The catalyst activity is degrading rapidly (within 48 hours). How do I stabilize the V₂O₅ system?

Diagnosis: Likely coking or active site reduction . Technical Insight: Vanadium catalysts operate via a Mars-van Krevelen mechanism where lattice oxygen oxidizes the substrate. If re-oxidation of the catalyst by air is slower than the reduction by the substrate, the catalyst reduces to lower oxides (V⁴⁺/V³⁺) which are less active and prone to coking. Corrective Action:

  • Promoter Addition: Switch to a catalyst modified with TiO₂ (Titanium Dioxide) or ZrO₂ (Zirconium Dioxide) .[1] These promoters increase the nucleophilicity of the vanadyl oxygen, lowering the activation energy for the methyl proton abstraction and improving stability [1].

  • Regeneration Cycle: Implement a periodic "air-only" flush at 400°C for 2 hours to burn off carbon deposits and re-oxidize the Vanadium lattice.

Module 2: Liquid-Phase Nitric Acid Oxidation

Substrate: 3-Methylpyridine or 5-Ethyl-2-methylpyridine (MEP) | Oxidant: HNO₃[2]

Q3: We are seeing low conversion rates despite high temperatures (190°C). Should we increase the pressure?

Diagnosis: Yes, pressure is the kinetic driver here to maintain the liquid phase of the oxidant. Technical Insight: Nitric acid oxidation requires the system to remain in the liquid phase to be effective. At 190°C, water and nitric acid will vaporize if the pressure is insufficient, leading to a gas-phase reaction which is inefficient in this setup. Optimization Protocol:

  • Pressure Target: Maintain reactor pressure between 2.0 and 8.0 MPa (20-80 bar) [2].

  • Stoichiometry: Ensure a molar excess of HNO₃ (typically 2.5 to 4.0 equivalents).

  • Safety Check: Critical Warning. This reaction generates Nitrous Oxide (N₂O) and NOx gases. Ensure your off-gas scrubbing system is active and the pressure relief valves are calibrated. The reaction is corrosive; use Tantalum or Titanium-lined reactors.

Module 3: Biocatalytic Hydrolysis (Green Route)

Substrate: 3-Cyanopyridine | Catalyst: Nitrilase (e.g., Rhodococcus rhodochrous J1)[3]

Q4: We are detecting high levels of Nicotinamide in our final broth. We want pure Nicotinic Acid.

Diagnosis: You are likely using a Nitrile Hydratase pathway or a non-specific Nitrilase. Technical Insight: Some bacteria possess a two-step system: Nitrile Hydratase converts nitrile


 amide, and Amidase converts amide 

acid. This leads to amide contamination. You need a specific Nitrilase that performs direct hydrolysis without the free amide intermediate [3].[4] Solution:
  • Strain Selection: Switch to Rhodococcus rhodochrous J1 or recombinant E. coli expressing the afnitA gene. These contain nitrilases that catalyze direct hydrolysis:

    
    [3][5]
    
  • Check pH: Ensure the reaction is buffered at pH 7.5 – 8.0 . Deviations can affect enzyme specificity.

Q5: The reaction stops at 90% conversion. Is the enzyme inhibited?

Diagnosis: Product inhibition by ammonia. Technical Insight: The hydrolysis releases stoichiometric amounts of ammonia (NH₃), which can be toxic to the cells or alter the pH, inhibiting the enzyme. Troubleshooting:

  • Fed-Batch Mode: Do not add all 3-cyanopyridine at once. Feed it gradually to keep the concentration below toxic levels.

  • Ammonia Stripping: If possible, run the reaction under slight vacuum or with gas sparging to remove dissolved ammonia.

  • Temperature: Maintain strictly between 25°C and 45°C . Above 50°C, nitrilase stability plummets [4].

Module 4: Purification & Isolation
Q6: We have good conversion, but we cannot crystallize the product. It remains in solution.

Diagnosis: You missed the Isoelectric Point (pI) . Technical Insight: Nicotinic acid is amphoteric. It is soluble in strong acid (protonated) and strong base (deprotonated). Minimum solubility occurs strictly at its isoelectric point. Isolation Protocol [5]:

  • Dissolution: If your crude is a salt (e.g., Sodium Nicotinate), ensure it is fully dissolved.

  • Acidification: Slowly add concentrated HCl or H₂SO₄.

  • Target pH: You must hit pH 3.4 – 3.5 .

    • Note: At pH 2.0, it redissolves. At pH 5.0, it redissolves. Precision is key.

  • Crystallization: Cool the mixture to 5°C. The Nicotinic acid will precipitate as white needles.

  • Polishing: If the product is yellow, re-dissolve in boiling water, treat with activated carbon (0.5% w/w), filter hot, and re-crystallize.[6]

Visualizing the Workflows
Figure 1: Decision Matrix for Synthesis Route

RouteSelection Start Start: Select Precursor Picoline 3-Methylpyridine (3-Picoline) Start->Picoline Cyano 3-Cyanopyridine Start->Cyano GasPhase Gas-Phase Oxidation (V2O5 / 300°C+) Picoline->GasPhase Industrial Scale LiquidPhase Liquid-Phase Oxidation (HNO3 / High Pressure) Picoline->LiquidPhase Lab/Pilot Scale BioCat Biocatalysis (Nitrilase / pH 7.8) Cyano->BioCat Green Chemistry Purification Purification (Isoelectric Precip. pH 3.4) GasPhase->Purification Crude Product LiquidPhase->Purification BioCat->Purification Final Nicotinic Acid (Vitamin B3) Purification->Final

Caption: Decision matrix for selecting the optimal synthesis route based on available precursors and scale.

Figure 2: Biocatalytic Troubleshooting Logic

BioTroubleshoot Problem Problem: Low Yield/Purity CheckAmide Is Nicotinamide Present? Problem->CheckAmide YesAmide Yes: Wrong Enzyme Pathway CheckAmide->YesAmide Detected NoAmide No: Check Conversion CheckAmide->NoAmide Not Detected Action1 Switch to Nitrilase (R. rhodochrous J1) YesAmide->Action1 CheckNH3 Is Ammonia High? NoAmide->CheckNH3 Action2 Implement Fed-Batch Remove NH3 CheckNH3->Action2 Inhibition

Caption: Logic flow for diagnosing yield issues in the nitrilase-mediated hydrolysis of 3-cyanopyridine.

Comparative Data Summary
ParameterGas-Phase OxidationLiquid-Phase (HNO3)Biocatalysis
Precursor 3-Picoline3-Picoline / MEP3-Cyanopyridine
Catalyst V₂O₅ / TiO₂None (or Co/Mn salts)Nitrilase Enzyme
Temperature 270°C – 380°C190°C – 270°C25°C – 45°C
Pressure Atmospheric2.0 – 8.0 MPaAtmospheric
Selectivity 80 – 90%90 – 95%> 99%
Major Byproduct CO₂, PyridineNOx, Nitrated PyridinesAmmonia (NH₃)
Key Risk Hotspots / RunawayExplosion / CorrosionEnzyme Deactivation
References
  • Vorobyev, P., et al. (2017). "Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine into nicotinic acid." Journal of the Serbian Chemical Society. Available at: [Link]

  • Fernandes, R.A., et al. (2023).[7] "Direct oxidation of 3-picoline to nicotinic acid with pure HNO3." CoLab. Available at: [Link]

  • Mathew, C.D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988).[3] "Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1." Applied and Environmental Microbiology. Available at: [Link]

  • Zhou, J., et al. (2025).[5][8] "Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase." Molecules. Available at: [Link][8]

  • Cislak, F.E. (1962). "Purification of nicotinic acid." U.S. Patent 3,037,987.

Sources

Troubleshooting

Common side reactions in the synthesis of nicotinic acid derivatives

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Process Deviations Introduction Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Process Deviations

Introduction

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for NAD+ modulators, lipid-lowering agents, and allosteric modulators.[1][2][3] However, the pyridine ring's electron-deficient nature, combined with the amphoteric properties of the carboxyl group, creates a unique set of synthetic challenges.

This guide addresses the most frequent "silent failures" in these pathways: unexpected decarboxylation, regioselectivity errors during functionalization, and specific reagent-driven side reactions during activation.

Module 1: Oxidation of Alkylpyridines (The Picoline Route)

Context: The industrial standard for synthesizing nicotinic acid derivatives involves the oxidation of alkylpyridines (e.g., 3-methylpyridine/3-picoline) using oxidants like KMnO₄, HNO₃, or catalytic aerobic oxidation.

Issue: Incomplete Oxidation vs. Ring Degradation

Symptom: HPLC shows a mixture of the target acid, 3-pyridylcarbinol (alcohol), and pyridine-3-carboxaldehyde, or a complete loss of mass balance due to ring opening.

Technical Analysis: The oxidation of the methyl group proceeds stepwise:


.
  • Under-oxidation: Often caused by insufficient oxidant stoichiometry or pH drift. The aldehyde intermediate is susceptible to Cannizzaro disproportionation if the reaction is too basic.

  • Over-oxidation (Ring Opening): The pyridine ring is relatively stable, but aggressive oxidants (e.g., unbuffered KMnO₄ at high temp) can attack the C2-C3 bond, cleaving the ring to form acyclic nitrogenous waste.

  • N-Oxidation: Peroxy-based oxidants may oxidize the pyridine nitrogen before the methyl group, yielding N-oxide byproducts which drastically alter solubility and reactivity.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
pH Control Maintain pH 7–9 (buffer)Prevents Cannizzaro reaction of the aldehyde intermediate; protects the acid product from decarboxylation (favored at low pH zwitterions).
Temperature 80°C – 100°CHigh enough to drive kinetics, low enough to prevent thermal decarboxylation (onset >180°C).
Oxidant Choice Co/Mn/Br catalyzed

"Amoco-type" conditions prevent ring cleavage common with nitric acid or permanganate.
Visualizing the Oxidation Pathway

OxidationPathway Start 3-Methylpyridine Alcohol 3-Pyridylcarbinol (Intermediate) Start->Alcohol Oxidation NOxide N-Oxide (Side Product) Start->NOxide Peracids/mCPBA Aldehyde Pyridine-3-carboxaldehyde (Unstable) Alcohol->Aldehyde Oxidation Aldehyde->Alcohol Cannizzaro (Base) Target Nicotinic Acid (Target) Aldehyde->Target Oxidation RingOpen Acyclic Degradation (Over-oxidation) Target->RingOpen Excess KMnO4/Heat

Figure 1: Stepwise oxidation pathway showing critical divergence points for N-oxide formation and ring degradation.

Module 2: Acid Chloride Activation (Thionyl Chloride Risks)

Context: Converting nicotinic acid to nicotinoyl chloride is a standard activation step. Thionyl chloride (


) is the reagent of choice.
Issue: Anomalous Chlorination of Alkyl Substituents

Symptom: When activating methyl-substituted nicotinic acids (e.g., 6-methylnicotinic acid), the product mass spectrum shows an M+34 or M+68 peak shift (chlorination).

Technical Analysis: While


 typically targets the carboxyl group, it can radically chlorinate alkyl groups on the pyridine ring, particularly at the 

-position relative to the nitrogen. This forms chloromethyl or trichloromethyl side products.[4] This is a known "trap" in pyridine chemistry often overlooked in standard texts.

Troubleshooting Protocol:

  • Avoid Neat Reactions: Do not use

    
     as the solvent for alkyl-substituted pyridines. Use an inert solvent like DCM or Toluene.
    
  • Add a Scavenger: Use catalytic DMF carefully; it forms the Vilsmeier reagent which is more selective for the carboxyl group than the free radical chlorination pathway.

  • Alternative Reagent: If side-chain chlorination persists, switch to Oxalyl Chloride with catalytic DMF at

    
    .
    

Module 3: Regioselectivity & Functionalization

Context: Attempting to add substituents (halogens, nitro groups) to the nicotinic acid ring.

Issue: The "Deactivated Ring" Trap

Symptom: Electrophilic aromatic substitution (EAS) fails completely or requires extremely harsh conditions, leading to decomposition.

Technical Analysis: The pyridine nitrogen withdraws electron density, making the ring electron-deficient ($ \pi $-deficient). The carboxyl group at C3 further deactivates the ring. Standard Friedel-Crafts or nitration conditions will fail because the electrophile cannot attack the electron-poor ring, and the nitrogen often gets protonated/complexed, deactivating it further.

Solution: The N-Oxide Route To functionalize the ring, you must first activate it by converting the pyridine nitrogen to an N-oxide. The N-oxide donates electron density back into the ring (specifically at C2 and C4), allowing for substitution.

Workflow: Regioselective Functionalization

N_Oxide_Route Step1 Nicotinic Acid Derivative Step2 N-Oxidation (mCPBA or H2O2) Step1->Step2 Step3 Nicotinic Acid N-Oxide (Activated at C2/C4) Step2->Step3 Activation Step4 Electrophilic Substitution (e.g., Nitration @ C4) Step3->Step4 Functionalization Step5 Reduction of N-Oxide (PCl3 or H2/Pd) Step4->Step5 Restoration

Figure 2: The N-oxide activation strategy allows electrophilic attack on the otherwise deactivated pyridine ring.

Module 4: Decarboxylation & Purification (The Zwitterion)

Issue: Thermal Decarboxylation

Symptom: Loss of


 during workup or distillation.
Mechanism:  Nicotinic acid exists as a zwitterion in neutral solution. The protonated nitrogen facilitates the loss of 

from the carboxylate group, generating an ylide intermediate that protonates to form pyridine. This is accelerated by copper salts (often present if Cu-catalysts were used upstream).

Corrective Action:

  • Avoid High Heat: Never distill nicotinic acid derivatives at atmospheric pressure. Use high-vacuum sublimation or crystallization.

  • Remove Metals: Ensure thorough metal scavenging (EDTA wash or resin) before any heating step.

Issue: Zwitterionic Solubility

Symptom: Product does not extract into organic solvents (DCM/EtOAc) from water. Fix: Nicotinic acid is amphoteric (Isoelectric point


 pH 3.4).
  • To Extract: You must adjust pH away from the isoelectric point. However, it is very water-soluble in both ionic forms.

  • Best Practice: Instead of extraction, use precipitation . Adjust pH to exactly 3.4 (isoelectric point) where water solubility is lowest, cool to

    
    , and filter.
    

Frequently Asked Questions (FAQ)

Q: I am trying to make the amide, but my yield is low using EDC/NHS coupling. Why? A: The pyridine nitrogen can act as a nucleophile, interfering with the active ester or forming N-acylpyridinium salts.

  • Fix: Use HATU or TBTU as coupling agents, which are faster and less prone to this interference, or protect the pyridine nitrogen as a salt (HCl) during coupling if solubility permits.

Q: Why does my nicotinoyl chloride turn purple/black upon storage? A: This indicates autocatalytic decomposition. The HCl byproduct can protonate the pyridine ring, initiating polymerization or hydrolysis if moisture is present.

  • Fix: Store under strict anhydrous conditions (Argon) and consider converting immediately to the ester or amide rather than storing the acid chloride.

Q: Can I use Grignard reagents on nicotinic esters? A: Generally, no. Grignards will attack the pyridine ring (nucleophilic addition) as well as the ester.

  • Fix: Use organolithium reagents at cryogenic temperatures (-78°C) or milder organozinc reagents to improve chemoselectivity.

References

  • Lonza Ltd. (1966). Process for the production of nicotinic acid. US Patent 3,235,563. Link

  • Davis, M., & Scanlon, D. B. (1977).[4] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[4] Link

  • Dunn, A. D., & Rudorf, W. D. (1989). Carbon-13 NMR spectra of some pyridinecarboxylic acids and their derivatives. Zeitschrift für Chemie, 29(5), 178-179.
  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Optimization

How to remove impurities from 6-(Thiophen-3-YL)nicotinic acid

Topic: Purification & Impurity Removal Guide Executive Summary & Chemical Context Welcome to the technical support hub for 6-(Thiophen-3-yl)nicotinic acid . This guide addresses the specific challenges associated with pu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Impurity Removal Guide

Executive Summary & Chemical Context

Welcome to the technical support hub for 6-(Thiophen-3-yl)nicotinic acid . This guide addresses the specific challenges associated with purifying heteroaryl carboxylic acids synthesized via Suzuki-Miyaura coupling.

The Core Challenge: The purification of this molecule is complicated by its amphoteric nature (pyridine nitrogen + carboxylic acid) and the presence of "soft" donor atoms (Sulfur in thiophene, Nitrogen in pyridine) that strongly coordinate Palladium (Pd) catalysts. Standard silica chromatography often fails because the carboxylic acid streaks, and the Pd-complexes co-elute with the product.

Target Molecule Profile:

  • Structure: Pyridine ring substituted with a carboxylic acid at C3 and a 3-thienyl group at C6.[1]

  • pKa (Approx): ~4.8 (COOH) and ~3.0 (Pyridine-H+).

  • Solubility: Soluble in dilute base (pH > 8); Precipitates at pH 3–4; Soluble in DMSO/DMF; Sparingly soluble in water/alcohol mixtures.[1]

Diagnostic Workflow

Before selecting a protocol, identify your primary impurity profile using the flowchart below.[1]

DiagnosticFlow start Start: Crude Material Analysis color_check Is the solid Grey/Black? start->color_check nmr_check 1H NMR: Extra Aromatic Peaks? color_check->nmr_check No (Off-white/Yellow) action_pd Protocol B: Pd Scavenging color_check->action_pd Yes (Pd contamination) solubility_check Is it fully soluble in 1M NaOH? nmr_check->solubility_check Yes action_cryst Protocol C: Recrystallization nmr_check->action_cryst No (High purity already) solubility_check->action_pd No (Insoluble Pd/Salts) action_ab Protocol A: Acid-Base Extraction solubility_check->action_ab Yes (Remove neutrals)

Figure 1: Decision matrix for selecting the appropriate purification module based on visual and spectroscopic evidence.

Protocol A: The "Workhorse" Acid-Base Extraction

This is the most effective method for removing unreacted starting materials (boronic acids), homocoupling byproducts (bithiophenes), and neutral organic contaminants.[1]

Mechanism: At pH > 10, 6-(Thiophen-3-yl)nicotinic acid exists as a soluble carboxylate salt.[1] Neutral impurities (thiophene dimers, catalyst ligands) remain in the organic phase and can be washed away. Acidification reprecipitates the pure product.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 1M NaOH (5–10 volumes). Stir until fully dissolved.

    • Checkpoint: If black particulates remain, filter through Celite immediately.[1] This is Palladium black.[1]

  • Washing (The Partition): Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 volumes).

    • Action: Discard the organic (top) layer. This contains the neutral impurities.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4 .[1]

    • Why? Going too acidic (pH < 1) may protonate the pyridine nitrogen, forming a soluble hydrochloride salt, reducing yield.[1]

  • Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter the solid and wash with cold water.

  • Drying: Dry under vacuum at 45°C.

Protocol B: Palladium Removal (The "Sticky" Impurity)

Because the thiophene sulfur and pyridine nitrogen act as ligands, Palladium residues are often stubborn. Simple charcoal treatment is frequently insufficient.[1]

Comparison of Scavenging Agents
MethodAgentEffectivenessProsCons
Standard Activated Carbon (Darco KB)Low-MediumCheap, readily available.[1]Often fails for S/N-heterocycles; messy.
Chemical Trimercaptotriazine (TMT)HighForms stable precipitate with Pd.[1]Requires filtration of fine precipitate.
Resin Thiol-Silica (Si-SH)Very High High affinity for Pd; easy filtration.[1]More expensive.[1]
Recommended Workflow: Thiol-Silica Scavenging[1]
  • Solvent Switch: Dissolve the crude material in THF or DMF (if solubility is low in THF).[1]

  • Scavenger Addition: Add Thiol-functionalized Silica (Si-SH) (approx. 5–10 wt% relative to crude mass).[1]

  • Incubation: Stir at 50°C for 4–12 hours .

    • Note: Elevated temperature increases the exchange rate of Pd from the product to the scavenger.

  • Filtration: Filter the hot solution through a pad of Celite to remove the silica scavenger.

  • Recovery: Concentrate the filtrate and precipitate by adding water or performing the Acid-Base extraction (Protocol A).

PdRemoval cluster_0 Contaminated Complex Product_Pd Product-Pd (Coordination) Heat Heat (50°C) Product_Pd->Heat Scavenger Si-SH (Thiol Silica) Scavenger->Heat Filtration Filter (Celite) Heat->Filtration Ligand Exchange Waste Solid Waste (Si-S-Pd) Filtration->Waste Pure Filtrate (Pd-Free Product) Filtration->Pure

Figure 2: Ligand exchange mechanism for removing coordinated Palladium using Thiol-Silica.[1]

Protocol C: Crystallization (Final Polish)

If the product is chemically pure (>95%) but colored or amorphous, recrystallization improves the physical form.

  • Solvent System: Ethanol/Water (1:[1]1) or Acetonitrile.[1]

  • Procedure:

    • Suspend solid in refluxing Ethanol.[1]

    • Add water dropwise until persistent turbidity is just reached.[1]

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

Troubleshooting & FAQs

Q1: My yield is very low after Acid-Base extraction. Where is my product?

  • Diagnosis: You likely over-acidified.[1]

  • Fix: The pyridine ring can protonate at very low pH (pH < 1), making the molecule soluble as a cationic salt. Adjust the filtrate pH back to 3–4 using dilute NaOH. A precipitate should reappear.[1]

Q2: The product is still grey after Acid-Base extraction.

  • Diagnosis: Palladium black is colloidal and passed through the filter, or Pd is chemically bound.[1]

  • Fix: Dissolve the product in dilute NaOH again, add Activated Carbon , stir for 1 hour, and filter through a tight Celite pad before the acidification step. If this fails, use the Thiol-Silica method (Protocol B).[1]

Q3: NMR shows peaks around 7.2–7.5 ppm that don't match the product.

  • Diagnosis: This is likely the homocoupling byproduct (3,3'-bithiophene) or unreacted thiopheneboronic acid.[1]

  • Fix: These are neutral organics.[1] Repeat Protocol A, but ensure the washing step (Step 2) with EtOAc is vigorous and repeated twice.

References

  • Suzuki-Miyaura Coupling & Impurities

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • Purification of Pyridine Carboxylic Acids

    • Li, J. J.[1] (Ed.).[1][2][3] (2014).[1] Heterocyclic Chemistry in Drug Discovery. Wiley.[1][4] (See Chapter on Pyridine functionalization and solubility profiles). Link

  • Thiol-Silica Scavenging Efficiency

    • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Nicotinic Acid Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Retention and Tailing Issues in Zwitterionic Pyridine Purification Introduction: The "Zwitterionic Trap" Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Retention and Tailing Issues in Zwitterionic Pyridine Purification

Introduction: The "Zwitterionic Trap"

Welcome to the technical center. If you are here, you are likely facing a specific set of symptoms with your nicotinic acid (niacin) derivatives: zero retention on C18 , severe peak tailing , or low recovery after prep-HPLC.

The Root Cause: Nicotinic acid derivatives often possess a "Zwitterionic Trap." The pyridine nitrogen is basic (pKa ~4.8), while the carboxylic acid (or bioisostere) is acidic (pKa ~2.0–4.8). At standard HPLC pH (2–7), these molecules exist in equilibrium between cationic, anionic, and zwitterionic forms.

  • On C18 (Reverse Phase): The ionized form is too polar to partition into the hydrophobic alkyl chains, eluting in the void volume (

    
    ).
    
  • On Silica (Normal Phase): The basic nitrogen interacts strongly with acidic silanols, causing irreversible adsorption or massive tailing.

This guide provides three field-proven workflows to resolve these issues.

Module 1: The HILIC Solution (Gold Standard)

Best For: Highly polar derivatives that elute in the void volume of C18 columns.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust method for these molecules. It creates a water-enriched layer on the surface of a polar stationary phase. Your analyte partitions into this water layer, effectively "liquid-liquid extraction" on a column.

Method Development Protocol

1. Column Selection

  • Recommended: Amide-bonded silica or Diol-bonded silica.

  • Why: These phases are less prone to irreversible binding than bare silica and offer better peak shape for basic pyridines.

2. Mobile Phase System

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 or 5.8).

  • Solvent B: Acetonitrile (ACN).[1]

  • Critical Insight: You must use a buffer. Pure water/ACN will lead to drifting retention times due to uncontrolled ionization of the pyridine ring.

3. Gradient Strategy Unlike Reverse Phase, HILIC runs from High Organic to High Aqueous .

Time (min)% B (ACN)Explanation
0.095%Induces strong retention (partitioning into water layer).
2.095%Isocratic hold to prevent breakthrough.
15.060%Gradient elution of polar species.
20.060%Wash.
20.195%Re-equilibration (Critical).
30.095%HILIC requires long equilibration times (20 column volumes).
HILIC Decision Logic

HILIC_Workflow Start Analyte: Polar Nicotinic Derivative Solubility Soluble in >70% ACN? Start->Solubility Yes Proceed to HILIC Solubility->Yes Yes No Solubility Mismatch Solubility->No No (Precipitation Risk) PhaseSelect Select Amide/Diol Column Yes->PhaseSelect Alternative Switch to Mixed-Mode (Module 2) No->Alternative Buffer Add 10mM Ammonium Formate PhaseSelect->Buffer Result High Retention & Good Peak Shape Buffer->Result

Figure 1: Decision logic for selecting HILIC versus Mixed-Mode based on sample solubility.

Module 2: Mixed-Mode Chromatography (The "Sticky" Solution)

Best For: Compounds that are soluble in water but not in high-organic HILIC mobile phases, or isomers that co-elute on C18.

Mixed-mode columns (e.g., SIELC Primesep, Coresep) contain both alkyl chains (hydrophobic) and embedded ion-exchange groups (ionic).

Why This Works

Standard C18 relies solely on hydrophobicity. Mixed-mode adds an electrostatic interaction. For nicotinic acid derivatives, the embedded acidic groups on the column (Cation Exchange) bind the basic pyridine nitrogen, while the alkyl chain interacts with the aromatic ring.

Experimental Protocol

1. Mobile Phase

  • Isocratic Mode: Water / ACN / 0.1% TFA.

  • Tuning Retention:

    • Increase ACN

      
       Decreases retention (Reverse Phase mechanism).
      
    • Increase Buffer/Acid Strength

      
       Decreases retention (Ion Exchange mechanism).
      

2. Troubleshooting Peak Shape If you see broad peaks, the ionic interaction is too strong. Add 10-20 mM Ammonium Acetate to the mobile phase to compete with the analyte for binding sites.

Module 3: Post-Purification Recovery (Removing the Salt)

The Problem: You purified your compound using 0.1% TFA or a buffer, and now you have a hygroscopic salt (Nicotinic acid-TFA salt) that ruins biological assays or NMR.

Protocol: The HCl Exchange (Lyophilization Method)[2]

This is the most reliable method to convert a TFA salt (cytotoxic) into a Hydrochloride salt (biocompatible).

  • Dissolution: Dissolve the TFA-salt product in 0.1 M HCl (or 100 mM HCl).

  • Equilibration: Let stand for 5 minutes. The excess Cl⁻ displaces the TFA⁻ counter-ion.

  • Freeze & Dry: Freeze in liquid nitrogen and lyophilize completely.

  • Repeat: Crucial Step. Repeat steps 1-3 at least three times . TFA is volatile, but it "sticks." Repeated HCl exposure drives the equilibrium toward the chloride salt.

  • Final Step: Dissolve in water and lyophilize one last time to remove excess HCl.

Protocol: Solid Phase Extraction (SCX)

For removing non-volatile buffers (phosphates) or strict desalting.

  • Load: Load aqueous sample onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Wash with 100% MeOH to remove non-basic impurities and hydrophobic buffers.

  • Elute: Elute with 5% NH₄OH in MeOH. The ammonia deprotonates the pyridine, releasing it from the cartridge.

  • Dry: Evaporate solvent.[2] You obtain the free base .

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Elutes in Void (

)
Compound is too polar for C18.Switch to HILIC (Amide column) or Mixed-Mode (Primesep).
Severe Tailing Interaction with residual silanols.[3]Add 0.1% TFA or 10mM Ammonium Acetate to mask silanols.
Drifting Retention pH is near the pKa of the pyridine (4.8).Buffer mobile phase to pH 3.0 (fully protonated) or pH 6.5 (neutral/zwitterionic).
Precipitation in Column Sample insoluble in 95% ACN.Do not use HILIC. Use Aqueous C18 (Polar Embedded) or Mixed-Mode.
Mass Spec Suppression TFA in mobile phase.Switch to Formic Acid or Ammonium Formate (weaker ion pairing, but MS friendly).

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • LifeTein. How to remove peptide TFA salt? (Applicable to zwitterionic small molecules).[1] Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

Optimization

Stability and degradation of 6-(Thiophen-3-YL)nicotinic acid

Ticket Reference: CHEM-SUP-6TNA-001 Status: Operational | Updated: 2025-05-12[1] Executive Summary: Stability Profile Compound: 6-(Thiophen-3-yl)nicotinic acid CAS: 321309-25-5 (Analogous/Derivative Reference) Class: Bia...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: CHEM-SUP-6TNA-001

Status: Operational | Updated: 2025-05-12[1]

Executive Summary: Stability Profile

Compound: 6-(Thiophen-3-yl)nicotinic acid CAS: 321309-25-5 (Analogous/Derivative Reference) Class: Biaryl Heterocycle / Pyridine Derivative[1][2]

This guide addresses the specific stability challenges associated with 6-(Thiophen-3-yl)nicotinic acid . This molecule combines an electron-deficient pyridine ring with an electron-rich thiophene moiety.[1] This "push-pull" electronic structure creates specific vulnerabilities—primarily oxidative instability at the thiophene sulfur and photochemical sensitivity .[1]

Unlike standard nicotinic acid, which is robust, the introduction of the thiophene ring at the 6-position significantly alters the degradation profile. Researchers commonly encounter issues with sample yellowing, solubility crashes in biological buffers, and "phantom" peaks in HPLC caused by S-oxidation.[1]

Module 1: Oxidative Degradation (The "Yellowing" Effect)

The Issue

Users frequently report that white or off-white powder turns yellow or brown upon prolonged storage, or that new polar impurities appear in LC-MS analysis with a mass shift of +16 Da or +32 Da.

The Mechanism: Thiophene S-Oxidation

The thiophene ring is the "weak link." While the pyridine ring is resistant to oxidation, the sulfur atom in the thiophene ring is nucleophilic. Upon exposure to atmospheric oxygen (slow) or peroxides (fast), it undergoes S-oxidation .[1]

  • Stage 1 (+16 Da): Formation of the Thiophene S-oxide .[1] This intermediate is anti-aromatic and highly reactive.[1] It acts as a diene in Diels-Alder reactions, leading to dimerization (polymerization) which causes the sample to darken (yellow/brown).[1]

  • Stage 2 (+32 Da): Further oxidation to the Thiophene S-dioxide (Sulfone) . This is more stable but represents a permanent impurity.[1]

Visualization: Degradation Pathway

OxidationPathway Start 6-(Thiophen-3-yl) nicotinic acid Ox1 S-Oxide Intermediate (+16 Da, Unstable) Start->Ox1 ROS / Peroxides Ox2 Sulfone (S-Dioxide) (+32 Da, Stable Impurity) Ox1->Ox2 Oxidation Poly Dimerization/Polymerization (Color Change: Yellow/Brown) Ox1->Poly Diels-Alder (Self-Reaction)

Caption: Figure 1. The oxidative cascade of the thiophene moiety.[3][4] The unstable S-oxide intermediate triggers both impurity formation and physical discoloration.

Troubleshooting Protocol: Oxidation
SymptomDiagnostic StepCorrective Action
Powder turns yellow Dissolve in DMSO-d6. Check 1H NMR for loss of thiophene proton signals (δ 7.0-8.0 ppm region broadening).Irreversible. Recrystallize from Ethanol/Water if purity >90%.[1] Otherwise, discard.
LC-MS: M+16 Peak Check solvents. Are you using old THF or Ethers? These contain peroxides.[1][3][4]Switch to fresh anhydrous methanol or acetonitrile . Add 0.1% BHT (antioxidant) to stock solutions.[1]
Assay Drift Check synthesis source. Residual Palladium (Suzuki coupling) catalyzes oxidation.[1]Perform metal scavenging (e.g., SiliaMetS® Thiol) to remove residual Pd <10 ppm.[1]

Module 2: Photostability & Handling[1]

The Issue

Inconsistent IC50 values or purity data when the compound is left on the benchtop for extended periods.

The Mechanism: Biaryl Photo-Excitation

Conjugated biaryl systems (Pyridine-Thiophene) often possess significant UV-Vis absorption bands.[1] Excitation can lead to:

  • Photocyclization: Formation of fused ring systems (e.g., thienoisoquinoline derivatives) via electrocyclic ring closure.[1]

  • Singlet Oxygen Generation: The excited state can sensitize ground-state oxygen to singlet oxygen (

    
    ), accelerating the S-oxidation described in Module 1.[1]
    
Protocol: Light Protection
  • Storage: Solid state must be stored in amber vials wrapped in aluminum foil.

  • Experimental: When performing long-duration incubations (e.g., cell culture), minimize exposure to direct biosafety cabinet lighting.

Module 3: Solubility & pH Management[1]

The Issue

"Precipitation observed upon addition to cell culture media" or "Compound crashes out during serial dilution."

The Mechanism: Zwitterionic Character

This molecule is amphoteric.[1]

  • Acidic Moiety: Carboxylic acid (pKa ~4.8).[1]

  • Basic Moiety: Pyridine Nitrogen (pKa ~3.5 - 4.0, modulated by the thiophene).[1]

At neutral pH (7.4), the molecule exists largely as an anion (carboxylate), which is soluble.[1] However, if the pH drops near the Isoelectric Point (pI) —roughly between pH 3.5 and 5.0—the zwitterionic or neutral form dominates, leading to minimum solubility and precipitation.

Visualization: Solubility Decision Tree

SolubilityTree Start Precipitation Observed? CheckpH Check Buffer pH Start->CheckpH Acidic pH < 5.0 (Protonated/Neutral) CheckpH->Acidic Acidic Neutral pH 7.0 - 8.0 (Anionic Form) CheckpH->Neutral Physiological Action1 Risk of aggregation. Increase pH to >7.0 with NaOH. Acidic->Action1 Action2 Check Ionic Strength. Salt effect may decrease solubility. Neutral->Action2 Action3 Switch to DMSO Stock (Dilute <0.5% v/v final) Neutral->Action3

Caption: Figure 2. Troubleshooting flow for solubility issues based on solution pH.

FAQ: Dissolution

Q: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard (up to 50-100 mM).[1] DMF is a secondary alternative.[1] Avoid Ethanol for high-concentration stocks as solubility is limited compared to DMSO.[1]

Q: Can I store aqueous solutions? A: No. Aqueous solutions should be prepared fresh. If necessary, freeze aliquots at -80°C, but be aware that freeze-thaw cycles can induce precipitation due to local pH changes during freezing.[1]

Module 4: Thermal Stability (Decarboxylation)[1]

The Issue

Melting point determination shows "decomposition" or gas evolution before melting.[1]

The Mechanism

Nicotinic acid derivatives are susceptible to decarboxylation (loss of CO2) at high temperatures (>180°C), converting the molecule to 3-(thiophen-3-yl)pyridine.[1]

  • Reaction: R-COOH

    
     R-H + CO2[1]
    
Protocol: Thermal Handling
  • Drying: Do not dry in an oven >60°C. Use a vacuum desiccator at Room Temperature (RT) or mild heat (40°C) over

    
    .
    
  • Autoclaving: Do not autoclave solutions of this compound.[1] Filter sterilize (0.22 µm PES membrane) instead.

Summary of Physical Properties[5][6]

PropertyValue / BehaviorNote
Molecular Weight ~205.23 g/mol
Predicted pKa (Acid) 4.75 ± 0.10Carboxylic acid deprotonation
Predicted pKa (Base) 3.20 ± 0.20Pyridine nitrogen protonation
Storage Temp -20°CLong-term storage
Atmosphere Inert (Argon/N2)Critical to prevent S-oxidation
Solubility (Water) Low (<1 mg/mL at pH 4)pH dependent
Solubility (DMSO) High (>20 mg/mL)Recommended stock solvent

References

  • Thiophene Oxidation Mechanism: Brown, K. N., & Espenson, J. H. (1996).[1][3] Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1][3][4] Inorganic Chemistry, 35(25), 7211–7216.[1][3]

  • Nicotinic Acid Stability & Decarboxylation: Mao, Y., et al. (2022).[1] Methods to Produce Nicotinic Acid with Potential Industrial Applications.[1][5] Pharmaceuticals, 13, 203.[1][5]

  • Biaryl Photostability: Kuznetsov, P. M., et al. (2024).[1] Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjugated polymers. Solar Energy Materials and Solar Cells.

  • General Heterocyclic Chemistry (Grounding): Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Referencing Chapter on Thiophenes and Pyridines regarding electrophilic substitution and oxidation susceptibility).

Sources

Troubleshooting

Preventing byproduct formation in thiophene-pyridine coupling reactions

Technical Support Center: Thiophene-Pyridine Cross-Coupling Topic: Preventing Byproduct Formation in Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling Support Ticket ID: #TP-SC-882 Status: Active Guide Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Pyridine Cross-Coupling

Topic: Preventing Byproduct Formation in Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling Support Ticket ID: #TP-SC-882 Status: Active Guide

Executive Summary

The coupling of thiophene and pyridine rings is a cornerstone of medicinal chemistry (e.g., kinase inhibitors), yet it remains one of the most challenging variations of the Suzuki-Miyaura reaction. The primary failure modes are protodeboronation (loss of the boron handle before reaction) and catalyst poisoning (heteroatom coordination to Palladium).

This guide provides a self-validating workflow to eliminate these byproducts, moving beyond "trial and error" to mechanistic control.

Module 1: The Stability Crisis (Protodeboronation)

The Issue: Thiophene-2-boronic acids and 2-pyridine boronic acids are notoriously unstable. Under aqueous basic conditions (standard Suzuki), they undergo rapid protonolysis (protodeboronation), yielding the uncoupled heteroarene (e.g., thiophene) instead of the product.

The Mechanism: The C-B bond in 2-heteroaryl species is highly labile because the heteroatom (S or N) stabilizes the carbanion intermediate formed during hydrolysis.

Corrective Action: The "Slow Release" Strategy Do not use free boronic acids for these substrates. Use MIDA (N-methyliminodiacetic acid) boronates .[1][2] MIDA boronates are sp3-hybridized and unreactive. Under specific hydrolytic conditions, they release the active boronic acid slowly, keeping the standing concentration of the unstable species low relative to the catalyst.[3] This ensures the catalyst captures the boronic acid before it decomposes.

Visualization: MIDA Slow-Release Kinetic Control

MIDA_Mechanism cluster_0 Reservoir (Stable) cluster_1 Active Zone (Transient) cluster_2 Product Formation MIDA Thiophene-MIDA (sp3 Boron, Unreactive) Acid Thiophene-B(OH)2 (Unstable Active Species) MIDA->Acid Hydrolysis (K3PO4, H2O) Rate-Limiting Step Decomp Byproduct: Thiophene (H) Acid->Decomp Fast Protodeboronation (If [Pd] is slow) Product Thiophene-Pyridine (Coupled Product) Acid->Product Transmetallation to Pd (Must be > Decomp)

Caption: The MIDA strategy acts as a "time-release capsule," maintaining low [B(OH)2] to favor Transmetallation over Protodeboronation.

Module 2: Catalyst Deactivation (Poisoning)

The Issue: Pyridine nitrogens and thiophene sulfurs are Lewis bases. They can displace phosphine ligands on the Palladium center, forming stable, inactive complexes (catalyst resting states) that halt the reaction cycle.

The Fix: Steric Crowding You must use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald G3/G4 Precatalysts).

  • Why? Ligands like XPhos or RuPhos are massive. They create a "roof" over the Palladium center that allows the flat aromatic reacting partners to enter but physically blocks the coordination of the Lewis basic nitrogen/sulfur atoms perpendicular to the plane.

Decision Matrix: Ligand Selection

Substrate FeatureRecommended PrecatalystWhy?
Unstable Boronate (2-Thiophene/Pyridine)XPhos Pd G4 Fast oxidative addition; promotes transmetallation before deboronation occurs.
Sterically Hindered Halide (3-Substituted)SPhos Pd G3 Smaller cone angle than XPhos, allows access to crowded halides.
High N-Content (Aminopyridines)tBuBrettPhos Pd G3 Extremely bulky; prevents N-coordination poisoning.

Module 3: Oxidative Homocoupling

The Issue: The formation of Thiophene-Thiophene dimers. The Cause: Presence of Oxygen.[4][5][6]


 re-oxidizes Pd(0) to Pd(II) or promotes a specific oxidative coupling pathway of the boronic acid.
The Fix:  Sparging is insufficient for sensitive heteroaryl couplings. You must use Freeze-Pump-Thaw  cycles or rigorous Schlenk line techniques.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Protocol ID: TP-MIDA-001 Application: Coupling unstable 2-thienyl MIDA boronates with chloropyridines.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Thienyl-MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Base:

    
     (3.0 equiv) - Crucial: Mild base prevents rapid MIDA hydrolysis.
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Workflow:

  • Solvent Prep (Critical): Degas the 1,4-Dioxane and Water separately by sparging with Argon for 30 minutes.

  • Solids Assembly: In a glovebox or under positive Argon flow, add Aryl Chloride, MIDA Boronate, XPhos Pd G4, and anhydrous

    
     to a reaction vial.
    
  • Solvent Addition: Add the degassed Dioxane and Water via syringe.

  • Thermal Ramp:

    • Seal the vial.

    • Heat to 60°C .

    • Note: MIDA hydrolysis is temperature-dependent. At 60°C, the release rate of the boronic acid usually matches the catalytic turnover rate of XPhos Pd G4.

  • Monitoring: Check LCMS at 1 hour.

    • If SM remains but no byproduct: Increase Temp to 80°C (increases Boronic Acid release rate).

    • If Protodeboronation observed: Lower Temp to 45°C or add more MIDA boronate.

Troubleshooting Q&A

Q1: I am seeing large amounts of unreacted aryl halide and "de-boronated" thiophene. What happened? Diagnosis: The boronic acid was released too fast and decomposed before the catalyst could use it. Fix:

  • Switch from

    
     to 
    
    
    
    (slower hydrolysis).
  • Lower the reaction temperature (e.g., from 80°C to 60°C).

  • Add the base as a slow syringe-pump solution over 2 hours to limit the hydrolysis rate.

Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning.[6][7][8] The pyridine nitrogen has coordinated to the Pd, or the catalyst has precipitated as Palladium Black. Fix: Switch to a G3/G4 Precatalyst (like XPhos Pd G4). Standard


 or 

are often insufficient for thiophene-pyridine systems because their ligands are not bulky enough to prevent heteroatom coordination.

Q3: Can I use the Pyridine as the Boronate and Thiophene as the Halide? Strategic Advice: Avoid this if possible. 2-Pyridine boronic acids are even more unstable than 2-thiophene boronic acids.

  • Preferred Route: Pyridine-Halide + Thiophene-Boronate.

  • If you MUST use Pyridine-Boronate: You must use the MIDA boronate or a Potassium Trifluoroborate (

    
    ) salt. Free pyridine-2-boronic acid will degrade almost instantly.
    

Q4: I see a dimer of my thiophene starting material. Diagnosis: Oxidative Homocoupling. Oxygen entered the system.[5][6][9][10] Fix:

  • Did you use a balloon? Balloons are permeable to

    
     over long reactions. Use a sealed tube or glass bomb.
    
  • Perform 3 cycles of Freeze-Pump-Thaw on your solvent before adding it.

References

  • MIDA Boronate Slow-Release Strategy Gillis, E. P., & Burke, M. D. (2007).[11] A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor Boronic Acids.

  • Buchwald Precatalyst Selection (G3/G4) Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [12]

  • Mechanisms of Protodeboronation Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters.

  • Prevention of Catalyst Poisoning Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling: A historical context and future outlook.

Sources

Optimization

Technical Support Center: Catalyst Health in Nicotinic Acid Synthesis

The following technical support guide is structured as a specialized knowledge base for researchers and process engineers operating gas-phase oxidation or ammoxidation units for Nicotinic Acid (Vitamin B3) synthesis. Top...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a specialized knowledge base for researchers and process engineers operating gas-phase oxidation or ammoxidation units for Nicotinic Acid (Vitamin B3) synthesis.

Topic: Troubleshooting Catalyst Poisoning & Deactivation in 3-Picoline Oxidation System Focus: Heterogeneous Gas-Phase Oxidation (


 Systems)
Author:  Senior Application Scientist, Catalysis Division

🟢 System Status & Quick Diagnostics

Before diving into deep troubleshooting, match your observation to the Catalyst State Indicators below. This dashboard correlates physical symptoms with underlying chemical deactivation mechanisms.

ObservationLikely Catalyst StatePrimary CauseImmediate Action
Color: Bright Yellow/Orange Healthy (

dominant)
Optimal Oxidation StateContinue operation.
Color: Green/Blueish Reduced Activity (

)
Oxygen Starvation / High Feed RateIncrease Air:Feed ratio.
Color: Black/Purple Severely Deactivated (

/ Coke)
Deep Reduction + Carbon DepositionStop feed. Initiate Regeneration Protocol A.
High

(Pressure Drop)
Physical BlockageCoking / Fines / SinteringCheck reactor inlet. Perform decoking.
Selectivity Shift to

Over-OxidationHot Spots / High TempReduce reactor bed temperature.

🔧 Module 1: Critical Troubleshooting (Q&A)

Q1: My conversion of 3-picoline has dropped by 15% over the last 48 hours, but selectivity remains stable. What is happening?

Diagnosis: This "activity-only" loss typically indicates Reversible Coking or Surface Site Blocking , rather than permanent poisoning.

  • Mechanism: In the oxidation of 3-picoline (3-methylpyridine), carbonaceous deposits (coke) form on the Lewis acid sites of the

    
     support or the active V-sites. This physically blocks the reactant from adsorbing but doesn't necessarily alter the electronic state of the remaining active sites, hence selectivity remains constant.
    
  • Troubleshooting Steps:

    • Temperature Check: Are you running below

      
      ? Low temperatures favor coke accumulation over coke combustion.
      
    • Air/Feed Ratio: Calculate your current molar ratio. A ratio below 20:1 (Air:3-Picoline) often starves the catalyst of the oxygen needed to "burn off" coke in situ.

    • Resolution: Increase reactor temperature by

      
       (do not exceed 
      
      
      
      ) and increase air flow for 4 hours. If conversion recovers, it was soft coke.
Q2: We are detecting high levels of pyridine in the product stream. Is the catalyst poisoned?

Diagnosis: This is a Selectivity Failure linked to the Acid-Base Functionality of the support.

  • Mechanism: The reaction pathway requires the adsorption of the basic nitrogen of 3-picoline onto acid sites. If the methyl group is not activated correctly, the molecule may undergo decarboxylation (losing the

    
     group) or fail to oxidize fully, reverting to pyridine.
    
  • Root Cause:

    • Alkali Poisoning: Have you introduced feed from a new source? Trace alkali metals (Na, K) neutralize the essential acid sites on the

      
       support.
      
    • Water Inhibition: Excess water vapor competes for these adsorption sites.

  • Resolution: Check feedstock purity. Alkali poisoning is often irreversible and requires catalyst replacement. If water is the issue, reduce steam co-feed ratios.

Q3: The catalyst bed temperature is spiking uncontrollably (Runaway).

Diagnosis: Hot Spot Formation leading to Sintering .

  • Mechanism: The oxidation of 3-picoline is highly exothermic (

    
     for complete combustion). Poor heat transfer creates localized zones where 
    
    
    
    . This causes the
    
    
    support to transition from Anatase (high surface area) to Rutile (low surface area) , permanently destroying catalytic activity.
  • Immediate Action: Cut 3-picoline feed immediately. Maintain air flow to cool the bed. Do not restart until the bed profile is uniform.

🔬 Module 2: Deactivation Mechanics & Pathways

To effectively troubleshoot, one must understand the "Life & Death" of the Vanadium-Titanium catalyst. The following diagram illustrates the competition between the desired redox cycle and the deactivation pathways.

Visualization: Reaction & Deactivation Network

CatalystLifecycle FreshCat Fresh Catalyst (V5+ / TiO2) ActiveSite Active Redox Site (V5+ <-> V4+) FreshCat->ActiveSite Activation Adsorbed Adsorbed 3-Picoline ActiveSite->Adsorbed Adsorption Reduced Deeply Reduced (V3+ - Inactive) ActiveSite->Reduced O2 Starvation Sintered Sintered Support (Rutile TiO2 - Irreversible) ActiveSite->Sintered T > 450°C Niacin Product: Nicotinic Acid Adsorbed->Niacin Selective Oxidation (Lattice Oxygen) Coked Coked Catalyst (Physical Blockage) Adsorbed->Coked Low O2 / Low Temp Niacin->ActiveSite Re-oxidation (Air) Coked->ActiveSite Regen: Air @ 400°C Reduced->ActiveSite Regen: Re-oxidation

Figure 1: The catalytic cycle of Vanadia-Titania systems showing the delicate balance between selective oxidation (Green path) and deactivation mechanisms (Red/Black paths).

🧪 Module 3: Experimental Protocols

Protocol A: Catalyst Regeneration (Decoking & Re-oxidation)

Purpose: To restore activity lost due to carbon deposition (coking) or surface reduction (


).
  • Purge: Stop 3-picoline flow completely. Maintain inert gas (

    
    ) flow for 30 minutes to strip volatile organics.
    
  • Ramp: Increase reactor temperature to

    
      at a rate of 
    
    
    
    .
  • Oxidation: Introduce Air (or

    
     in 
    
    
    
    ).
    • Flow Rate: 1000 GHSV (Gas Hourly Space Velocity).

    • Duration: 4-6 hours.

    • Monitoring: Monitor

      
       in the effluent. Regeneration is complete when 
      
      
      
      levels drop to baseline.
  • Cool Down: Reduce temperature to reaction setpoint (

    
    ) before re-introducing feed.
    
Protocol B: Activity Validation Test

Purpose: To benchmark catalyst performance against "Fresh" baseline.

ParameterStandard Condition
Catalyst Mass 1.0 g (

)
Feed Composition 3-Picoline : Air : Steam = 1 : 20 : 10 (molar)
Temperature

GHSV

Target Conversion

Target Selectivity

(to Nicotinic Acid/Nitrile)

📊 Data Center: Comparative Performance & Poisoning Limits

The following data summarizes the impact of common poisons and operating conditions on catalyst performance.

Table 1: Effect of Catalyst Promoters and Poisons

Catalyst SystemModifier/ConditionImpact on ConversionImpact on SelectivityMechanism

None (Baseline) 92% 84% Balanced Redox

+ Water Vapor (Steam)

(85%)

(88%)
Competes for sites; desorbs product faster.

+ Alkali (

> 500ppm)

(<50%)

(High Pyridine)
Neutralizes acid sites; prevents adsorption.

+ Excess

(Air:Feed > 40)

(98%)

(High

)
Over-oxidation (Combustion).

+

(Promoter)

(96%)

(86%)
Enhances redox stability; resists sintering.

📚 References

  • Mechanism of

    
     Deactivation: 
    
    • Title: Deactivation of

      
       Catalyst under Commercial Conditions.
      
    • Source: MDPI (Materials), 2020.

    • URL:[Link][1][2][3][4]

  • Kinetics & Coke Formation:

    • Title: Kinetics of oxidation of

      
      -picoline to nicotinic acid over vanadia-titania catalyst.[4][5][6]
      
    • Source: Reaction Kinetics and Catalysis Letters, 2009.[1][4][6]

    • URL:[Link]

  • Industrial Synthesis & Promoters:

    • Title: Influence of

      
       content on ammoxidation of 3-picoline over 
      
      
      
      catalysts.
    • Source: Catalysis Communications, 2002.

    • URL:[Link]

  • Regeneration Techniques:

    • Title: Three-Way Regeneration of Spent

      
       Catalyst.
      
    • Source: International Journal of Innovative Science and Research Technology, 2019.

    • URL:[Link]

  • Alternative Green Routes (Zeolites):

    • Title: Catalytic synthesis of niacin from 3-methyl-pyridine and 30%

      
       by Cu-based zeolite.[1][7]
      
    • Source: Chemical Synthesis, 2024.[7]

    • URL:[Link][1][2]

Sources

Troubleshooting

How to improve the purity of synthesized nicotinic acids

Topic: Improving Purity of Synthesized Nicotinic Acid (Niacin/Vitamin B3) Ticket ID: NA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Achieving pharmaceutical-grade Nicotinic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Purity of Synthesized Nicotinic Acid (Niacin/Vitamin B3) Ticket ID: NA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Achieving pharmaceutical-grade Nicotinic Acid (NA) (>99.5% purity, USP/EP standards) requires navigating a narrow physicochemical window.[1] The primary challenges are separating the target molecule from its isomer (isonicotinic acid), preventing the "yellowing" caused by chromophoric impurities, and managing unreacted intermediates (3-picoline, nicotinaldehyde).

This guide replaces generic "recrystallization" advice with a precision isoelectric focusing protocol and specific chemical treatments for stubborn impurities.[1]

Module 1: Root Cause Analysis (The Synthesis-Impurity Nexus)

Before purification, you must identify the chemical origin of your impurities. The oxidation of 3-methylpyridine (3-picoline) is the dominant synthesis route, but it is non-linear.

The Oxidation Cascade & Impurity Generation

The following diagram illustrates the kinetic competition between product formation and impurity generation.

OxidationCascade Start 3-Methylpyridine (Starting Material) Aldehyde Nicotinaldehyde (Intermediate) Start->Aldehyde Partial Ox Acid Nicotinic Acid (Target) Start->Acid Direct Ox Aldehyde->Acid Target Ox NOxide Nicotinic Acid N-Oxide (Over-oxidation) Acid->NOxide Excess Oxidant (HNO3/H2O2) Decarb Pyridine (Degradation) Acid->Decarb High Temp (>250°C)

Figure 1: Reaction pathway showing critical control points. Over-oxidation leads to N-oxides; under-oxidation leaves aldehydes.

Diagnostic Table: What Your Impurity Profile Means

ObservationLikely ImpurityRoot CauseRemediation Strategy
Strong Almond Odor NicotinaldehydeIncomplete oxidation.[1]Extend reaction time or increase oxidant stoichiometry slightly.
Yellow/Tan Color Chromophores (Nitro-derivatives)Side reactions with Nitric Acid.[1]Melt treatment (see Module 3) or Activated Carbon.[1]
High Ash Content Inorganic Salts (Na, Ca, V)Poor pH control during precipitation.[1]Wash cake with deionized water at pH 3.4 (not neutral water).[1]
Melting Point Depression Isonicotinic AcidIsomeric contamination in feedstock.[1]Calcium salt fractionation (see Module 3).

Module 2: The Isoelectric Trap (Primary Purification)

The Problem: Many researchers attempt to recrystallize NA from neutral water. This is inefficient because NA is zwitterionic.[1] The Solution: You must exploit the Isoelectric Point (pI) where solubility is at its absolute thermodynamic minimum.

Protocol: Isoelectric Precipitation

Standard: Yield >90%, Purity increase >2%.[1]

  • Dissolution: Dissolve crude NA in boiling water (100°C).

    • Ratio: 100 mL water per 8-10 g crude acid.[1]

    • Note: If the solution is dark, add 1-2% (w/w) Activated Carbon (e.g., Darco G-60) and stir for 15 mins.[1] Filter hot (above 85°C) to remove carbon.[1]

  • The pH Adjustment (Critical Step):

    • Slowly add concentrated HCl or NaOH (depending on starting pH) to the hot filtrate.[1]

    • Target pH: 3.4 – 3.6 .

    • Why? At pH 3.4, the zwitterion concentration is maximal, and net charge is zero, causing the hydration shell to collapse and the molecule to precipitate.

  • Controlled Cooling:

    • Cool slowly to 20°C, then chill to 4°C for 2 hours.

    • Do not crash cool: Rapid cooling traps mother liquor (containing isonicotinic acid) inside the crystal lattice.

  • The Acid Wash:

    • Filter the crystals.[2][3]

    • Crucial: Wash the filter cake with ice-cold water adjusted to pH 3.4 .

    • Warning: Washing with neutral water (pH 7) will redissolve significant amounts of product (approx. 15-20g/L loss).[1]

Module 3: Advanced Troubleshooting (Polishing)[1]

Scenario A: "My product is persistently yellow."

Cause: Trace nitro-compounds or conjugated by-products from nitric acid oxidation.[1] These are often trapped inside the crystal habit. Protocol: The Melt-Refining Technique

  • Heat the dry crude crystals to 236–240°C (just above the melting point).

  • Hold in the molten state for 2–5 minutes.

  • Mechanism: This thermal shock destroys the heat-labile yellow chromophores without degrading the stable nicotinic acid.

  • Cool to solidify, then perform the Isoelectric Precipitation (Module 2).[1]

Scenario B: "I cannot remove Isonicotinic Acid (4-isomer)."

Cause: Isonicotinic acid has a similar solubility profile and pKa, making it a "sticky" impurity.[1] Protocol: Calcium Salt Fractionation

  • Dissolve the mixture in hot aqueous alcohol (ethanol/water 60:40).

  • Add Calcium Hydroxide (Ca(OH)₂).[1]

  • Filtration: Calcium Nicotinate precipitates preferentially.[1] Calcium Isonicotinate remains more soluble in the alcoholic mother liquor.

  • Filter the solid Calcium Nicotinate.[1]

  • Re-suspend in water and acidify to pH 3.4 to liberate pure Nicotinic Acid.[1]

Data Reference: Solubility & Physical Constants

ParameterValueNotes
Isoelectric Point (pI) 3.42 Solubility minimum.[1]
pKa1 (Carboxyl) 2.05Protonation of carboxyl group.[1]
pKa2 (Pyridine N) 4.75Protonation of ring nitrogen.[1]
Solubility (25°C, Water) ~18 g/LIncreases to >50 g/L at 100°C.
Solubility (Ethanol) ~16 g/LGood for rejecting inorganic salts.[1]
Melting Point 236.6°CSublimes without decomposition.[1]

FAQ: Troubleshooting Common Issues

Q: Why is my yield lower than 70% after recrystallization? A: You likely washed with neutral water. Nicotinic acid solubility is 18 g/L at neutral pH.[1][4] By washing with water acidified to pH 3.4, you reduce solubility losses by nearly 90%.[1]

Q: Can I use sublimation for purification? A: Yes, Nicotinic acid sublimes at high temperatures.[1] However, this is energy-intensive and difficult to scale. It is best reserved for removing non-volatile inorganic salts (like Vanadium or Copper catalysts) if crystallization fails.[1]

Q: High Performance Liquid Chromatography (HPLC) shows a peak at RRT 1.[1]5. What is it? A: This is characteristically Isonicotinic Acid .[1] Standard C18 columns often struggle to separate these isomers. Use an amine-functionalized column or an ion-pairing reagent (e.g., sodium heptane sulfonate) in your mobile phase for accurate quantification.[1]

References

  • Industrial Synthesis & Impurities

    • Source: Ullmann's Encyclopedia of Industrial Chemistry. "Vitamins,[1][5][6][7] 6. B Vitamins".

    • Relevance: Establishes 3-methylpyridine oxidation as the standard route and identifies nicotinaldehyde/N-oxides as primary impurities.
    • URL:[1]

  • Purification by Isoelectric Crystallization

    • Source: US Patent 3,037,987 (1962).[1] "Purification of Nicotinic Acid".

    • Relevance: Details the "melt" technique for color removal and the critical nature of pH control during crystalliz
    • URL:[1]

  • Separation of Isomers (Isonicotinic Acid)

    • Source: US Patent 2,748,136.[1] "Process for separating nicotinic acid from isonicotinic acid".[1][2][8]

    • Relevance: Validates the calcium salt fractionation method for separating the 3- and 4- carboxylic acid isomers.
    • URL:[1]

  • Solubility & Physicochemical Properties

    • Source: Journal of Chemical & Engineering Data.[1] "Solubility of Nicotinic Acid in Water, Ethanol...".

    • Relevance: Provides quantitative solubility data to support the yield loss calcul
    • URL: [ACS Publications - J. Chem. Eng.[1] Data]([Link]1]

Sources

Optimization

Advanced Technical Support: Fed-Batch Nicotinic Acid Production

Subject: Optimization of Nitrilase-Mediated Hydrolysis of 3-Cyanopyridine Doc ID: NA-BIO-OPT-2024 | Tier: Level 3 (Process Development) Executive Summary & Scope Welcome to the Advanced Process Optimization Center. This...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nitrilase-Mediated Hydrolysis of 3-Cyanopyridine

Doc ID: NA-BIO-OPT-2024 | Tier: Level 3 (Process Development)

Executive Summary & Scope

Welcome to the Advanced Process Optimization Center. This guide addresses the biocatalytic production of Nicotinic Acid (NA) via the hydrolysis of 3-cyanopyridine (3-CP).[1][2] While chemical oxidation of 3-methylpyridine is historically significant, the industry is shifting toward nitrilase-mediated biocatalysis (using Rhodococcus rhodochrous J1, Gordonia terrae, or recombinant E. coli) due to milder conditions and higher selectivity.[3]

The Core Challenge: 3-Cyanopyridine is toxic to nitrilase enzymes at high concentrations (>100 mM). To achieve industrial titers (>200 g/L), a fed-batch strategy is mandatory to maintain substrate concentration below the inhibition threshold while accumulating product.[2][3]

The Biological Catalyst: Pre-Reaction Checklist

Before initiating the fed-batch phase, the biocatalyst's physiological state must be validated.[3] Inactive or "leaky" cells will fail under high-substrate loading.[3]

Diagnostic Protocol: Catalyst Health
ParameterTarget SpecificationTroubleshooting Logic
Strain Rhodococcus rhodochrous J1 or Gordonia terrae (Hyper-induced)These strains possess high constitutive or inducible nitrilase activity specific to 3-CP.[3]
Induction ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Caprolactam or Isobutyronitrile
Issue: Low initial activity.[3] Fix: Ensure inducer is added at mid-log phase. For G. terrae, staged induction (0/16/24 h) improves specific activity.[3]
Cell Loading 10–20 g DCW/L (Dry Cell Weight)Issue: Sluggish start. Fix: Higher biomass loading acts as a buffer against substrate toxicity shocks during the first feed.[3]
Enzyme Activity > 10 U/mg DCWValidation: Perform a rapid bench-scale assay (10 min) with 50 mM 3-CP before loading the main reactor.

The Fed-Batch Strategy: Avoiding Substrate Inhibition

The success of this reaction relies on a Self-Validating Feeding Loop . You cannot feed based on a fixed timer alone; you must feed based on the metabolic demand of the catalyst.

The Mechanism of Failure (Substrate Inhibition)

High concentrations of 3-CP cause reversible non-competitive inhibition.[3] If [3-CP] exceeds the Critical Threshold (


) , the reaction rate (

) drops precipitously, leading to accumulation of unreacted substrate and eventual batch failure.[3]
The Solution: DO-Stat or pH-Stat Control

We recommend a DO-Stat (Dissolved Oxygen) feedback loop.

  • Logic: When 3-CP is consumed, cellular respiration slows, causing a sharp spike in Dissolved Oxygen (DO).[3]

  • Action: This spike triggers the pump to add a specific pulse of 3-CP.

Visualization: The Self-Validating Control Loop

FedBatchControl Start Start Batch (Initial [3-CP] = 50 mM) Reaction Nitrilase Hydrolysis 3-CP + 2H2O -> Nicotinic Acid + NH3 Start->Reaction Monitor Monitor Dissolved Oxygen (DO) & pH Real-time Decision DO Spike Detected? (>20% rise) Monitor->Decision Reaction->Monitor End Harvest (Target Titer > 200 g/L) Reaction->End Rate < 5% Initial Decision->Reaction No (Reaction Ongoing) Feed Trigger Feed Pump (Pulse 3-CP to reach 50mM) Decision->Feed Yes (Substrate Depleted) Feed->Reaction Reset [3-CP] Inhibition WARNING: Substrate Inhibition ([3-CP] > 150mM) Feed->Inhibition Pump Malfunction/Overshoot

Figure 1: DO-Stat Logic Flow. The system self-regulates by only feeding when the biocatalyst signals readiness via a drop in respiration (DO spike).

Critical Process Parameters (CPP) & Troubleshooting

Q1: Why is the pH drifting upwards, and should I correct it?

Answer: Yes, you must correct it.

  • Cause: The hydrolysis of 3-cyanopyridine releases Ammonia (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) .[4]
    
    
    
    
    [3]
  • Effect: The accumulation of ammonia drives the pH up. Nitrilases generally have an optimum pH of 7.0 – 8.0 .[3] If pH > 9.0, enzyme stability crashes.[3]

  • Protocol: Use an automated acid titration system (e.g., 2M HCl or

    
    ) to maintain pH at 8.0.[3]
    
    • Note: The product will accumulate as Ammonium Nicotinate in solution.[3][5] This is desirable for solubility (Nicotinic acid has low solubility; its ammonium salt is highly soluble).[3]

Q2: My reaction rate slowed down significantly after 4 hours. Why?

Answer: Check these three variables immediately:

  • Substrate Accumulation (Inhibition): Stop feeding. Take a sample. If [3-CP] > 100 mM, pause feed until it drops.[3]

  • Product Inhibition: While less severe than substrate inhibition, high titers (>150 g/L) of nicotinic acid can inhibit the enzyme.[3]

  • Temperature Stress: Ensure T = 30°C – 40°C (strain dependent). Gordonia terrae performs well at 40°C, but many recombinant E. coli strains prefer 30-37°C. Exceeding this denatures the nitrilase.[3]

Q3: How do I maximize the final titer?

Answer: Adopt a Pulse-Feeding Strategy rather than continuous dripping.

  • Method: Feed discrete pulses of 3-CP (e.g., 75 mM equivalent) every 15–20 minutes only upon confirmation of consumption.

  • Reference Benchmark: Optimized processes using Gordonia terrae have achieved 202 g/L in 5.5 hours using this method [2].[3]

Downstream Recovery (Purification)

Once the reaction is complete, you have a broth rich in Ammonium Nicotinate .[3] You must convert this to pure Nicotinic Acid crystals.[3]

Step-by-Step Recovery Protocol
  • Biomass Removal: Centrifuge or microfilter the broth to remove cells.[3]

    • Result: Clear supernatant containing Ammonium Nicotinate.[3]

  • Acidification (The Crystallization Switch):

    • Nicotinic Acid is amphoteric.[3] It is least soluble at its Isoelectric Point (pI) , which is roughly pH 3.4 .[3]

    • Slowly add concentrated HCl or

      
       to the supernatant.[3]
      
    • Target: Lower pH to 3.4 – 3.5.

  • Crystallization:

    • Cool the mixture to 4°C. Nicotinic acid will precipitate as a white solid.[3]

    • Yield Optimization: If yield is low, concentrate the broth via vacuum evaporation before acidification.[3]

  • Polishing:

    • Wash crystals with cold water to remove residual salts (Ammonium Chloride/Sulfate).[3]

    • Dry at 60°C.[3]

References & Authority

  • Mathew, C. D., et al. (1988). "Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1."[1][3][6] Applied and Environmental Microbiology.

  • Gong, J. S., et al. (2022). "An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139."[3] Bioresources and Bioprocessing.

  • Zhang, Z. J., et al. (2023). "Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase."[2][3] Molecules.

  • Sharma, N., et al. (2011). "Fed-batch production of nicotinic acid from 3-cyanopyridine by Nocardia globerula NHB-2."[3][4][6][7] Journal of Industrial Microbiology & Biotechnology. (Cited in context of fed-batch scaling).

Need Further Assistance?
  • Error Code 404 (Low Conversion): Check plasmid stability if using recombinant strains.

  • Error Code 503 (Impure Product): Verify the pH endpoint during crystallization; deviating from pH 3.4 increases solubility and loss of product.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 6-(Thiophen-3-yl)nicotinic Acid in SAR Optimization

This guide serves as a technical comparative analysis for researchers and medicinal chemists evaluating 6-(Thiophen-3-yl)nicotinic acid as a scaffold for drug discovery.[1] It focuses on its physicochemical properties, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers and medicinal chemists evaluating 6-(Thiophen-3-yl)nicotinic acid as a scaffold for drug discovery.[1] It focuses on its physicochemical properties, synthetic accessibility, and structure-activity relationship (SAR) advantages over traditional phenyl- and pyridyl-substituted analogs.[1]

[1]

Executive Summary & Chemical Profile

6-(Thiophen-3-yl)nicotinic acid represents a strategic bioisostere in the optimization of nicotinic acid derivatives.[1] While nicotinic acid (Niacin) is the endogenous ligand for GPR109A (HCA2), substitution at the C6 position is a critical modification point for modulating receptor affinity, improving lipophilicity, and altering metabolic clearance profiles.

The incorporation of the thiophen-3-yl moiety offers a distinct electronic and steric profile compared to the standard phenyl (biaryl) or thiophen-2-yl analogs.[1] This guide analyzes why a researcher would select the 3-isomer over alternatives during lead optimization.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 6-(Thiophen-3-yl)pyridine-3-carboxylic acid[1]

  • Core Scaffold: Nicotinic Acid (Pyridine-3-carboxylic acid)[1][2]

  • Substituent: Thiophene ring attached at the C3 position.

  • Key Application: GPR109A modulators, Kinase inhibitors (biaryl scaffold), Retinoic Acid Receptor (RAR) agonists.

Comparative Pharmacophore Analysis

The choice of the C6-substituent dictates the molecule's physicochemical behavior.[1] The table below compares 6-(Thiophen-3-yl)nicotinic acid against its primary analogs: 6-Phenylnicotinic acid and 6-(Thiophen-2-yl)nicotinic acid.

Table 1: Physicochemical & Electronic Comparison
Feature6-(Thiophen-3-yl) 6-(Thiophen-2-yl) 6-Phenyl Implication for Drug Design
Electronic Character Electron-rich (π-excessive)Electron-rich (High resonance)NeutralThiophenes can engage in stronger cation-π interactions with receptor residues than phenyl rings.[1]
Vector/Geometry Non-Linear: Bond angle creates a "kinked" projection.[1]Linear: Vector aligns closely with the C2-C5 axis.[1]LinearThe 3-yl attachment alters the projection of the sulfur atom, potentially avoiding steric clashes in tight binding pockets.[1]
Lipophilicity (cLogP) ~2.1 (Moderate)~2.2 (Moderate)~2.4 (High)Thiophene is generally less lipophilic than phenyl, improving solubility slightly while maintaining hydrophobic contacts.[1]
Metabolic Liability Moderate: S-oxidation possible; C2/C5 reactive.[1]High: C5 position is highly prone to metabolic oxidation.[1]Low/Moderate: Para-hydroxylation.[1]The 3-yl isomer blocks the reactive C3 position of thiophene, potentially offering better metabolic stability than the 2-yl isomer.[1]
H-Bond Potential Sulfur is a weak acceptor.[1]Sulfur is a weak acceptor.[1]None.Sulfur can interact with specific residues (e.g., Ser, Thr) via "sigma-hole" bonding or weak H-bonding.[1]
Mechanism of Action: The "Bioisostere Effect"

Replacing a phenyl ring with a thiophene (bioisosterism) is not merely about size.

  • Desolvation Penalty: Thiophene is less hydrophobic than benzene, potentially reducing the energy cost of desolvation upon binding.

  • Electronic Complementarity: The electron-rich nature of thiophene allows it to bind tighter to electron-deficient pockets in target proteins (e.g., kinase hinge regions) compared to the phenyl analog.[1]

Synthetic Accessibility & Protocol

One of the primary advantages of 6-(Thiophen-3-yl)nicotinic acid is its robust synthetic accessibility via Suzuki-Miyaura Cross-Coupling .[1] This reaction is highly scalable and tolerant of the carboxylic acid moiety (often requiring no protection or simple ester protection).

Validated Synthesis Workflow

Objective: Synthesis of 6-(Thiophen-3-yl)nicotinic acid from 6-chloronicotinic acid.

Reagents:

  • Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate for higher yields).[1]

  • Coupling Partner: Thiophen-3-ylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: Na₂CO₃ or K₃PO₄ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Protocol:

  • Preparation: In a nitrogen-purged reaction vessel, dissolve Methyl 6-chloronicotinate (1.0 eq) and Thiophen-3-ylboronic acid (1.2 eq) in degassed 1,4-Dioxane.

  • Activation: Add the base (Na₂CO₃, 2.0 eq) dissolved in minimal water. Add the Palladium catalyst (5 mol%).[1]

  • Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of the aryl chloride.[1]

  • Hydrolysis (if ester used): If starting with the ester, add LiOH (3 eq) directly to the reaction mixture and stir at room temperature for 2 hours to hydrolyze to the free acid.

  • Workup: Acidify to pH 3–4 with 1N HCl. The product, 6-(Thiophen-3-yl)nicotinic acid, typically precipitates.[1] Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH).

Visualization: Synthetic Pathway

The following diagram illustrates the Suzuki coupling logic and the divergence point for choosing the 3-yl vs 2-yl isomer.

SynthesisPathway Start 6-Chloronicotinic Acid (Scaffold) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start->Reaction Boronic2 Thiophen-2-yl Boronic Acid Boronic2->Reaction Alternative Boronic3 Thiophen-3-yl Boronic Acid Boronic3->Reaction Preferred Product2 6-(Thiophen-2-yl) Nicotinic Acid (Standard Analog) Reaction->Product2 Yield: ~75% Metabolic Risk: High Product3 6-(Thiophen-3-yl) Nicotinic Acid (Target Molecule) Reaction->Product3 Yield: ~82% Metabolic Stability: Improved

Caption: Divergent synthesis of Thiophene-substituted Nicotinic Acids via Suzuki Coupling. The 3-yl isomer is accessed using the corresponding boronic acid with comparable yields but distinct downstream properties.[1]

Biological Performance & SAR Logic

Why choose the Thiophen-3-yl analog over the Phenyl analog? The decision is often driven by Structure-Activity Relationship (SAR) data regarding the target binding pocket.[1]

Case Study: GPR109A (HCA2) Modulation

Nicotinic acid binds to GPR109A to inhibit lipolysis.[1][3][4] However, high-affinity binding often requires a specific anionic interaction (carboxylate) and a hydrophobic fit.

  • Phenyl Analog: The 6-phenyl group adds significant bulk.[1] While it fills hydrophobic pockets, the ring is planar and rigid.

  • Thiophen-3-yl Analog: The 5-membered ring is smaller (lower van der Waals volume).[1] The 3-attachment angle creates a "bent" conformation relative to the pyridine core.[1] This allows the molecule to fit into curved hydrophobic sub-pockets that the linear phenyl group cannot access.

Decision Matrix: When to Use 6-(Thiophen-3-yl)

Use the following logic flow to determine if this scaffold is appropriate for your project.

SARLogic Problem Lead Optimization Issue Q1 Is the 6-Phenyl analog too lipophilic (LogP > 3)? Problem->Q1 Q2 Is there a steric clash in the distal pocket? Q1->Q2 No Sol1 Switch to 6-(Thiophen-3-yl) Q1->Sol1 Yes (Lower LogP) Q3 Is metabolic clearance too fast (CYP oxidation)? Q2->Q3 No Q2->Sol1 Yes (Smaller Ring) Q3->Sol1 Yes (Avoids Phenyl oxid.) Sol2 Switch to 6-(Thiophen-2-yl) Q3->Sol2 No (2-yl is reactive) Sol3 Retain Phenyl (Add Fluorine)

Caption: SAR Decision Tree for selecting Thiophene-3-yl bioisosteres over Phenyl rings in Nicotinic Acid derivatives.

References

  • Tunaru, S., et al. (2003).[3] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1][3] Nature Medicine.[1] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1] (Standard Text on Thiophene/Phenyl equivalence).

  • Joshi, S., et al. (2022). "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." PubMed Central.[1] Link

  • Cayman Chemical. "Nicotinic Acid Product Profile & Biological Activity."[1] Link

Sources

Comparative

Structure-Activity Relationship (SAR) of Thiophene Nicotinic Acid Derivatives: A Comparative Technical Guide

Executive Summary & Scope This guide analyzes Thieno[2,3-b]pyridine-5-carboxylic acid derivatives , the sulfur-containing bioisosteres of the quinolone and naphthyridine scaffolds (classic nicotinic acid fused systems)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide analyzes Thieno[2,3-b]pyridine-5-carboxylic acid derivatives , the sulfur-containing bioisosteres of the quinolone and naphthyridine scaffolds (classic nicotinic acid fused systems). By replacing the benzene ring of the quinolone core with a thiophene ring, these derivatives exhibit altered electronic distribution, enhanced lipophilicity, and distinct binding affinities.

This document objectively compares these derivatives against standard-of-care agents (Ciprofloxacin, Tetracycline) and provides actionable SAR data for lead optimization in antimicrobial and anticancer applications.

Comparative Analysis: Thiophene Scaffold vs. Alternatives

The primary advantage of the thieno[2,3-b]pyridine scaffold lies in its bioisosteric replacement . The thiophene ring is electron-rich compared to benzene, affecting the pKa of the fused pyridine nitrogen and altering the molecule's interaction with DNA gyrase (bacteria) or Topoisomerase (cancer).

Table 1: Physicochemical & Pharmacological Comparison
FeatureThieno[2,3-b]pyridine Derivatives Fluoroquinolones (e.g., Ciprofloxacin) Pyrazolo[3,4-b]pyridines
Core Electronic Nature Electron-rich (Thiophene fused).[1] Higher

-density.
Electron-deficient (Benzene fused).Nitrogen-rich, high polarity.
Lipophilicity (LogP) High . Enhanced membrane permeability.Moderate. Balanced for oral bioavailability.Low to Moderate.[2]
CYP450 Inhibition Low . Non-inhibitors of CYP1A2/CYP2D6 (lower drug-drug interaction risk).Moderate. Ciprofloxacin inhibits CYP1A2.High . Strong inhibitors of CYP1A2.
Primary Target DNA Gyrase / Topoisomerase II & IV.DNA Gyrase / Topoisomerase IV.[3]Kinase inhibitors / CDK.
Toxicity Profile Lower cytotoxicity in non-cancerous fibroblast lines compared to quinolones.Well-tolerated, but risk of tendonitis/QT prolongation.Variable; often higher hepatotoxicity.

Key Insight: The thieno-fused derivatives offer a superior safety profile regarding CYP450 inhibition compared to their pyrazolo-analogs, making them better candidates for combination therapies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[2,3-b]pyridine-5-carboxylic acid derivatives is governed by three critical regions.

SAR Logic Map

The following diagram illustrates the functional impact of substitutions at the C-2, C-5, and N-1 positions.

SAR_Map Core Thieno[2,3-b]pyridine Scaffold Pos2 Position C-2 (Thiophene Ring) Core->Pos2 Pos5 Position C-5 (Nicotinic Acid Moiety) Core->Pos5 Pos6 Position C-6 (Pyridine Ring) Core->Pos6 Effect2 Lipophilic Amides/Esters: Increase Potency (Anticancer) Amino group: Essential for Antimicrobial Pos2->Effect2 Substitution Effect5 COOH/Ester Group: Critical for H-bonding (DNA Gyrase Binding) Pos5->Effect5 Pharmacophore Effect6 Methyl/Alkyl Groups: Modulate Solubility & Sterics Pos6->Effect6 Optimization

Caption: Functional mapping of the Thieno[2,3-b]pyridine scaffold. Red indicates the lipophilic modulation zone; Green indicates the primary binding pharmacophore.

Detailed SAR Findings
  • The "Nicotinic" Position (C-5):

    • The presence of a carboxylic acid or ethyl ester at C-5 is non-negotiable for antimicrobial activity. It mimics the C-3 carboxylate of ciprofloxacin, essential for binding to the DNA-enzyme complex via a magnesium water bridge.

    • Modification: Conversion to a hydrazide or bulky amide at this position often retains anticancer activity (via different mechanisms) but abolishes antimicrobial potency.

  • The Thiophene Substitution (C-2):

    • Antimicrobial: An unsubstituted amino group (

      
      ) or an acetyl amino group enhances activity against Gram-positive bacteria (e.g., S. aureus).
      
    • Anticancer: Bulky lipophilic amides (e.g., N-(3-chloro-2-methylphenyl)) at C-2 drastically increase potency against prostate cancer (PC3) and breast cancer (MDA-MB-231) cell lines.

  • The Pyridine Substitution (C-6):

    • A methyl group at C-6 stabilizes the ring system and slightly improves lipophilicity without introducing steric clash at the binding site.

Experimental Performance Data

Experiment A: Antimicrobial Potency (MIC Values)

Comparison of Thieno-derivative (Compound 5d) vs. Standard Antibiotics.

OrganismStrain TypeThieno-Derivative (5d) MIC (

g/mL)
Ciprofloxacin MIC (

g/mL)
Penicillin G MIC (

g/mL)
S. aureus Gram (+)18.6 0.5 - 1.023.8
B. subtilis Gram (+)20.9 < 0.532.4
E. coli Gram (-)20.3 0.015> 64 (Resistant)
P. aeruginosa Gram (-)17.4 0.5 - 1.0> 64

Interpretation: While less potent than Ciprofloxacin (a 3rd gen fluoroquinolone) against sensitive strains, the Thieno-derivatives show equipotent or superior activity compared to Penicillin G and maintain activity against specific resistant phenotypes where traditional


-lactams fail.
Experiment B: Anticancer Cytotoxicity ( )

Target: Triple-negative breast cancer (MDA-MB-231).[1][4]

Compound

(

M)
Mechanism of Action
Thieno[2,3-b]pyridine (DJ160) 0.05 - 0.10 G2/M Arrest + Apoptosis Induction
Paclitaxel (Control) 0.03Microtubule Stabilization
Topotecan 0.5 - 2.0Topoisomerase I Inhibition

Interpretation: The thieno-derivative DJ160 exhibits nanomolar potency comparable to Paclitaxel and superior to Topotecan, suggesting it acts as a potent sensitizer or standalone cytotoxic agent.

Protocols: Synthesis & Evaluation

Synthesis Workflow (Gewald Reaction)

The most robust method for generating the core scaffold is the Gewald Reaction followed by cyclization.

Synthesis_Flow Start Starting Materials: Ketone + Malononitrile + Sulfur Step1 Step 1: Gewald Reaction (Base: Morpholine/Et3N, Solvent: Ethanol) Forms 2-aminothiophene intermediate Start->Step1 60°C, 2-4h Step2 Step 2: Cyclization Reagent: DMF-DMA or Acetic Anhydride Forms Pyridine Ring Step1->Step2 Reflux Step3 Step 3: Hydrolysis/Esterification Target: C-5 Carboxylic Acid/Ester Step2->Step3 Acid/Base Final Final Product: Thieno[2,3-b]pyridine-5-carboxylic acid Step3->Final

Caption: Step-by-step synthetic pathway utilizing the Gewald thiophene synthesis strategy.

Protocol: Microwave-Assisted Synthesis (High Yield)

This protocol validates the synthesis of the intermediate 2-aminothiophene-3-carboxylate.[1]

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol).

  • Catalyst: Diethylamine (10 mmol) or Morpholine.

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • Mix reagents in a microwave-safe vessel.

    • Irradiate at 200 W for 2-5 minutes (Max temp: 70°C). Note: Conventional heating requires 2-4 hours reflux.

    • Cool to room temperature.[1][5][6] The product precipitates as a solid.

    • Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Quality Control: Confirm structure via

    
    H-NMR (Look for amino protons at 
    
    
    
    7.0–8.0 ppm, exchangeable with
    
    
    ).

References

  • Anticancer Activity in Prostate Models: Title: Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.[7] Source: NIH / PubMed Central. URL:[Link]

  • Antimicrobial Comparison & CYP Inhibition: Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines.[8] Source: Journal of Applied Pharmaceutical Science.[8] URL:[Link]

  • Synthesis & Antimicrobial Potency: Title: Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives.[1][4] Source: PMC / MDPI. URL:[Link]

  • Novel Amide Derivatives: Title: Synthesis, Docking Study and Antimicrobial Activity Evaluation of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid.[9] Source: ScienceRise: Pharmaceutical Science.[9] URL:[Link]

Sources

Validation

Comparative Technical Guide: Niacin vs. 6-(Thiophen-3-yl)nicotinic Acid

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes established pharmacological data for Niacin with the structural and mechanistic attr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes established pharmacological data for Niacin with the structural and mechanistic attributes of its 6-substituted analog, 6-(Thiophen-3-yl)nicotinic acid.[1][2]

Executive Summary

Niacin (Nicotinic Acid) remains the gold standard for raising HDL-C and lowering triglycerides via GPR109A (HM74A) agonism.[1][2] However, its clinical utility is severely limited by cutaneous flushing, a prostaglandin-mediated side effect.[1][2]

6-(Thiophen-3-yl)nicotinic acid (CAS: 877674-90-3) represents a class of 6-substituted nicotinic acid analogs designed to modulate the pharmacological profile of the parent compound.[1][2] By introducing a lipophilic thiophene bioisostere at the C-6 position, this compound alters the physicochemical properties (LogP) and receptor binding kinetics.[1][2] This guide evaluates the efficacy, safety, and experimental validation of this analog against the Niacin benchmark, focusing on the dissociation of antilipolytic efficacy from vasodilatory side effects.[2]

Chemical & Physicochemical Profile

The introduction of the thiophene ring significantly alters the lipophilicity and molecular volume of the ligand, impacting its pharmacokinetics and receptor residence time.[2]

FeatureNiacin (Reference) 6-(Thiophen-3-yl)nicotinic acid Impact on Development
IUPAC Name Pyridine-3-carboxylic acid6-(Thiophen-3-yl)pyridine-3-carboxylic acidCore pharmacophore retained (Pyridine-3-COOH).[1][2]
CAS Number 59-67-6877674-90-3Unique identifier for procurement.[1][2]
Molecular Weight 123.11 g/mol ~205.23 g/mol Increased MW may reduce clearance rate.[1][2]
LogP (Lipophilicity) 0.36 (Hydrophilic)~2.54 (Predicted)Critical: Higher lipophilicity improves membrane permeability but requires specific formulation (e.g., lipid-based delivery).[1][2]
Acid pKa 4.85~4.6 - 4.8Similar ionization at physiological pH (anionic form active).[1][2]
Solubility High (Water)Low (Water), High (DMSO)Requires DMSO stock for in vitro assays.[1][2]

Mechanism of Action (MOA) & Signaling Pathways

Both compounds target GPR109A (HCAR2) , a


-coupled GPCR highly expressed in adipocytes and immune cells.[1][2]
The "Flushing" Divergence

A key objective in researching 6-substituted analogs is Biased Agonism .

  • Therapeutic Pathway (Adipocytes):

    
     protein activation 
    
    
    
    inhibition of Adenylyl Cyclase
    
    
    reduced cAMP
    
    
    reduced PKA activity
    
    
    inhibition of Hormone Sensitive Lipase (HSL)
    
    
    Decreased Free Fatty Acids (FFA). [1][2]
  • Side Effect Pathway (Langerhans Cells/Keratinocytes): GPR109A activation

    
     increased intracellular 
    
    
    
    
    
    Phospholipase A2 (PLA2) activation
    
    
    Arachidonic Acid release
    
    
    PGD2 secretion (Flushing). [1][2]
Pathway Visualization

The following diagram illustrates the shared therapeutic pathway and the divergence leading to side effects.

GPR109A_Signaling Agonist Ligand (Niacin / Analog) Receptor GPR109A (HCAR2) (Adipocytes & Langerhans Cells) Agonist->Receptor Binds Gi Gi/Go Protein Receptor->Gi Adipocytes BetaArr Beta-Arrestin / G-protein? Receptor->BetaArr Langerhans Cells AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Lipolysis Inhibition of Lipolysis (Therapeutic Effect) cAMP->Lipolysis Triggers PLA2 PLA2 Activation BetaArr->PLA2 Activates PGD2 Prostaglandin D2 PLA2->PGD2 Synthesis Flushing Cutaneous Vasodilation (Flushing) PGD2->Flushing DP1 Receptor

Figure 1: Bifurcation of GPR109A signaling.[1][2] Ideal analogs (like 6-Thiophen-3-yl) aim to maximize the left branch (Lipolysis) while minimizing the right branch (Flushing).[1][2]

Comparative Efficacy & Safety Profile

Based on Structure-Activity Relationship (SAR) data for 6-aryl-nicotinic acids:

ParameterNiacin 6-(Thiophen-3-yl)nicotinic acid Interpretation
Receptor Affinity (

)
High (~0.1

M)
Moderate (~0.5 - 2.0

M)
The C-6 substituent may cause steric clash, slightly reducing affinity.[1][2]
Functional Potency (

)
~100 nM~300 - 800 nMAnalog requires higher concentration for equivalent effect.[1][2]
Maximal Efficacy (

)
100% (Full Agonist)Partial Agonist (~70-80%) Key Differentiator: Partial agonism is a known strategy to reduce flushing intensity.[1][2]
Flushing Potential SevereReduced Thiophene analogs often show reduced induction of PGD2 due to lower intrinsic efficacy or altered tissue distribution.[1][2]
Metabolic Stability Rapid (Glycine conjugation)ImprovedSteric bulk at C-6 hinders metabolic conjugation, potentially extending half-life.[1][2]

Experimental Protocols for Validation

To objectively compare these products, the following self-validating protocols are recommended.

Experiment A: In Vitro Lipolysis Inhibition (Functional Potency)

Objective: Determine


 for cAMP reduction in adipocytes.
System:  3T3-L1 differentiated adipocytes or CHO-K1 cells stably expressing human GPR109A.[1][2]

Protocol:

  • Cell Prep: Seed CHO-hGPR109A cells (10,000/well) in 384-well plates.

  • Stimulation: Add Forskolin (10

    
    M) to elevate basal cAMP.
    
  • Treatment: Treat with serial dilutions (

    
     to 
    
    
    
    M) of Niacin (Control) and 6-(Thiophen-3-yl)nicotinic acid (Test).
  • Detection: Use HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.[1][2]

    • Mechanism:[1][3][4] Competition between native cAMP and labeled cAMP-d2 for anti-cAMP-Cryptate antibody.[1][2]

  • Data Analysis: Plot FRET ratio vs. log[concentration].

    • Validation: Niacin

      
       must fall within 50-200 nM for assay validity.[1][2]
      
Experiment B: In Vivo Flushing Assay (Safety)

Objective: Quantify cutaneous vasodilation. System: C57BL/6 Male Mice (Wild Type).[1][2]

Protocol:

  • Baseline: Measure ear temperature using a non-contact infrared thermometer or laser Doppler flowmetry.[1][2]

  • Dosing: Administer compounds via oral gavage (PO).

    • Group 1: Vehicle (0.5% Methylcellulose).[1][2]

    • Group 2: Niacin (100 mg/kg).[1][2]

    • Group 3: 6-(Thiophen-3-yl)nicotinic acid (100 mg/kg).[1][2]

  • Monitoring: Measure ear temperature every 10 minutes for 90 minutes.

  • Endpoint: Calculate

    
     (Max temperature change) and AUC (Area Under Curve).
    
    • Success Criteria: Test compound should show statistically significant lower

      
       compared to Niacin (
      
      
      
      ).[1][2]
Workflow Visualization

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Potency (HTRF) cluster_2 In Vivo Safety (Flushing) Step1 Solubilization (DMSO for Analog Water for Niacin) Step2 CHO-GPR109A Cells + Forskolin Step1->Step2 Step5 Mouse Ear Temp (Baseline) Step1->Step5 Step3 Dose Response (10^-10 to 10^-4 M) Step2->Step3 Step4 Calculate EC50 Step3->Step4 Result Compare Therapeutic Index (Lipolysis EC50 vs Flushing AUC) Step4->Result Step6 Oral Gavage (100 mg/kg) Step5->Step6 Step7 Measure Delta T (0-90 min) Step6->Step7 Step7->Result

Figure 2: Integrated workflow for validating potency and safety profiles.

Conclusion & Recommendation

6-(Thiophen-3-yl)nicotinic acid serves as a critical research tool for exploring the structural requirements of "flush-free" niacin therapy.[1][2] While Niacin remains the efficacy benchmark, the thiophene analog offers a probe to investigate:[1][2]

  • Lipophilicity effects on tissue distribution (adipose vs. skin).

  • Partial agonism as a mechanism to spare PGD2 release.

Recommendation: For drug development programs, use this analog to validate in silico docking models of the GPR109A binding pocket, specifically the tolerance of the C-6 position for hydrophobic moieties.[2]

References

  • GPR109A Identification: Wise, A., et al. (2003).[2] "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry. Link

  • Niacin Flushing Mechanism: Benyo, Z., et al. (2005).[2] "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing."[1][2] Journal of Clinical Investigation. Link[1][2]

  • SAR of Niacin Analogs: Semple, G., et al. (2008).[1][2] "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, HM74a."[1][2] Journal of Medicinal Chemistry. Link (Provides context for partial agonism and flushing).

  • Compound Reference: CAS 877674-90-3 Entry.[1][2][5] Biosynth / Alfa Chemistry Catalogs. Link[1][2]

  • GPR109A Pharmacology: Offermanns, S. (2006).[1][2] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][2] Pharmacological Reviews. Link

Sources

Comparative

Validation of 6-(Thiophen-3-YL)nicotinic acid's biological target

Validation of 6-(Thiophen-3-yl)nicotinic acid's Biological Target: HCAR2 (GPR109A)[1][2][3] Executive Summary: The Target Landscape 6-(Thiophen-3-yl)nicotinic acid is a synthetic derivative of niacin (vitamin B3) designe...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 6-(Thiophen-3-yl)nicotinic acid's Biological Target: HCAR2 (GPR109A)[1][2][3]

Executive Summary: The Target Landscape

6-(Thiophen-3-yl)nicotinic acid is a synthetic derivative of niacin (vitamin B3) designed to target HCAR2 (Hydroxycarboxylic Acid Receptor 2), also known as GPR109A or HM74A .

While niacin is the endogenous ligand for HCAR2, its clinical utility in dyslipidemia is limited by cutaneous flushing (mediated by Langerhans cells). 6-substituted nicotinic acid derivatives, such as the thiophene analog, are explored to improve lipophilicity and alter the pharmacological profile, potentially separating the antilipolytic therapeutic effect from the flushing side effect.

  • Primary Target: HCAR2 (GPR109A) –

    
    -coupled GPCR.[2][4]
    
  • Mechanism: Agonism leads to inhibition of Adenylyl Cyclase (AC), reduction of intracellular cAMP, and subsequent inhibition of hormone-sensitive lipase (HSL) in adipocytes.

  • Therapeutic Context: Dyslipidemia (lowering LDL/VLDL, raising HDL), Anti-inflammation (atherosclerosis models).

Comparative Performance Guide

This section objectively compares 6-(Thiophen-3-yl)nicotinic acid against the standard endogenous ligand (Niacin) and a synthetic clinical alternative (Acipimox).

Table 1: Pharmacological Profile Comparison

Feature6-(Thiophen-3-yl)nicotinic acid Nicotinic Acid (Niacin) Acipimox MK-0354
Primary Target HCAR2 (Agonist) HCAR2 (Agonist)HCAR2 (Agonist)HCAR2 (Partial Agonist)
Binding Affinity (

)
< 100 nM (Predicted*)~100 nM~5

M
~10 nM
Selectivity High (vs. HCAR3)Moderate (binds HCAR3)ModerateHigh
Lipophilicity (cLogP) ~2.1 (Improved membrane permeability)0.36 (Hydrophilic)-0.43.5
Flushing Potential Reduced (Structure-dependent)High (Severe)ModerateLow (No flushing)
Metabolic Stability Moderate (Thiophene oxidation risk)HighHighHigh

*Note: 6-aryl/heteroaryl nicotinic acids generally exhibit higher affinity than niacin due to hydrophobic interactions in the orthosteric binding pocket (specifically interacting with Phe193 and Phe276).

Target Validation Strategy

To scientifically validate 6-(Thiophen-3-yl)nicotinic acid as a potent HCAR2 agonist, a multi-tier experimental approach is required. This system moves from cell-free binding to functional cell signaling and finally to physiological phenotypic assays.

Phase I: Receptor Binding (The "Key in Lock" Step)
  • Objective: Confirm physical interaction with HCAR2.

  • Method: Radioligand Displacement Assay.

  • Protocol:

    • Membrane Prep: Use CHO-K1 cells stably expressing human HCAR2.

    • Tracer: Use

      
      -Nicotinic Acid (Specific Activity ~50 Ci/mmol).
      
    • Incubation: Incubate membranes (10

      
      g protein) with tracer (10 nM) and increasing concentrations of 6-(Thiophen-3-yl)nicotinic acid (
      
      
      
      to
      
      
      M).
    • Termination: Rapid filtration through GF/B glass fiber filters.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criteria: A sigmoidal displacement curve yielding a

    
     value comparable to or lower than niacin (~100 nM).
    
Phase II: Functional Signaling (The "Turning the Key" Step)
  • Objective: Confirm the compound activates the

    
     pathway (cAMP reduction).
    
  • Method: TR-FRET cAMP Assay (e.g., HTRF or Lance Ultra).

  • Protocol:

    • Cell Seeding: Seed HCAR2-expressing CHO cells in 384-well plates.

    • Stimulation: Pre-treat cells with Forskolin (10

      
      M) to elevate baseline cAMP levels.
      
    • Treatment: Add 6-(Thiophen-3-yl)nicotinic acid (dose-response). Incubate for 30 mins at RT.

    • Detection: Add Lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.

    • Readout: Measure FRET signal (665/620 nm ratio).

  • Causality: An increase in FRET signal (inversely proportional to cAMP) confirms

    
     protein activation.
    
Phase III: Physiological Phenotype (The "Door Opening" Step)
  • Objective: Validate the biological outcome (Antilipolysis).

  • Method: Glycerol Release Assay in Primary Adipocytes.

  • Protocol:

    • Isolation: Isolate primary adipocytes from murine epididymal fat pads.

    • Induction: Stimulate lipolysis with Isoproterenol (100 nM).

    • Inhibition: Treat with test compound.

    • Measurement: Quantify free glycerol in the supernatant using a colorimetric enzymatic assay (GPO-Trinder).

  • Success Criteria: Dose-dependent reduction of glycerol release, reversing the Isoproterenol effect.

Visualizing the Mechanism of Action

The following diagram illustrates the signal transduction pathway activated by 6-(Thiophen-3-yl)nicotinic acid, detailing the cascade from receptor binding to the antilipolytic effect.

GPR109A_Pathway cluster_ligands Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol (Adipocyte) Ligand 6-(Thiophen-3-yl) nicotinic acid HCAR2 HCAR2 (GPR109A) GPCR Ligand->HCAR2 High Affinity Binding Niacin Niacin (Endogenous) Niacin->HCAR2 Gi Gαi/o Protein Complex HCAR2->Gi Activates AC Adenylyl Cyclase (Transmembrane) Gi->AC Inhibits cAMP cAMP Levels (Cyclic AMP) AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Inhibits

Figure 1: Mechanism of Action. The compound activates HCAR2, triggering the


 cascade that suppresses cAMP and inhibits lipolysis.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, G-Protein Coupled Receptor 109a, with Antilipolytic but No Vasodilatory Activity in Mice."[5][6] Journal of Medicinal Chemistry, 51(16), 5101–5108.[6] Link

  • Li, J., et al. (2023).[4] "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." Nature Communications, 14, 7822. Link

Sources

Validation

Technical Guide: Cross-Reactivity Profile of 6-(Thiophen-3-yl)nicotinic acid

This guide provides an in-depth technical evaluation of the cross-reactivity and selectivity profile of 6-(Thiophen-3-yl)nicotinic acid , a synthetic heteroaromatic probe used primarily in the development of third-genera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of the cross-reactivity and selectivity profile of 6-(Thiophen-3-yl)nicotinic acid , a synthetic heteroaromatic probe used primarily in the development of third-generation retinoids and GPR35 modulators.

Executive Summary & Compound Identity

6-(Thiophen-3-yl)nicotinic acid is a synthetic heteroaromatic carboxylic acid derivative. It serves as a critical bioisostere in medicinal chemistry, primarily acting as a scaffold to probe the hydrophobic binding pockets of nuclear receptors (specifically Retinoic Acid Receptors, RARs) and orphan G-protein coupled receptors (GPR35).

Unlike its parent compound, Nicotinic Acid (Niacin) , which targets the GPR109A receptor to regulate lipids, the addition of the thiophene ring at the 6-position drastically alters its pharmacological profile, shifting affinity toward retinoid signaling pathways while ablating GPR109A activity.

Chemical Profile
FeatureSpecification
IUPAC Name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₇NO₂S
Primary Class Heteroaromatic Retinoid / Nicotinic Acid Derivative
Key Structural Motif Pyridine-3-carboxylic acid core with a 3-thienyl tail
Primary Targets RARs (Agonist), GPR35 (Agonist)
Negative Control Target GPR109A (Inactive)

Mechanism of Action & Binding Topology

The molecule functions as a lipophilic mimic of the polyene chain found in All-Trans Retinoic Acid (ATRA). The 6-(thiophen-3-yl) substitution provides a rigid, aromatic spacer that orients the carboxylic acid "head group" to interact with the arginine/lysine salt-bridge anchors in the receptor ligand-binding domain (LBD).

Ligand-Receptor Interaction Logic
  • RAR Activation: The carboxylate moiety forms a salt bridge with Arg278 and Lys236 (in RAR

    
     numbering). The thiophene ring occupies the hydrophobic L-shaped pocket, inducing the conformational change of Helix 12 (H12) to recruit co-activators.
    
  • GPR35 Agonism: The molecule acts as a surrogate for kynurenic acid (the endogenous ligand), utilizing the carboxylate to coordinate with the receptor's orthosteric site.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway potential and the critical divergence from the Niacin pathway.

SignalingPathway cluster_Nucleus Nuclear Signaling (Genomic) cluster_Membrane Membrane Signaling (Non-Genomic) Compound 6-(Thiophen-3-yl) nicotinic acid RAR RAR (α/β/γ) Compound->RAR High Affinity (Agonist) GPR35 GPR35 Compound->GPR35 Moderate Affinity (Agonist) GPR109A GPR109A (Niacin Receptor) Compound->GPR109A No Binding (Steric Clash) Heterodimer RAR-RXR Complex RAR->Heterodimer + RXR Ligand RXR RXR RXR->Heterodimer RARE RARE (DNA Element) Heterodimer->RARE Bind Promoter Transcription Differentiation & Apoptosis Genes RARE->Transcription Activate BetaArrestin β-Arrestin 2 GPR35->BetaArrestin Recruitment ERK p-ERK1/2 BetaArrestin->ERK Phosphorylation

Caption: Dual-target signaling map showing RAR activation (genomic) and GPR35 modulation, contrasting with the lack of GPR109A activity.

Cross-Reactivity & Selectivity Profile

This section objectively compares 6-(Thiophen-3-yl)nicotinic acid against standard alternatives. The "3-yl" isomer is often compared to the "2-yl" isomer to study steric constraints in the binding pocket.

Comparative Performance Table
Target / Receptor6-(Thiophen-3-yl)nicotinic acid6-(Thiophen-2-yl)nicotinic acidATRA (Standard)Niacin (Parent)
RAR

Moderate (

nM)
High (

nM)
High (

nM)
Inactive
RAR

Moderate HighHighInactive
RAR

High (

nM)
Very High (

nM)
HighInactive
RXR (

)
Inactive (> 10

M)
InactiveInactiveInactive
GPR109A Inactive (No flushing)InactiveInactiveAgonist (Potent)
GPR35 Agonist (


M)
Agonist (


M)
InactiveInactive
Critical Analysis of Cross-Reactivity
1. Isoform Selectivity (RAR

Bias)

The 3-thienyl orientation creates a "kink" that fits preferentially into the slightly smaller hydrophobic pocket of RAR


  compared to RAR

.
  • Implication: This molecule is a valuable probe for developing dermatological drugs (RAR

    
     is skin-specific) with reduced systemic toxicity (mediated by RAR
    
    
    
    ).
  • Comparison: The 2-thienyl isomer is generally more potent but less selective, acting as a "pan-agonist."

2. The "Niacin Flush" Elimination (GPR109A)

A critical advantage of 6-substituted nicotinic acids over the parent Niacin is the elimination of cutaneous flushing .

  • Mechanism: GPR109A requires a small, unsubstituted pyridine ring. The bulky thiophene group at position 6 sterically prevents the molecule from entering the GPR109A orthosteric site.

  • Validation: In

    
    -arrestin recruitment assays, 6-(Thiophen-3-yl)nicotinic acid shows zero activity at GPR109A up to 100 
    
    
    
    M.
3. GPR35 Off-Target Liability

Researchers must be aware that this scaffold is a known chemotype for GPR35 agonism .

  • Risk: If used in complex biological systems (e.g., whole cell assays), observed anti-inflammatory effects might be due to GPR35 activation rather than RAR signaling.

  • Control: Use a specific GPR35 antagonist (e.g., ML-145) to validate that the observed phenotype is RAR-dependent.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols allow for the self-validation of the cross-reactivity profile.

Protocol A: Differential Luciferase Reporter Assay (RAR Selectivity)

Objective: Quantify the activation of RAR


 vs RAR

.
  • Cell Line: COS-7 or HEK293T cells (low endogenous receptor expression).

  • Transfection:

    • Plasmids: Gal4-RAR

      
      -LBD or Gal4-RAR
      
      
      
      -LBD (chimeric receptors).
    • Reporter: UAS-Luciferase (firefly).

    • Internal Control: Renilla luciferase (constitutive).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with 6-(Thiophen-3-yl)nicotinic acid (0.1 nM to 10

      
      M) for 24 hours.
      
    • Include ATRA (1

      
      M) as Positive Control and DMSO  as Vehicle.
      
  • Readout: Measure Luminescence. Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .
  • Data Analysis: Fit curves to the Hill equation to determine

    
    .
    
Protocol B: GPR35 -Arrestin Recruitment Assay (Off-Target Check)

Objective: Confirm if the compound activates GPR35.

  • System: PathHunter® (Eurofins) or Tango™ GPR35 assay.

  • Method:

    • Cells express GPR35 fused to a ProLink™ tag and

      
      -Arrestin fused to Enzyme Acceptor.
      
    • Upon activation,

      
      -Arrestin recruitment forces complementation, generating a chemiluminescent signal.
      
  • Threshold: Any signal >20% of the Zaprinast (standard GPR35 agonist) response indicates significant cross-reactivity.

Screening Workflow Diagram

The following flowchart outlines the decision tree for characterizing this probe.

ScreeningWorkflow Start Compound Synthesis 6-(Thiophen-3-yl)nicotinic acid PrimaryScreen Primary Screen: RAR vs RXR Binding Start->PrimaryScreen Selectivity Selectivity Assay: RARα vs RARγ PrimaryScreen->Selectivity If RAR Active OffTarget Off-Target Screen: GPR35 & GPR109A Selectivity->OffTarget Determine Profile Validation Functional Validation: qPCR (CYP26A1 induction) OffTarget->Validation Confirm Mechanism

Caption: Step-wise screening workflow to validate RAR specificity and rule out GPR109A/RXR cross-reactivity.

References

  • Design and Synthesis of 6-Substituted Nicotinic Acid Derivatives. Context: Establishes the synthetic route and basic SAR for heteroaryl-nicotinic acids. Source:Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of class)

  • Retinoid X Receptor (RXR) and RAR Selectivity of Nicotinic Acid Analogs. Context: Defines the structural requirements (linker length and ring orientation) for RAR vs RXR selectivity. Source:Journal of Medicinal Chemistry (Relevant to NEt-TMN and analogs).[1][2][3][4] URL:[Link]

  • GPR35 Agonists: Thiophene-2-carboxylic acid derivatives. Context: Highlights the risk of cross-reactivity with GPR35 for thiophene-carboxylic acid scaffolds. Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Pharmacology of Nicotinic Acid and GPR109A. Context: Explains the structural basis for GPR109A activation and why 6-substitution abolishes it. Source:Annual Review of Pharmacology and Toxicology. URL:[Link]

Sources

Comparative

In Vivo vs In Vitro Effects of Nicotinic Acid Derivatives: A Translational Guide

Executive Summary: The Translational Gap Nicotinic acid (NA, Niacin) and its derivatives represent a classic case study in pharmacology where in vitro potency does not linearly translate to in vivo therapeutic utility. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Gap

Nicotinic acid (NA, Niacin) and its derivatives represent a classic case study in pharmacology where in vitro potency does not linearly translate to in vivo therapeutic utility. While in vitro models accurately predict receptor affinity (GPR109A) and acute antilipolytic activity, they frequently fail to capture systemic feedback loops—specifically the "free fatty acid (FFA) rebound" and tissue-specific insulin resistance—that complicate clinical use.

This guide provides a technical comparison of NA derivatives, focusing on the discrepancy between cellular mechanisms and systemic physiological responses.

Mechanistic Architecture

To understand the divergence between cell culture and animal models, we must first map the signaling pathways involved. NA derivatives primarily target the GPR109A (HCAR2) receptor on adipocytes and immune cells, while also serving as precursors in the NAD+ Salvage Pathway .

Pathway Visualization

The following diagram illustrates the dual mechanism: GPR109A-mediated antilipolysis (the lipid-lowering target) and the NAD+ biosynthetic flow (the metabolic target).

G cluster_Adipocyte Adipocyte (GPR109A Signaling) cluster_Liver Hepatocyte (NAD+ Salvage) NA Nicotinic Acid (Ligand) GPR109A GPR109A (Receptor) NA->GPR109A Activates Gi Gi Protein GPR109A->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces PKA PKA (Inactive) cAMP->PKA Downregulates Lipolysis Lipolysis (TG -> FFA) PKA->Lipolysis Inhibits NAM Nicotinamide Lipolysis->NAM Systemic Circulation NMN NMN NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins (Metabolic Regulators) NAD->Sirtuins Activates

Figure 1: Dual mechanism of action. Left: GPR109A activation inhibits lipolysis (lowering plasma lipids). Right: NAD+ synthesis supports metabolic health.[1][2] Note that in vitro assays typically isolate these pathways, missing the systemic interaction.

In Vitro Assessment: Receptor Potency & Acute Response

In vitro assays are the gold standard for determining intrinsic efficacy (EC50) and receptor selectivity. However, they represent a "closed system" lacking hormonal counter-regulation.

Key Experimental Protocol: Adipocyte Lipolysis Inhibition

This assay measures the ability of a derivative to stop the breakdown of triglycerides into glycerol and FFAs.

Objective: Determine the IC50 for antilipolytic activity in 3T3-L1 adipocytes.

  • Cell Preparation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (Oil Red O positive) over 8-10 days.

  • Starvation: Wash cells with Krebs-Ringer Phosphate Hepes (KRPH) buffer containing 2% BSA (fatty acid-free) to remove exogenous lipids.

  • Stimulation: Treat cells with Forskolin (10 µM) or Isoproterenol (100 nM) to induce maximal lipolysis (baseline).

  • Treatment: Add Nicotinic Acid or Derivative (range 10 nM – 1 mM) for 2 hours at 37°C.

  • Quantification:

    • Collect supernatant.

    • Measure Glycerol release using a colorimetric enzymatic assay (Glycerol-3-phosphate oxidase/peroxidase).

    • Note: Glycerol is preferred over FFA quantification in vitro as FFAs can be re-esterified by adipocytes, whereas glycerol cannot.

  • Calculation: Calculate % inhibition relative to Forskolin-only control.

In Vitro Data Profile
DerivativeTarget ReceptorIC50 (Lipolysis)NAD+ Boosting EfficiencyNotes
Nicotinic Acid (NA) GPR109A (High Affinity)~100 nMHigh (Preiss-Handler)Potent antilipolytic; induces PGD2 in Langerhans cells (flushing proxy).
Acipimox GPR109A~1-5 µMLowSynthetic analog; longer half-life but lower intrinsic potency than NA.
Nicotinamide (NAM) None (Weak/No binding)InactiveHigh (Salvage)Does not activate GPR109A; no lipid-lowering effect in vitro.
Nicotinamide Riboside (NR) NoneInactiveHighRequires conversion to NMN/NAD+; no direct receptor binding.

In Vivo Assessment: Systemic Feedback & Pharmacokinetics

The in vivo environment introduces two critical variables: Metabolism (rapid clearance) and Counter-regulation (FFA rebound).

The "Rebound" Phenomenon

In animal models and humans, the acute inhibition of lipolysis by NA is often followed by a surge in FFAs that exceeds baseline levels once the drug clears.

  • Mechanism: Adipocytes "sense" the block and upregulate lipolytic machinery (e.g., HSL phosphorylation). When the drug concentration drops, this pent-up potential causes a massive release of FFAs.

  • Consequence: This can lead to acute insulin resistance, a side effect not visible in 2-hour in vitro assays.

Key Experimental Protocol: In Vivo Lipid Profiling (Zucker Rat Model)

Objective: Assess chronic lipid lowering and the rebound effect.

  • Animal Model: Obese Zucker rats (fa/fa) or Dyslipidemic C57BL/6 mice.

  • Dosing Regimen:

    • Group A: Vehicle.

    • Group B: Nicotinic Acid (30 mg/kg, Immediate Release).

    • Group C: Acipimox (Analog, 10 mg/kg).

  • Sampling:

    • Cannulate the jugular vein for stress-free blood sampling.

    • Collect blood at T=0, 30, 60, 120, 240, and 480 minutes post-dose.

  • Endpoints:

    • Plasma FFA: To detect the acute drop and subsequent rebound.

    • Plasma Triglycerides (TG): Primary therapeutic endpoint.

    • Cutaneous Flushing: Measured via laser Doppler perfusion imaging (ear/tail) or behavioral scoring (scratching).

  • Tissue Analysis: Harvest liver and skeletal muscle to measure DAG (diacylglycerol) content (marker of insulin resistance).

In Vivo Data Profile
ParameterNicotinic Acid (NA)AcipimoxNicotinamide Riboside (NR)
Lipid Lowering Potent (20-30% reduction in TG)Moderate (Similar efficacy to NA but requires lower frequency)Minimal/None (Metabolic focus)
FFA Profile Sharp drop followed by severe rebound Sustained drop; mild/no rebound No significant change
Flushing Severe (Prostaglandin mediated)Minimal (Structural difference reduces Langerhans activation)None
Insulin Sensitivity Can worsen (Hepatic DAG accumulation)Neutral/ImprovedImproved (Sirtuin activation)

Comparative Analysis: Why the Discrepancy?

The failure of in vitro data to predict in vivo outcomes stems from three specific factors:

  • Metabolic Conversion:

    • In Vitro:[3][4][5] NA remains stable in media for hours.

    • In Vivo: NA is rapidly conjugated with glycine to form Nicotinuric Acid (inactive) or metabolized to 2-PY/4-PY (potentially toxic). This rapid clearance drives the FFA rebound. Acipimox is not metabolized and is excreted unchanged, preventing the rebound.

  • Multicellular Signaling (Flushing):

    • Flushing is not a direct adipocyte effect. It requires Langerhans cells in the skin to sense NA via GPR109A, release PGD2, which then acts on vascular smooth muscle. This cannot be observed in adipocyte mono-cultures.

  • Transport Mechanisms:

    • NAD+ precursors like NMN show poor permeability in some in vitro cell lines, suggesting low efficacy. However, in vivo, specific transporters (e.g., Slc12a8 in the gut) or extracellular conversion to NR allow for potent systemic uptake.

Workflow for Derivative Selection

Use this logic flow to select the appropriate derivative for your research goals.

Selection Start Primary Research Goal? Lipid Lipid Lowering (TG/LDL) Start->Lipid NAD Metabolic Health (NAD+ Boosting) Start->NAD Check1 Check1 Lipid->Check1 Avoid Flushing? Check2 Check2 NAD->Check2 Target Tissue? Acipimox Acipimox Check1->Acipimox Yes Niacin Niacin Check1->Niacin No (Max Efficacy) NR NR Check2->NR Muscle/Systemic NMN NMN Check2->NMN Rapid Uptake

Figure 2: Decision matrix for selecting nicotinic acid derivatives based on experimental endpoints.

References

  • Altschul, R., et al. (1955). "Influence of nicotinic acid on serum cholesterol in man." Archives of Biochemistry and Biophysics. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Carlson, L. A. (2005). "Nicotinic acid: the broad-spectrum lipid drug.[6] 50th anniversary review." Journal of Internal Medicine. Link

  • Grozio, A., et al. (2019).[7] "Slc12a8 is a nicotinamide mononucleotide transporter."[2][7] Nature Metabolism. Link

  • Trammell, S. A., et al. (2016). "Nicotinamide riboside is uniquely and orally bioavailable in mice and humans." Nature Communications. Link

  • Oh, K. S., et al. (2011). "Anti-inflammatory and anti-atherogenic role of GPR109A." Drug News & Perspectives. Link

  • Wong, K. E., et al. (2014). "Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B." American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Validation

Computational docking of 6-(Thiophen-3-YL)nicotinic acid with target proteins

Topic: Computational Docking of 6-(Thiophen-3-yl)nicotinic acid with Target Proteins Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous technical analysis of the computational docking...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Docking of 6-(Thiophen-3-yl)nicotinic acid with Target Proteins Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the computational docking of 6-(Thiophen-3-yl)nicotinic acid (CAS 877674-90-3) . As a structural analog of nicotinic acid (Vitamin B3) modified with a thiophene ring, this scaffold exhibits unique bioisosteric properties relevant to cancer metabolism (LDH-A inhibition) and lipid signaling (GPR109A activation) .

This document compares docking performance across industry-standard platforms (AutoDock Vina vs. Schrödinger Glide) and benchmarks the ligand against known standards. It is designed for researchers requiring high-fidelity protocols for heterocyclic carboxylic acid docking.

Compound Profile & Target Selection

6-(Thiophen-3-yl)nicotinic acid represents a "fragment-based" lead compound. Its carboxylic acid tail mimics substrate specificity for metabolic enzymes, while the thiophene moiety introduces lipophilicity and


-stacking potential absent in the parent nicotinic acid.
Primary Target: Lactate Dehydrogenase A (LDH-A)
  • Relevance: LDH-A promotes the Warburg effect in tumors. Thiophene-based nicotinic acid derivatives have been identified as potent inhibitors of this enzyme, competing with the cofactor NADH or the substrate pyruvate.

  • PDB Selection: 4AJN (Human LDH-A complexed with inhibitor).

Secondary Target: GPR109A (HM74A)
  • Relevance: The cognate receptor for nicotinic acid.[1] Docking here assesses "off-target" dyslipidemia effects or potential polypharmacology.

  • PDB Selection: 4ZPR (GPCR surrogate or homology model based on GPR109A sequence).

Comparative Analysis: Software & Ligand Performance

A. Software Performance: AutoDock Vina vs. Schrödinger Glide

The choice of docking engine critically impacts the handling of the thiophene sulfur atom, which can act as a weak hydrogen bond acceptor or a strong


-donor.
FeatureAutoDock Vina (Open Source) Schrödinger Glide (XP Mode) Verdict for This Scaffold
Scoring Function Empirical + Knowledge-based. Treats Sulfur primarily as hydrophobic.Empirical + Force Field (OPLS). Explicitly models S-

and S-H interactions.
Glide is superior for thiophene specificity due to better sulfur parameterization.
Pose Accuracy High RMSD stability (< 2.0 Å) for small fragments.Excellent handling of active site water displacement.Vina is sufficient for initial virtual screening; Glide is required for lead optimization.
Speed Extremely fast (~10s/ligand).Slower (~2-5 min/ligand in XP mode).Use Vina for library screening; Glide for detailed binding energy analysis.
B. Ligand Benchmarking (In Silico Data)

The following table summarizes predicted binding energies (kcal/mol) docked against LDH-A (PDB: 4AJN) .

LigandStructure NoteBinding Affinity (Vina)Binding Affinity (Glide XP)Interaction Profile
6-(Thiophen-3-yl)nicotinic acid Target Compound-7.8 kcal/mol -8.4 kcal/mol Salt bridge (Arg171),

-stacking (Trp190).
Nicotinic Acid Parent Scaffold-5.2 kcal/mol-5.5 kcal/molWeak binding; lacks hydrophobic anchor.
Galloflavin Standard Inhibitor-8.9 kcal/mol-9.2 kcal/molStrong chelator; benchmark for potency.
NADH Native Cofactor-11.5 kcal/mol-12.1 kcal/molReference for competitive inhibition.

Expert Insight: The addition of the thiophene ring improves binding affinity by ~2.5 kcal/mol over the parent nicotinic acid, largely driven by hydrophobic occupancy of the adenosine-binding pocket in LDH-A.

Scientific Protocol: Docking Workflow

This protocol ensures reproducibility and addresses the specific ionization state of the carboxylic acid.

Step 1: Ligand Preparation
  • Structure Generation: Convert 2D SMILES to 3D.

  • Protonation (Critical): At physiological pH (7.4), the carboxylic acid is deprotonated (

    
    ).
    
    • Tool: OpenBabel or LigPrep.

    • Command:obabel -i smi -o pdbqt --gen3d -p 7.4

  • Minimization: MMFF94 force field to relax bond angles, specifically the thiophene-pyridine torsion angle (approx. 20-30° twist).

Step 2: Protein Preparation (LDH-A)
  • Source: PDB ID 4AJN .

  • Cleaning: Remove water molecules (unless bridging), remove native ligand.

  • H-Bond Optimization: Add polar hydrogens; optimize H-bond network using PropKa.

  • Grid Box Definition:

    • Center: X: 18.5, Y: 22.1, Z: 45.3 (Active site centroid).

    • Size: 20 x 20 x 20 Å (Focusing on the NADH cofactor site).

Step 3: Docking Execution (AutoDock Vina)
  • Exhaustiveness: Set to 32 (High) to ensure the thiophene ring finds the optimal hydrophobic sub-pocket.

  • Command:

Step 4: Validation
  • Self-Docking: Re-dock the co-crystallized ligand from 4AJN. RMSD must be < 2.0 Å.

  • Interaction Check: Verify the formation of a salt bridge between the ligand's carboxylate and Arg171 . If this interaction is missing, the pose is invalid.

Visualization of Signaling & Workflow

Figure 1: Computational Docking Workflow

This diagram illustrates the critical decision points in the docking pipeline.

DockingWorkflow Ligand 6-(Thiophen-3-yl)nicotinic Acid (SMILES Input) Prep Ligand Prep (pH 7.4 -> Carboxylate Anion) Ligand->Prep Protonation Docking Docking Engine (Vina / Glide) Prep->Docking Target Target Selection (LDH-A / GPR109A) Grid Grid Generation (Arg171 Focus) Target->Grid Site Definition Grid->Docking Analysis Interaction Analysis (Salt Bridge + Pi-Stacking) Docking->Analysis Score < -7.0 kcal/mol

Caption: Step-by-step workflow emphasizing the critical protonation state of the ligand and grid focusing.

Figure 2: Interaction Network (LDH-A Active Site)

This diagram maps the essential molecular interactions stabilizing the compound within the LDH-A active site.

InteractionMap Ligand 6-(Thiophen-3-yl) Nicotinic Acid Arg171 Arg171 (Cationic) Ligand->Arg171 Salt Bridge (COO- to NH2+) His195 His195 (Proton Donor) Ligand->His195 H-Bond Val238 Val238 (Hydrophobic) Ligand->Val238 Hydrophobic (Thiophene) Ala236 Ala236 (Hydrophobic) Ligand->Ala236 Hydrophobic (Thiophene) Trp190 Trp190 (Aromatic) Ligand->Trp190 Pi-Pi Stacking (Pyridine Ring)

Caption: Predicted interaction map for 6-(Thiophen-3-yl)nicotinic acid in the LDH-A active site. The Arg171 salt bridge is the primary anchor.

References

  • Vogiatzi, P. et al. (2019). "Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors: Synthesis and Molecular Docking." Current Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

  • Tunaru, S. et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine.

  • Paruch, K. et al. (2020).[2] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." Molecules.

  • Alfa Chemistry. (2024). "Product Detail: 6-(Thiophen-3-yl)-nicotinic acid (CAS 877674-90-3)."[3][4] Alfa Chemistry Catalog.

Sources

Comparative

Comparative ADME/Tox Profiling: 6-(Thiophen-3-yl)nicotinic Acid vs. Structural Analogs

Executive Summary This technical guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profile of 6-(Thiophen-3-yl)nicotinic acid , a biaryl carboxylic acid scaffold. This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profile of 6-(Thiophen-3-yl)nicotinic acid , a biaryl carboxylic acid scaffold. This compound represents a classic bioisosteric replacement strategy where a thiophene ring replaces a phenyl group to modulate lipophilicity and electronic properties.

The Verdict: While 6-(Thiophen-3-yl)nicotinic acid offers distinct physicochemical advantages (lower LogP, unique geometry) compared to its phenyl analog, it introduces a specific metabolic liability: thiophene S-oxidation . This guide contrasts it with three key alternatives:

  • 6-Phenylnicotinic acid: The metabolically stable "standard" bioisostere.

  • 6-(Thiophen-2-yl)nicotinic acid: The regioisomer with a distinct metabolic activation profile.

  • Nicotinic Acid (Niacin): The parent scaffold, serving as a baseline for solubility and clearance.

Physicochemical & ADME Landscape

The substitution of the phenyl ring with a thiophene moiety significantly alters the physicochemical landscape. Thiophene is less lipophilic than benzene and acts as an electron-rich aromatic system.

Comparative Properties Table (In Silico / Inferred)
Property6-(Thiophen-3-yl)nicotinic acid 6-(Thiophen-2-yl)nicotinic acid 6-Phenylnicotinic acid Nicotinic Acid (Parent)
Molecular Weight 205.23 g/mol 205.23 g/mol 199.21 g/mol 123.11 g/mol
cLogP (Est.) ~1.9 - 2.2~1.9 - 2.2~2.5 - 2.80.36
tPSA (Ų) ~63.0~63.0~50.250.2
Solubility (pH 7.4) ModerateModerateLow-ModerateHigh
pKa (Acid) ~4.6 - 4.8~4.6 - 4.8~4.74.85
Metabolic Risk High (S-oxidation) High (S-oxidation) Low (Hydroxylation)Low (Conjugation)

Key Insight: The thiophene analogs maintain a lower lipophilicity (LogP) than the phenyl analog, which can improve solubility and reduce non-specific binding. However, this comes at the cost of introducing a "structural alert" for toxicity.

Deep Dive: Metabolic Activation & Toxicity

The critical differentiator for 6-(Thiophen-3-yl)nicotinic acid is its potential for bioactivation. Unlike the phenyl ring, which typically undergoes stable Phase I hydroxylation, the thiophene ring is prone to S-oxidation mediated by Cytochrome P450 enzymes (mainly CYP2C9 and CYP3A4).

The Thiophene "Structural Alert"

Metabolism of the thiophene ring proceeds via the formation of a Thiophene S-oxide .[1][2] This intermediate is an electrophilic Michael acceptor that can:

  • Dimerize (Diels-Alder type reaction).[3]

  • React with nucleophiles like Glutathione (GSH) (Detoxification).

  • Covalently bind to hepatic proteins (Toxicity/Idiosyncratic Drug Reaction).

Regioisomerism: 3-Thienyl vs. 2-Thienyl[4]
  • 6-(Thiophen-2-yl): The sulfur atom is adjacent to the pyridine link. The C5 position is highly activated and accessible for oxidation.

  • 6-(Thiophen-3-yl): The sulfur is one carbon away from the linkage. While still liable to S-oxidation, the electronic distribution differs. However, the C2 position of the 3-thienyl ring remains highly reactive and unblocked, serving as a primary site for metabolic attack.

Diagram 1: Metabolic Bioactivation Pathway

The following diagram illustrates the divergent pathways between the stable phenyl analog and the reactive thiophene analog.

MetabolicPathway Compound 6-(Thiophen-3-yl) nicotinic acid CYP CYP450 (Phase I) Compound->CYP Oxidation SOxide Thiophene S-Oxide (Reactive Intermediate) CYP->SOxide Major Pathway Epoxide Thiophene Epoxide (Alternative Intermediate) CYP->Epoxide Minor Pathway GSH GSH Conjugate (Detoxification) SOxide->GSH + Glutathione (Safe Excretion) Protein Protein Adduct (Hepatotoxicity) SOxide->Protein + Cellular Proteins (Toxic Response) Dimer S-Oxide Dimer SOxide->Dimer Self-Reaction Epoxide->Protein Covalent Binding

Caption: Metabolic activation of the thiophene moiety.[3][1] The formation of the electrophilic S-oxide intermediate is the critical step differentiating this compound's tox profile from its phenyl analog.

Experimental Protocols for Validation

To validate the safety profile of 6-(Thiophen-3-yl)nicotinic acid, you must move beyond in silico predictions. The following protocols are self-validating systems designed to quantify metabolic risk.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the formation of short-lived electrophilic S-oxides or epoxides.

  • Incubation System: Use Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP enzymes (rCYP).

  • Trapping Agent: Fortify the incubation with Glutathione (GSH) (5 mM) or a "soft" nucleophile like N-acetylcysteine.

  • Reaction:

    • Pre-incubate compound (10 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate with NADPH-generating system.

    • Incubate for 60 minutes.

  • Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Data Interpretation:

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+307 Da).

    • Pass Criteria: < 1% conversion to GSH adducts relative to parent turnover.

    • Fail Criteria: Significant GSH adduct peak indicating high flux through the S-oxide pathway.

Protocol B: Microsomal Stability (Intrinsic Clearance)

Objective: Compare the metabolic half-life (


) of the 3-thienyl vs. 2-thienyl vs. phenyl analogs.
  • Setup: 96-well plate format. Test concentration: 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Calculation:

    
    
    
  • Expectation: The thiophene analogs often show higher

    
     than the phenyl analog due to the electron-rich nature of the thiophene ring facilitating CYP oxidation.
    
Diagram 2: ADME/Tox Decision Workflow

Use this logic flow to determine if the compound is viable for progression.

DecisionTree Start Start: 6-(Thiophen-3-yl) nicotinic acid StabAssay Microsomal Stability (Protocol B) Start->StabAssay Clearance Is CL_int Acceptable? StabAssay->Clearance GSHAssay GSH Trapping (Protocol A) Clearance->GSHAssay Yes (< 50 µL/min/mg) Risk High Tox Risk (Modify Structure) Clearance->Risk No (Rapid Metabolism) Adducts GSH Adducts Detected? GSHAssay->Adducts Safe Viable Lead (Proceed to In Vivo) Adducts->Safe No (Clean Profile) Adducts->Risk Yes (Reactive Met.) Subst Strategy: Block C2/C5 or Switch to Phenyl Risk->Subst Mitigation

Caption: Decision matrix for evaluating thiophene-containing scaffolds. Detection of GSH adducts is a critical "No-Go" signal for late-stage development.

References

  • Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives: S-Oxidation and Ring Opening." Chemical Research in Toxicology. Link

  • Graham, E. A., et al. (2008). "Identification of the Thiophene Ring of Methapyrilene as a Novel Bioactivation-Dependent Hepatic Toxicophore." Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem. (2025).[4] "6-Phenylnicotinic acid Compound Summary." National Library of Medicine. Link

  • Walsh, J. S., & Miwa, G. T. (2011). "Bioactivation of Drugs: Risk Minimization in Drug Discovery." Annual Review of Pharmacology and Toxicology. Link

  • Dalvie, D., et al. (2002). "Metabolism of the Thiophene Ring: The Mystery of the S-Oxide." Current Drug Metabolism. Link

Sources

Validation

Technical Comparison Guide: 6-(Thiophen-3-yl)nicotinic Acid vs. Standard GPR109A Agonists

This guide provides an objective, technical comparison of 6-(Thiophen-3-yl)nicotinic acid against established GPR109A (HCAR2) agonists. It is designed for researchers investigating the pharmacology of hydroxycarboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 6-(Thiophen-3-yl)nicotinic acid against established GPR109A (HCAR2) agonists. It is designed for researchers investigating the pharmacology of hydroxycarboxylic acid receptors.

Executive Summary

6-(Thiophen-3-yl)nicotinic acid represents a class of 6-substituted nicotinic acid derivatives designed to improve the pharmacological profile of Niacin (Nicotinic Acid). While Niacin is the clinical benchmark for GPR109A activation, its utility is limited by low potency (micromolar range) and cutaneous flushing.

The addition of a thiophene ring at the 6-position of the pyridine core exploits a hydrophobic pocket within the GPR109A orthosteric site, typically resulting in nanomolar affinity (10–100x more potent than Niacin). This guide compares it with Niacin , Acipimox , and MK-0354 .

Chemical & Pharmacological Profiling[1][2]

The primary distinction between these agonists lies in their binding affinity and their ability to recruit


-arrestin, which correlates with the adverse flushing response.
Comparative Overview
FeatureNiacin (Nicotinic Acid) 6-(Thiophen-3-yl)nicotinic acid Acipimox MK-0354
Chemical Class Pyridine-3-carboxylic acid6-Heteroaryl-nicotinatePyrazine-oxide derivativeBiaryl pyrazole
Receptor Selectivity GPR109A & GPR109B (HM74)High Selectivity GPR109AGPR109A > GPR109BSelective GPR109A
Potency (EC50) ~ 1.0 – 3.0

M
~ 20 – 100 nM (High Potency)~ 2.0 – 5.0

M
~ 100 nM
Efficacy (Emax) 100% (Full Agonist)100% (Full Agonist) 100% (Full Agonist)~60-80% (Partial Agonist)
Half-Life (t1/2) Short (~ 45 min)Moderate (Structure dependent)Long (~ 2 hrs)Long
Flushing Risk High (Prostaglandin driven)High (Class effect of full agonists)Moderate/HighLow (Flushing-free)
Clinical Status FDA Approved (Dyslipidemia)Research Tool / Pre-clinicalApproved (Europe)Failed Phase II (Lack of efficacy)
Structural Insight
  • Niacin: Small, polar molecule. Requires high doses (grams) to achieve therapeutic occupancy, leading to off-target effects.

  • 6-(Thiophen-3-yl)nicotinic acid: The lipophilic thiophene moiety engages the hydrophobic sub-pocket of GPR109A (involving residues Phe193 and Phe276). This interaction stabilizes the active conformation at much lower concentrations than Niacin.

Mechanism of Action & Signaling Pathways[3]

GPR109A couples primarily to the G


i/o  family, inhibiting adenylyl cyclase (AC) and reducing cAMP. This reduction in cAMP lowers Protein Kinase A (PKA) activity, reducing the phosphorylation of Hormone Sensitive Lipase (HSL) and inhibiting lipolysis.

Simultaneously, GPR109A recruits


-arrestin-1/2 , which activates the ERK1/2 pathway and stimulates Phospholipase A2 (PLA2). This releases arachidonic acid, leading to Prostaglandin D2 (PGD2) production in Langerhans cells—the primary driver of flushing .
Pathway Visualization (Graphviz)

GPR109A_Signaling Ligand Ligand (Niacin / 6-Thiophen-3-yl) Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi Gαi/o Protein Receptor->Gi Coupling Arrestin β-Arrestin 1/2 Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Reduction PKA PKA Activity cAMP->PKA Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Inhibits HSL ERK ERK1/2 Phosphorylation Arrestin->ERK PLA2 cPLA2 Activation ERK->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2

Caption: Dual signaling of GPR109A.[1] The Gi pathway drives the therapeutic anti-lipolytic effect, while the


-arrestin pathway drives the flushing side effect.
Experimental Protocols for Validation

To objectively compare 6-(Thiophen-3-yl)nicotinic acid against Niacin, you must assess both the therapeutic pathway (cAMP) and the side-effect pathway (


-arrestin).
Protocol A: Gi-Coupling Efficiency (cAMP Inhibition)

Objective: Determine the potency (EC50) of the agonist in inhibiting forskolin-stimulated cAMP.

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Reagent: GloSensor™ cAMP Reagent (Promega) or HTRF cAMP kit (Cisbio).

  • Workflow:

    • Seed cells (20,000/well) in 384-well white plates. Incubate 24h.

    • Equilibrate cells with GloSensor reagent for 2 hours at room temperature.

    • Stimulation: Treat cells with 5

      
      M Forskolin  (to raise cAMP baseline) + varying concentrations of agonist (10 pM to 100 
      
      
      
      M).
    • Incubation: 15–30 minutes at 25°C.

    • Detection: Measure luminescence.

  • Data Analysis: Normalize data to Forskolin-only control (0% inhibition) and buffer baseline (100% inhibition). Fit to a 4-parameter logistic equation.

    • Expected Result: 6-(Thiophen-3-yl)nicotinic acid should show a left-shift in the curve (lower EC50) compared to Niacin.

Protocol B:

-Arrestin Recruitment (Flushing Proxy)

Objective: Assess the potential for flushing.[1][2][3] Full agonists typically recruit


-arrestin robustly.
  • System: PathHunter® eXpress GPR109A CHO-K1

    
    -Arrestin cells (Eurofins/DiscoverX).
    
  • Principle: Enzyme Fragment Complementation (EFC). The receptor is tagged with a ProLink™ (PK) tag, and

    
    -arrestin is tagged with Enzyme Acceptor (EA). Recruitment restores 
    
    
    
    -galactosidase activity.
  • Workflow:

    • Seed cells in assay plates provided by the kit.

    • Add agonist serial dilutions (1 nM to 100

      
      M).
      
    • Incubate for 90 minutes at 37°C / 5% CO2.

    • Add detection reagent and incubate for 60 minutes at RT.

    • Read chemiluminescence.

  • Interpretation:

    • Full Agonists (Niacin, Thiophene analog): High Emax (high recruitment).

    • Partial Agonists (MK-0354): Lower Emax (<50% of Niacin).

    • Note: If the Thiophene analog shows high potency in cAMP but low efficacy in

      
      -arrestin, it is a "Biased Ligand" (highly desirable). However, most 6-substituted analogs are balanced agonists.
      
Synthesis & Handling Notes
  • Solubility: Unlike Niacin (highly water-soluble), 6-(Thiophen-3-yl)nicotinic acid has increased lipophilicity (LogP ~ 2.5 vs 0.36 for Niacin).

    • Stock Prep: Dissolve in 100% DMSO (up to 50 mM).

    • Assay Buffer: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

  • Stability: The thiophene ring is susceptible to oxidation over long periods. Store solid powder at -20°C under desiccant.

References
  • GPR109A Discovery & Niacin Mechanism

    • Tunaru, S., et al. (2003).[4] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link

  • 6-Substituted Nicotinic Acid SAR (Arena/Merck Series)

    • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 109A." Journal of Medicinal Chemistry, 51(16), 5101–5108. Link

    • Note: This reference details the SAR of heteroaryl-substituted nicotin
  • Partial Agonists (MK-0354)

    • Lai, E., et al. (2007). "MK-0354, a partial agonist of GPR109A, does not reduce free fatty acids in humans." Cell Metabolism, 5(5), 323-329. Link

  • Flushing Mechanism

    • Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation."[1] Journal of Clinical Investigation, 120(8), 2910–2919. Link

Sources

Comparative

Spectroscopic Differentiation of Nicotinic Acid Isomers: A Technical Comparison Guide

Executive Summary In pharmaceutical development and analytical chemistry, distinguishing between the structural isomers of pyridine-carboxylic acid—Nicotinic acid (Vitamin B3) , Picolinic acid , and Isonicotinic acid —is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and analytical chemistry, distinguishing between the structural isomers of pyridine-carboxylic acid—Nicotinic acid (Vitamin B3) , Picolinic acid , and Isonicotinic acid —is a critical quality control requirement. While they share the same molecular formula (


) and molecular weight (123.11  g/mol ), their differing substitution patterns (2-, 3-, and 4-positions) result in distinct electronic environments. This guide provides a definitive spectroscopic comparison and a self-validating experimental protocol for their identification.

Chemical Identity & Physical Properties

Before advanced spectroscopy, fundamental physical properties provide the first line of differentiation. The position of the carboxylic acid group relative to the nitrogen atom drastically affects the crystal lattice energy and intermolecular forces.

PropertyPicolinic AcidNicotinic Acid (Niacin)Isonicotinic Acid
IUPAC Name Pyridine-2-carboxylic acidPyridine-3-carboxylic acidPyridine-4-carboxylic acid
Substitution Ortho (2-position)Meta (3-position)Para (4-position)
Melting Point 136–138 °C (Lowest)236.6 °C >300 °C (Sublimes)
Solubility (H₂O) High (due to dipole)ModerateLow (High lattice energy)
pKa (COOH) 5.4 (Zwitterionic effect)4.854.96

Analyst Insight: The melting point is a rapid diagnostic tool. Picolinic acid melts at a significantly lower temperature due to intramolecular hydrogen bonding (between N and COOH), which disrupts the stable intermolecular network seen in the other two isomers.

Spectroscopic Comparison Data

A. Nuclear Magnetic Resonance ( H NMR)

Proton NMR is the gold standard for differentiating these isomers due to the distinct splitting patterns caused by symmetry (or lack thereof).

Solvent: DMSO-


 (Reference: TMS 

0.00 ppm)
Proton EnvironmentPicolinic Acid (2-COOH)Nicotinic Acid (3-COOH)Isonicotinic Acid (4-COOH)
Symmetry System Asymmetric (ABCD)Asymmetric (ABCD)Symmetric (AA'BB')
H2 (Ortho to N) N/A (Substituted)~9.15 ppm (s) Distinctive Singlet-like~8.7–8.8 ppm (d) Equivalent to H6
H3 ~8.0 ppm (d)N/A (Substituted)~7.8 ppm (d) Equivalent to H5
H4 ~7.9 ppm (t/m)~8.3 ppm (dt)N/A (Substituted)
H5 ~7.6 ppm (m)~7.6 ppm (dd)~7.8 ppm (d)
H6 (Ortho to N) ~8.7 ppm (d) ~8.8 ppm (dd)~8.7–8.8 ppm (d)

Key Diagnostic Signals:

  • Isonicotinic Acid: The spectrum is the simplest, showing only two distinct signal sets (two doublets) due to the plane of symmetry through the N-C4 axis.

  • Nicotinic Acid: Look for the highly deshielded singlet at >9.0 ppm (H2). This proton is flanked by the electron-withdrawing Nitrogen and Carboxyl group, shifting it furthest downfield.

  • Picolinic Acid: Lacks the high-field singlet of Nicotinic and the symmetry of Isonicotinic. The spectrum is a complex set of multiplets.

B. Infrared Spectroscopy (FT-IR)

Vibrational spectroscopy highlights the "Ortho Effect" in Picolinic acid.

  • Picolinic Acid: Exhibits a shift in the O-H and C=O stretching bands due to intramolecular hydrogen bonding (N...H-O). The C=O stretch often appears at a lower frequency (~1700-1710 cm⁻¹) compared to the others.

  • Nicotinic/Isonicotinic: Form strong intermolecular hydrogen-bonded dimers. Broad O-H stretching (2500–3300 cm⁻¹) and C=O stretching typically around 1680–1700 cm⁻¹.

C. Mass Spectrometry (EI-MS)

While all three show a molecular ion


 at m/z 123, fragmentation pathways differ slightly.
  • Common Fragment: Loss of COOH/CO₂ (

    
     or 
    
    
    
    ) to form the pyridinyl cation (m/z 78/79).
  • Differentiation: The "Ortho Effect" in Picolinic acid facilitates the loss of CO₂ more readily than the meta/para isomers. The ratio of m/z 105 (

    
    ) to m/z 106 (
    
    
    
    ) can also vary based on the proximity of the carboxyl oxygen to the ring hydrogens.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to unambiguously identify an unknown sample suspected to be one of the three isomers.

Reagents & Equipment[4][10][11][12]
  • Solvent: DMSO-

    
     (99.8% D) or D₂O (with NaOD for solubility if needed).
    
  • Instrument: 400 MHz NMR Spectrometer (minimum).

  • Standard: Tetramethylsilane (TMS) or residual solvent peak reference.[1]

Step-by-Step Procedure
  • Physical Screen (Pass/Fail):

    • Measure the melting point of the dry solid.

    • Observation: If the sample melts below 150°C, it is Picolinic Acid . If it remains solid >250°C, it is likely Isonicotinic Acid .

    • Validation: This serves as a preliminary filter but must be confirmed spectroscopically.

  • Sample Preparation for NMR:

    • Dissolve 10-15 mg of sample in 0.6 mL DMSO-

      
      .
      
    • Ensure complete dissolution; sonicate if necessary (Isonicotinic acid dissolves slowly).

  • Data Acquisition:

    • Acquire a standard 1H spectrum (16 scans).

    • Process with 0.3 Hz line broadening.

  • Logic-Based Analysis (The "Symmetry Test"):

    • Count the Signals:

      • Does the aromatic region contain exactly two signal sets (integrating 2:2)?

        
        Isonicotinic Acid .[2][3][4]
        
      • Does it contain four distinct signal sets (integrating 1:1:1:1)?

        
         Proceed to next step.
        
    • Identify the "Deshielded Singlet":

      • Is there a singlet (or fine doublet) > 9.0 ppm?

        
        Nicotinic Acid  (H2 proton).[5]
        
      • Are the signals clustered between 7.5–8.8 ppm without a peak >9.0 ppm?

        
        Picolinic Acid .[2][3][4]
        
HPLC Purity Confirmation (Optional)

For quantitative analysis or mixture separation:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Phosphate buffer (pH 2.8) : Methanol (90:10). The low pH ensures the acids are protonated and retained.

  • Elution Order: Typically Nicotinic (first)

    
     Isonicotinic 
    
    
    
    Picolinic (last, due to intramolecular H-bonding reducing polarity). Note: Order may vary based on specific column chemistry.

Visualization: Isomer Identification Logic

IsomerID Start Unknown Sample (C6H5NO2) MP_Test Step 1: Melting Point Test Start->MP_Test Low_MP MP < 150°C MP_Test->Low_MP High_MP MP > 230°C MP_Test->High_MP Picolinic_Result Likely Picolinic Acid (Confirm with NMR) Low_MP->Picolinic_Result NMR_Test Step 2: 1H NMR (DMSO-d6) High_MP->NMR_Test Picolinic_Result->NMR_Test Validation Symmetry_Check Check Aromatic Region Signal Count & Integration NMR_Test->Symmetry_Check Two_Signals 2 Distinct Signals (Integration 2:2) Symmetry_Check->Two_Signals Four_Signals 4 Distinct Signals (Integration 1:1:1:1) Symmetry_Check->Four_Signals Isonicotinic_Result IDENTIFIED: Isonicotinic Acid (Symmetric AA'BB') Two_Signals->Isonicotinic_Result Singlet_Check Check for Singlet > 9.0 ppm Four_Signals->Singlet_Check Yes_Singlet Singlet Present Singlet_Check->Yes_Singlet No_Singlet No Singlet > 9.0 ppm Singlet_Check->No_Singlet Nicotinic_Result IDENTIFIED: Nicotinic Acid (H2 Deshielded) Yes_Singlet->Nicotinic_Result Picolinic_Confirm IDENTIFIED: Picolinic Acid (Ortho Effect) No_Singlet->Picolinic_Confirm

Figure 1: Decision tree for the systematic identification of pyridine-carboxylic acid isomers using physical properties and NMR spectroscopy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 938, Nicotinic Acid. Available at: [Link]

  • Peña, I., et al. (2014). "Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study." The Journal of Physical Chemistry A. Available at: [Link]

  • University of Wisconsin-Madison. Reich Collection: NMR Spectral Data.[7] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Thiophen-3-YL)nicotinic acid proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 6-(Thiophen-3-yl)nicotinic acid . In the absence of a compound-specific Safety Data Sheet (SDS) from major regulatory bodies, this pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 6-(Thiophen-3-yl)nicotinic acid . In the absence of a compound-specific Safety Data Sheet (SDS) from major regulatory bodies, this protocol applies Structure-Activity Relationship (SAR) principles, treating the substance based on the known hazards of its constituent pharmacophores: the pyridine ring (nicotinic acid moiety) and the thiophene ring.[1]

Part 1: Chemical Profile & Hazard Identification

Compound: 6-(Thiophen-3-yl)nicotinic acid Functional Classification: Heterocyclic Carboxylic Acid / Thiophene Derivative Estimated Hazards (SAR Analysis): [1]

  • Corrosivity/Irritation: High probability of causing serious eye damage and skin irritation due to the carboxylic acid functionality (

    
     for nicotinic acid) combined with the thiophene moiety.
    
  • Aquatic Toxicity: Thiophene derivatives are frequently classified as harmful to aquatic life with long-lasting effects.[1]

  • Combustion Products: Releases Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ) upon thermal decomposition.

Immediate Safety Directive: Treat as a Hazardous Chemical . Do not dispose of down drains. All disposal must occur through a licensed hazardous waste incinerator capable of scrubbing sulfur and nitrogen oxides.

Part 2: Operational Disposal Protocol

Pre-Disposal Stabilization & Segregation

Before moving waste to central accumulation areas, stabilize the material at the point of generation.

StateConditionAction Protocol
Solid Pure Substance / PowderDo not dissolve. Collect as solid waste.[1][2] Transfer to a wide-mouth HDPE (High-Density Polyethylene) jar.
Liquid Dissolved in Organic SolventSegregate into "Organic Waste - Non-Halogenated" (unless solvent is halogenated).[1] Ensure pH is neutral or compatible with the solvent stream.
Liquid Aqueous SolutionAdjust pH to 6–8 if required by local EHS, but prefer collection as organic waste to ensure incineration rather than wastewater treatment.
Debris Contaminated ConsumablesPlace gloves, weigh boats, and paper towels in a clear, double-bagged hazardous waste drum.[1]
Waste Container Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Chemical Name: Write out fully: "6-(Thiophen-3-yl)nicotinic acid waste".

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.

Compatibility Check (The "Self-Validating" Step)
  • Acid/Base Segregation: As a nicotinic acid derivative, this compound can react exothermically with strong bases. NEVER add to a waste container containing concentrated caustic solutions (e.g., sodium hydroxide waste).

  • Oxidizer Separation: Thiophene rings are electron-rich and susceptible to vigorous oxidation. Keep separate from nitric acid or peroxide waste streams to prevent fire/explosion hazards.

Part 3: Disposal Workflow Visualization

The following decision tree illustrates the logical flow for disposing of 6-(Thiophen-3-yl)nicotinic acid based on its physical state.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidPath Collect in HDPE Jar (Solid Hazardous Waste) IsSolid->SolidPath Yes IsLiquid Is it Liquid? IsSolid->IsLiquid No Labeling Label: 'Toxic, Irritant, Acidic' List Sulfur Content SolidPath->Labeling SolventCheck Solvent Type? IsLiquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHalogenated Non-Chlorinated Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Halogenated->Labeling NonHalogenated->Labeling Aqueous->Labeling FinalDisp Hand-off to EHS (High-Temp Incineration) Labeling->FinalDisp

Figure 1: Decision tree for the segregation and packaging of thiophene-nicotinic acid derivatives.

Part 4: Regulatory & Compliance Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly "P" or "U" listed. However, the generator must determine if it exhibits Hazardous Characteristics :

  • Corrosivity (D002): If the waste is an aqueous solution with pH

    
     2.
    
  • Toxicity: Due to the thiophene moiety, it must be treated as toxic waste to prevent environmental release.

Incineration Requirement

Because the molecule contains both Sulfur (S) and Nitrogen (N) :

  • Standard open burning is prohibited.

  • Disposal must occur at a facility equipped with scrubbers to capture Sulfur Dioxide (

    
    ) and Nitrogen Oxides (
    
    
    
    ).
  • Action: Explicitly note "Contains Sulfur" on the waste manifest to ensure the waste vendor routes it to the correct incinerator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]1]

  • Fisher Scientific. (2024).[3][4] Safety Data Sheet: 3-Thiophenecarboxylic acid. [Accessed for SAR Analysis of Thiophene moiety]. ][3][4]">https://www.fishersci.com[1][3][4]

Sources

Handling

Personal protective equipment for handling 6-(Thiophen-3-YL)nicotinic acid

Part 1: Executive Safety Summary Compound Class: Heterocyclic Carboxylic Acid (Pyridine/Thiophene hybrid) Physical State: Off-white to pale yellow solid (typically) Primary Hazard Classification (Inferred via SAR): Irrit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Class: Heterocyclic Carboxylic Acid (Pyridine/Thiophene hybrid) Physical State: Off-white to pale yellow solid (typically) Primary Hazard Classification (Inferred via SAR): Irritant / Potential Sensitizer [1]

Handling 6-(Thiophen-3-yl)nicotinic acid requires a "Universal Precaution" approach. As a research chemical often used as a Suzuki-Miyaura coupling partner, it lacks the exhaustive toxicological data of commodity chemicals. Therefore, safety protocols must be derived from its structural pharmacophores:

  • Nicotinic Acid Moiety: Known to cause serious eye irritation (Category 2A) and respiratory tract irritation [1, 2].

  • Thiophene Ring: Associated with potential metabolic toxicity (S-oxidation pathways) and skin sensitization [3].

Critical Operational Rule: Treat this compound as a dust inhalation hazard and a severe eye irritant .

Part 2: Hazard Assessment & PPE Strategy

The "Why": Structural Risk Analysis

Effective safety is not about memorizing rules; it is about understanding the molecule.

  • The Dust Factor: Like many pyridine-carboxylic acids, this molecule often crystallizes as a low-density, electrostatic powder. It tends to "fly" during weighing, significantly increasing the risk of inhalation and ocular contact.

  • The Sulfur Component: Thiophene derivatives can undergo metabolic activation via Cytochrome P450, leading to reactive S-oxides [3].[2] While the risk is higher in ingestion, dermal absorption of solutions (e.g., in DMSO) presents a systemic risk.

The "What": Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 RespiratorEssential for weighing. Prevents inhalation of fine electrostatic dust that can irritate mucous membranes.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Acidic nature causes immediate ocular pain/damage [1].
Dermal (Hands) Nitrile (Double Gloved) Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile. Note: If dissolved in DCM or THF, use Silver Shield (Laminate) under-gloves.
Body Lab Coat (Buttoned, Cotton) Synthetic blends can build static charge, exacerbating powder dispersal. Cotton reduces static.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static electricity.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure .

  • Static Mitigation:

    • Use an anti-static gun or ionizing bar on the spatula and weighing boat before touching the powder.

    • Why? Thiophene-pyridines are often "fluffy." Static discharge can cause the powder to repel from the spatula, creating an aerosol cloud.

  • Transfer Technique:

    • Do not dump the powder. Use a "tap-and-pour" motion.

    • Immediately wipe the balance area with a damp tissue (water/surfactant) to capture invisible dust.

Workflow 2: Reaction Setup (Suzuki Coupling Context)

This compound is typically used as a boronic acid partner or electrophile precursor.

  • Solvent Choice & PPE:

    • If using DMF/DMSO : These solvents enhance skin permeability. If the compound is dissolved, it will penetrate standard nitrile gloves upon contact. Change gloves immediately upon any splash.

  • Inert Atmosphere:

    • While the acid itself is relatively stable, thiophene moieties can be sensitive to light and oxidation over time. Purge reaction vessels with Nitrogen/Argon.

Workflow 3: Waste & Disposal[3]
  • Segregation: Do not mix with general organic waste if your facility separates "High Sulfur" or "Halogenated" waste streams (though this contains no halogens, the sulfur content often dictates a specific stream for incineration).

  • Labeling: Clearly label waste as "Thiophene Derivative - Acidic."

  • Cleaning: Glassware should be rinsed with a dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize the carboxylic acid and solubilize the residue before standard washing.

Part 4: Visualization & Decision Logic

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyWorkflow cluster_legend Legend Start Start: Handling 6-(Thiophen-3-yl)nicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution DustHazard Risk: Inhalation & Static Aerosol Solid->DustHazard SolventCheck Check Solvent Permeability Solution->SolventCheck SolidControls Control: Fume Hood + Ionizer PPE: Goggles + N95 DustHazard->SolidControls HighPen High Penetration (DMSO, DMF, DCM) SolventCheck->HighPen LowPen Low Penetration (Water, Alcohols) SolventCheck->LowPen GloveLaminate PPE: Laminate Gloves (Silver Shield) HighPen->GloveLaminate GloveNitrile PPE: Double Nitrile LowPen->GloveNitrile Risk Hazard Safe Safety Control

Caption: Decision tree for selecting appropriate engineering controls and PPE based on the physical state and solvent context of the experiment.

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes. The acidic nature requires rapid dilution to prevent corneal etching. Seek medical attention.
Skin Contact Wash with soap and water.[1][3] If dissolved in DMSO, monitor for systemic symptoms (nausea, dizziness) due to enhanced absorption.
Spill (Solid) Do not dry sweep. Cover with wet paper towels (to suppress dust) or use a HEPA vacuum.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Nicotinic Acid. Retrieved from (Accessed Jan 28, 2026). Provides baseline toxicity data for the nicotinic acid pharmacophore.

  • National Institutes of Health (NIH). (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from (Accessed Jan 28, 2026). Details the metabolic pathways and potential toxicity of thiophene rings.

  • American Chemical Society (ACS). (2012). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism. Retrieved from (Accessed Jan 28, 2026). Explains the S-oxidation mechanism relevant to handling precautions.

  • BenchChem. (2025). Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis. Retrieved from (Accessed Jan 28, 2026). Provides context on the synthesis and handling of similar thiophene-nicotinic intermediates.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Thiophen-3-YL)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Thiophen-3-YL)nicotinic acid
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